molecular formula C7H8N2O4S B103893 2-Methyl-5-nitrobenzenesulfonamide CAS No. 6269-91-6

2-Methyl-5-nitrobenzenesulfonamide

Cat. No.: B103893
CAS No.: 6269-91-6
M. Wt: 216.22 g/mol
InChI Key: CLXWMMGXFSZUNP-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O4S and its molecular weight is 216.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33880. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXWMMGXFSZUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283866
Record name 2-methyl-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6269-91-6
Record name 6269-91-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methyl-5-nitrobenzenesulfonamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-5-nitrobenzenesulfonamide: Properties, Structure, and Applications

Introduction

This compound is an aromatic sulfonamide compound characterized by a toluene core functionalized with both a nitro group and a sulfonamide group. As a well-defined organic molecule, it serves not as an end-product therapeutic itself, but as a critical intermediate and building block in the synthesis of more complex, biologically active molecules. Its utility is particularly noted in the development of targeted therapies, where precise molecular architecture is paramount. This guide provides a detailed technical overview for researchers and drug development professionals, covering its chemical and physical properties, structural characteristics, a validated synthetic protocol, and key applications, with an emphasis on its role in medicinal chemistry.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. These parameters govern its solubility, reactivity, and handling requirements. The key identifiers and properties of this compound are summarized below.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 6269-91-6[2][3]
Molecular Formula C₇H₈N₂O₄S[1][4]
Molecular Weight 216.22 g/mol [1]
Appearance Yellow to Dark Yellow Solid[5][6]
Melting Point 197-199 °C[4][5]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol[5][6]
Canonical SMILES CC1=C(C=C(C=C1)[O-])S(=O)(=O)N[1]
InChI InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13)[1]
InChIKey CLXWMMGXFSZUNP-UHFFFAOYSA-N[1]

Chemical Structure and Spectroscopic Analysis

The arrangement of functional groups on the benzene ring dictates the molecule's electronic properties and reactivity, which is crucial for its role as a synthetic precursor.

Molecular Structure

The structure consists of a toluene molecule substituted at position 2 with a methyl group, position 5 with a nitro group, and position 1 with a sulfonamide group. Crystal structure analysis reveals that the nitro group is slightly twisted out of the plane of the benzene ring by approximately 9.6 degrees.[7][8] In the solid state, molecules are interconnected by N-H···O hydrogen bonds between the sulfonamide's amino group and the sulfonyl oxygens of adjacent molecules, forming layered sheets.[7][8] This intermolecular bonding contributes to its relatively high melting point and low solubility in non-polar solvents.

2D structure of this compound.
Spectroscopic Profile

The identity and purity of this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of proton in the molecule. The aromatic protons appear as distinct doublets and a doublet of doublets due to their ortho, meta, and para coupling relationships. The methyl protons appear as a sharp singlet, and the sulfonamide protons often present as a broad singlet due to exchange.

Chemical Shift (δ, ppm) (DMSO-d₆)Multiplicity & Coupling Constant (J, Hz)IntegrationAssignmentReference
~8.60d, J = 2.41HAromatic H (ortho to NO₂)[5]
~8.34dd, J = 8.0, 2.41HAromatic H (ortho to SO₂NH₂ & meta to NO₂)[5]
~7.77br s2H-SO₂NH₂[5]
~7.70d, J = 8.41HAromatic H (ortho to CH₃)[5]
~2.71s3H-CH₃[5]
  • Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the key functional groups. Characteristic vibrational frequencies include strong absorptions for the N-H stretches of the sulfonamide, asymmetric and symmetric stretches for the sulfonyl (S=O) and nitro (N-O) groups, and C-H stretches for the aromatic ring and methyl group.

  • Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) typically shows a distinct molecular ion (M+) peak corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of SO₂NH₂ or NO₂ groups, which can be used to confirm the structure.

Synthesis Protocol

This compound is readily synthesized from its corresponding sulfonyl chloride precursor. The choice of an ethereal solvent is strategic, as it readily dissolves the starting material while the product has limited solubility, facilitating its isolation. Cooling the reaction is critical to control the exothermicity of the amination reaction and prevent side product formation.

Synthesis_Workflow start 2-Methyl-5-nitro- benzenesulfonyl chloride in Ether reaction Reaction @ 0 °C (Stir for ~42h) start->reaction reagent Ammonia (aq) reagent->reaction filtration Filtration reaction->filtration extraction Dilution (DCM) & Liquid-Liquid Extraction filtration->extraction drying Dry Organic Layer (Anhydrous MgSO₄) extraction->drying concentration Concentration (Reduced Pressure) drying->concentration product 2-Methyl-5-nitro- benzenesulfonamide (Product) concentration->product

Workflow for the synthesis of this compound.
Experimental Methodology

This protocol is adapted from established procedures.[5][7]

  • Reaction Setup: Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (10.0 g, 43.7 mmol) in diethyl ether (300 mL) in a suitable reaction vessel under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial for managing the reaction's exothermicity.

  • Reagent Addition: Slowly add aqueous ammonia (40 mL) to the cooled, stirring solution.

  • Reaction: Maintain the reaction mixture at 0 °C with continuous stirring for approximately 42 hours.

  • Workup - Filtration: Upon completion, filter the reaction mixture to remove any precipitated solids.

  • Workup - Extraction: Dilute the filtrate with dichloromethane (600 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield this compound as a solid. The reported yield is nearly quantitative.[7]

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile chemical intermediate. The sulfonamide and nitro functionalities serve as handles for further chemical modification, allowing for the construction of more elaborate molecular scaffolds.

  • Synthesis of Enzyme Inhibitors: It is a documented starting material for the synthesis of potent inhibitors targeting cancer-related enzymes.[5][6][7] The sulfonamide group is a common pharmacophore in carbonic anhydrase inhibitors, while the nitro group can be readily reduced to an amine, providing a key point for further derivatization in the synthesis of deacetylase inhibitors for anti-tumor therapies.[5][7]

  • Pharmaceutical Impurity Standard: this compound is listed as a process impurity of Pazopanib, a tyrosine kinase inhibitor used in cancer treatment.[1] As such, it serves as a crucial reference standard for analytical chemists in pharmaceutical quality control to develop and validate methods for detecting and quantifying impurities in the final drug product.

Applications_Diagram start_mol 2-Methyl-5-nitro- benzenesulfonamide sub_path1 Nitro Group Reduction (-NO₂ → -NH₂) start_mol->sub_path1 Reaction Site sub_path2 Sulfonamide Modification start_mol->sub_path2 Reaction Site app3 Reference Standard (Pazopanib Impurity Analysis) start_mol->app3 Used as app1 Precursor for Deacetylase Inhibitors (Anti-Tumor Therapy) sub_path1->app1 Leads to app2 Scaffold for Carbonic Anhydrase Inhibitors sub_path2->app2 Leads to

Sources

2-Methyl-5-nitrobenzenesulfonamide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-5-nitrobenzenesulfonamide

Introduction

This compound is an aromatic sulfonamide compound of significant interest in medicinal chemistry and organic synthesis. Its structural features, comprising a toluene backbone substituted with both a nitro group and a sulfonamide functional group, make it a versatile intermediate for the synthesis of more complex molecules.[1][2] Notably, it serves as a key building block in the development of therapeutic agents, including inhibitors of cancer-related enzymes.[2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development.

Core Identifiers

  • CAS Number: 6269-91-6[1][3][5][6][7]

  • Molecular Formula: C₇H₈N₂O₄S[1][5][6]

Chemical and Physical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below. The compound typically appears as a yellow to dark yellow solid.[2][4]

PropertyValueSource(s)
Molecular Weight 216.21 g/mol [1][6]
Melting Point 197-199 °C[4][6]
Boiling Point (Predicted) 431.4 ± 55.0 °C[4][6]
Density (Predicted) 1.475 ± 0.06 g/cm³[4][6]
Solubility Chloroform (Sparingly), Methanol (Slightly)[2][4][6]
Storage Temperature 2-8°C[1][4][6]

Structural Identifiers:

  • IUPAC Name: this compound[5]

  • SMILES: CC1=C(C=C(C=C1)[O-])S(=O)(=O)N[5]

  • InChI: InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13)[5]

  • InChIKey: CLXWMMGXFSZUNP-UHFFFAOYSA-N[5]

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the amination of its corresponding sulfonyl chloride precursor. The causality behind this common laboratory and industrial method lies in the high reactivity of the sulfonyl chloride group with nucleophiles like ammonia.

Synthesis Workflow

The synthesis is a two-step process starting from p-nitrotoluene. The first step is sulfonation to create the sulfonyl chloride intermediate, which is then reacted with ammonia.

Synthesis_Workflow pNT p-Nitrotoluene intermediate 2-Methyl-5-nitrobenzenesulfonyl chloride pNT->intermediate Sulfonation reagent1 Chlorosulfonic Acid (HSO3Cl) or SO3 reagent1->intermediate product This compound intermediate->product Amination reagent2 Ammonia (NH3) reagent2->product

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis from 2-Methyl-5-nitrobenzenesulfonyl chloride

This protocol describes the conversion of the sulfonyl chloride intermediate to the final sulfonamide product. The choice of ether as a solvent is due to its inertness and ability to dissolve the starting material, while the low temperature (0 °C) is crucial for controlling the exothermicity of the reaction with ammonia.

Materials:

  • 2-Methyl-5-nitrobenzenesulfonyl chloride (10.0 g, 43.7 mmol)

  • Diethyl ether (300 mL)

  • Ammonia (aqueous solution, 40 mL)

  • Dichloromethane (600 mL)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride in ether (300 mL) in a reaction vessel under a nitrogen atmosphere.[3][4] The inert atmosphere is essential to prevent side reactions with atmospheric moisture.

  • Cool the solution to 0 °C using an ice bath.[3][4]

  • Slowly add ammonia (40 mL) to the cooled solution.[3][4] The slow addition is necessary to manage the reaction rate and temperature.

  • Stir the reaction mixture at 0 °C for approximately 42 hours.[3][4] The extended reaction time ensures complete conversion.

  • Upon completion, filter the mixture to remove any solid byproducts.

  • Dilute the filtrate with dichloromethane (600 mL) and transfer to a separatory funnel.[3][4]

  • Separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate to remove residual water.[3][4]

  • Concentrate the organic layer under reduced pressure to yield this compound.[3][4] A yield of approximately 9.2 g (100%) can be expected.[3][4]

Applications in Research and Drug Development

This compound's utility is primarily as a chemical intermediate.[1] Its structure is incorporated into various pharmacologically active molecules.

  • Inhibitors of Carbonic Anhydrase: It is a key reagent in the synthesis of potent inhibitors of carbonic anhydrase, an enzyme family implicated in several cancers.[2][3]

  • Deacetylase Inhibitors: The compound is also used to synthesize novel histone deacetylase (HDAC) inhibitors, which are a promising class of anti-tumor agents.[2][3]

  • Pazopanib Intermediate: It is known to be an intermediate or related compound in the synthesis of Pazopanib, a tyrosine kinase inhibitor used in cancer therapy.[3][5]

Structural and Crystallographic Insights

X-ray crystallography studies reveal specific details about the solid-state structure of this compound. The nitro group is twisted by 9.61° relative to the benzene ring.[3][8][9] In the crystal lattice, molecules are interconnected by N—H···O hydrogen bonds between the amino and sulfonyl groups, forming layers.[3][8][9] This hydrogen bonding network is a critical factor influencing the compound's melting point and solubility.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as an irritant and requires careful management to avoid exposure.[2][5]

GHS Hazard Information
Hazard CodeDescriptionClassification
H302 Harmful if swallowedAcute toxicity, oral[5]
H315 Causes skin irritationSkin corrosion/irritation[5]
H319 Causes serious eye irritationSerious eye damage/eye irritation[5]
H335 May cause respiratory irritationSpecific target organ toxicity
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection during handling.

  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.

  • Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

  • Storage: Store in a well-ventilated place and keep the container tightly closed. Recommended storage is in a refrigerator at 2-8°C.[1][4][6] Store locked up.

  • First Aid (Eyes): If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a well-characterized chemical compound with a defined set of properties, a reliable synthesis route, and important applications, particularly as an intermediate in medicinal chemistry. Its role in the creation of anti-cancer agents underscores its significance in modern drug development. Adherence to established safety protocols is paramount for its handling and use in a research or industrial setting.

References

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-nitrobenzene-1-sulfonamide. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 6269-91-6 | Product Name : this compound. Retrieved from [Link]

  • IndiaMART. (n.d.). This compound CAS 6269-91-6 - Medicine Grade at Best Price. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt.
  • Zia-Ur-Rehman, M., Khan, I. U., Naz, N., & Arshad, M. N. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o136. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-nitrobenzenesulfonic acid. PubChem. Retrieved from [Link]

  • PubMed. (2009). 2-Methyl-5-nitro-benzene-sulfonamide. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Methyl-5-nitrobenzenesulfonic acid. Retrieved from [Link]

  • National Library of Medicine. (n.d.). 2-Methyl-5-nitrobenzene-1-sulfonamide. Retrieved from [Link]

  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

Sources

Synthesis of 2-Methyl-5-nitrobenzenesulfonamide from p-Nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-methyl-5-nitrobenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds.[1][2] The synthesis is a two-step process commencing with the regioselective sulfonation of p-nitrotoluene to yield 2-methyl-5-nitrobenzenesulfonyl chloride, followed by amidation to produce the final product. This document details the underlying chemical principles, provides validated experimental protocols, and discusses the critical parameters that influence reaction outcomes.

Introduction

This compound serves as a crucial building block in medicinal chemistry. It is instrumental in the synthesis of inhibitors for cancer-related carbonic anhydrase and novel deacetylase inhibitors for anti-tumor therapies.[1] The strategic placement of the methyl, nitro, and sulfonamide groups on the benzene ring provides a versatile scaffold for further chemical modification. The synthesis route from p-nitrotoluene is an efficient and industrially scalable process.

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow p_nitrotoluene p-Nitrotoluene intermediate 2-Methyl-5-nitrobenzenesulfonyl Chloride p_nitrotoluene->intermediate Step 1: Sulfonation (Chlorosulfonic Acid) final_product This compound intermediate->final_product Step 2: Amidation (Ammonia)

Caption: Overall two-step synthesis workflow.

Part 1: Sulfonation of p-Nitrotoluene

The initial and critical step in the synthesis is the electrophilic aromatic substitution of p-nitrotoluene to introduce a sulfonyl chloride group. The directing effects of the existing methyl and nitro groups on the aromatic ring are key to achieving the desired regioselectivity.

Mechanistic Considerations & Regioselectivity

The sulfonation of p-nitrotoluene is a classic example of electrophilic aromatic substitution. The methyl group (-CH₃) is an ortho-, para-directing activator, while the nitro group (-NO₂) is a meta-directing deactivator. The incoming electrophile, chlorosulfonic acid (or a related sulfonating agent), will preferentially substitute at the position most activated and sterically accessible.

In p-nitrotoluene, the positions ortho to the activating methyl group (C2 and C6) and meta to the deactivating nitro group (C2 and C6) are electronically favored. Steric hindrance from the adjacent methyl group can influence the substitution pattern. The primary product of this reaction is 2-methyl-5-nitrobenzenesulfonic acid or its corresponding sulfonyl chloride.[3][4][5]

Sulfonation_Mechanism cluster_0 Electrophilic Aromatic Substitution pNT p-Nitrotoluene intermediate Sigma Complex (Resonance Stabilized) pNT->intermediate + ClSO3H reagent Chlorosulfonic Acid (ClSO3H) reagent->intermediate product 2-Methyl-5-nitrobenzenesulfonyl Chloride intermediate->product - H+

Caption: Simplified sulfonation mechanism.

Choice of Sulfonating Agent

Chlorosulfonic acid is a highly effective reagent for this transformation as it performs both sulfonation and chlorination of the resulting sulfonic acid in a single step, directly yielding the sulfonyl chloride intermediate.[6][7] Alternative sulfonating agents include oleum (fuming sulfuric acid) or sulfur trioxide, which would yield the sulfonic acid, requiring a subsequent chlorination step with a reagent like thionyl chloride.[3][8][9] The use of chlorosulfonic acid is often preferred for its efficiency.[6]

Experimental Protocol: Chlorosulfonation of p-Nitrotoluene

This protocol is based on established methods for the chlorosulfonation of aromatic compounds.[6][10]

Materials:

  • p-Nitrotoluene

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (or other suitable inert solvent)

  • Ice

  • Water

Procedure:

  • In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas is charged with p-nitrotoluene and a suitable organic solvent like dichloromethane.[6]

  • The flask is cooled in an ice-water bath.

  • Chlorosulfonic acid is added dropwise from the dropping funnel to the stirred solution, maintaining the reaction temperature below 10°C. A typical molar ratio of p-nitrotoluene to chlorosulfonic acid is 1:1.2-1.5.[6]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is then carefully poured onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with cold water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 2-methyl-5-nitrobenzenesulfonyl chloride. The product can be further purified by recrystallization if necessary.

ParameterValue/ConditionRationale
Reactants p-Nitrotoluene, Chlorosulfonic acidStarting material and sulfonating/chlorinating agent.
Solvent Dichloromethane, Chloroform, etc.Inert solvent to facilitate reaction and control temperature.[6]
Temperature 0-10°C (addition), Room temp. (reaction)Controls the exothermic reaction and minimizes side products.
Reaction Time 2-4 hoursAllows for complete conversion of the starting material.
Work-up Quenching with ice, extractionSafely neutralizes excess reagent and isolates the product.

Part 2: Amidation of 2-Methyl-5-nitrobenzenesulfonyl Chloride

The second step involves the conversion of the sulfonyl chloride intermediate into the desired sulfonamide through reaction with an ammonia source.

Mechanistic Insights

This reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.[11] The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide.

Amidation_Mechanism cluster_1 Nucleophilic Substitution sulfonyl_chloride 2-Methyl-5-nitrobenzenesulfonyl Chloride tetrahedral_intermediate Tetrahedral Intermediate sulfonyl_chloride->tetrahedral_intermediate + NH3 ammonia Ammonia (NH3) ammonia->tetrahedral_intermediate sulfonamide This compound tetrahedral_intermediate->sulfonamide - HCl

Caption: Simplified amidation mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of sulfonamides from sulfonyl chlorides.[11][12]

Materials:

  • 2-Methyl-5-nitrobenzenesulfonyl chloride

  • Aqueous ammonia (e.g., 28-30%)

  • Water

  • Ice

Procedure:

  • The crude or purified 2-methyl-5-nitrobenzenesulfonyl chloride is transferred to an Erlenmeyer flask.[11]

  • A magnetic stir bar is added, and the flask is placed in a water bath.

  • A mixture of concentrated aqueous ammonia and water is added to the flask.[11]

  • The reaction mixture is stirred and heated gently (e.g., to boiling for 5-10 minutes) to facilitate the reaction.[11]

  • After the reaction is complete (as monitored by TLC), the flask is cooled in an ice bath to promote the precipitation of the solid product.[11]

  • The solid this compound is collected by vacuum filtration.

  • The collected solid is washed with cold water to remove any residual salts.[11]

  • The product is then dried, for instance, in a vacuum desiccator.

ParameterValue/ConditionRationale
Reactants 2-Methyl-5-nitrobenzenesulfonyl Chloride, Aqueous AmmoniaSulfonyl chloride intermediate and nucleophilic ammonia source.
Solvent WaterA suitable solvent for the reaction that also facilitates product precipitation upon cooling.
Temperature Gentle heating, then coolingHeating accelerates the reaction, while cooling maximizes product recovery.[11]
Reaction Time 5-15 minutes (with heating)Typically a rapid reaction.
Work-up Cooling, vacuum filtrationSimple and effective method for isolating the solid product.[11]

Safety Considerations

  • p-Nitrotoluene is toxic and should be handled with appropriate personal protective equipment (PPE).

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and appropriate PPE, including acid-resistant gloves and face shield, must be worn.

  • Ammonia solution is corrosive and has a pungent odor. It should be handled in a fume hood.

  • The sulfonation reaction is exothermic and produces HCl gas, which must be properly vented and trapped.

Conclusion

The synthesis of this compound from p-nitrotoluene is a robust and well-established process. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and adherence to safety protocols are paramount for a successful and safe synthesis. This guide provides the foundational knowledge and practical protocols for researchers and professionals to effectively produce this valuable intermediate for applications in drug discovery and development.

References

  • Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.).
  • Preparation method of 2-methyl-5-aminobenzenesulfonamide. (2019). Google Patents.
  • Preparation of 2-methyl-5-nitrobenzene-1-sulfonic acid. (n.d.). PrepChem.com.
  • An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications. (n.d.). Benchchem.
  • Process for the preparation of p-nitrotoluene sulfonic acid. (1983). Google Patents.
  • Synthesis of 4-nitrotoluene-2-sulfonic acid. (n.d.). PrepChem.com.
  • This compound. (2025). ChemicalBook.
  • 2-Methyl-5-nitrobenzenesulfonic acid. (n.d.). Guidechem.
  • An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. (n.d.). Benchchem. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeEiRijN3wSF3Co8YyPR4x5FTiSwmY8vqZt1dSdvSt02atGbMnZZJ3mW4RCE1tXY_NNtSNJuaBYs6h5QZkUAKHQBplg_DLo4NN2RS6-xQLbqOIju4hgdun88A2iYBcPjrrsALbmtPN20edft2oMxPXhdgHYHsP0X5QzEOYL0o6OyDHwdu2es5jqSmDKCVdQfBKaPr7M6zQ4LPhynT_LKKTULZ3gEWlUGVdVyPRepkAfFEAX1GEaB6V7cizDclW_Ijd9GTMC7SAcH-jRqRXVnsO36e3voA=]([Link]

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An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility and stability of 2-Methyl-5-nitrobenzenesulfonamide (MNSB), a key intermediate in pharmaceutical synthesis.[1] Recognizing the scarcity of publicly available quantitative data for this compound, this document emphasizes robust experimental methodologies. It offers detailed protocols for solubility determination across various solvents and a thorough approach to stability testing as guided by international standards. This guide is intended to be an essential resource for researchers, chemists, and formulation scientists in the pharmaceutical industry, enabling them to generate reliable data for process development, formulation design, and regulatory submissions.

Introduction to this compound (MNSB)

This compound (CAS No. 6269-91-6) is a sulfonamide derivative with the molecular formula C₇H₈N₂O₄S and a molecular weight of 216.22 g/mol .[2] It presents as a yellow to dark yellow solid with a melting point of 197-199°C.[3] The presence of a nitro group, a methyl group, and a sulfonamide functional group on the benzene ring imparts specific chemical properties that are crucial for its role in organic synthesis. MNSB is a valuable building block in the synthesis of various pharmaceutical compounds, including inhibitors of cancer-related carbonic anhydrase and novel deacetylase inhibitors for anti-tumor therapies.[1]

A thorough understanding of the solubility and stability of MNSB is paramount for its effective utilization in drug development. Solubility dictates the choice of solvents for reaction media, crystallization, and formulation, directly impacting process efficiency and product purity. Stability is a critical quality attribute that ensures the safety and efficacy of the final drug product, influencing storage conditions, shelf-life, and the identification of potential degradation products.

This guide will provide the foundational knowledge and detailed experimental procedures to empower researchers to systematically evaluate these critical physicochemical properties.

Solubility Profile of this compound

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute (MNSB) and the solvent. The process of dissolution involves overcoming the lattice energy of the solid and the cohesive forces of the solvent, followed by the formation of new solute-solvent interactions. The principle of "like dissolves like" provides a general guideline; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The presence of both polar (nitro, sulfonamide) and non-polar (methyl, benzene ring) groups in MNSB suggests a nuanced solubility profile.

Recommended Solvents for Screening

A comprehensive solubility screening should include a diverse set of solvents relevant to pharmaceutical processing. These can be categorized by their polarity and hydrogen bonding capabilities:

  • Polar Protic Solvents: Water, Methanol, Ethanol, Isopropanol

  • Polar Aprotic Solvents: Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Non-polar Solvents: Chloroform, Dichloromethane, Toluene, Heptane

Additionally, aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8) are crucial for understanding the solubility of ionizable compounds like MNSB, particularly for oral dosage form development.[4]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[5] It involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution is saturated.

Materials:

  • This compound (pure solid)

  • Selected solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of MNSB to a series of vials, ensuring that a solid phase will remain after equilibrium.

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent and quantify the concentration of MNSB using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in units such as mg/mL or g/100 g of solvent.

Data Presentation:

Solvent Temperature (°C) Solubility (mg/mL)
Methanol25To be determined
Chloroform25To be determined
Water25To be determined
Acetonitrile25To be determined
pH 1.2 Buffer37To be determined
pH 6.8 Buffer37To be determined
Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis node_prep Add excess MNSB to vial node_solvent Add known volume of solvent node_prep->node_solvent node_shake Agitate in thermostatic shaker (24-72h) node_prep->node_shake node_settle Settle for >2h at constant temperature node_shake->node_settle node_sample Withdraw and filter supernatant node_settle->node_sample node_quantify Quantify concentration (HPLC/UV-Vis) node_sample->node_quantify node_calculate Calculate solubility node_quantify->node_calculate

Caption: Isothermal Shake-Flask Solubility Workflow.

Stability Profile of this compound

Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] This information is used to establish a re-test period and recommend storage conditions.

Potential Degradation Pathways

The chemical structure of MNSB suggests several potential degradation pathways that should be investigated in forced degradation studies:

  • Hydrolysis: The sulfonamide linkage can be susceptible to hydrolysis under acidic or basic conditions, potentially cleaving to form 2-methyl-5-nitrobenzenesulfonic acid and ammonia.

  • Oxidation: The molecule may be susceptible to oxidation, although specific sites are not immediately obvious without experimental data.

  • Photodegradation: Aromatic nitro compounds are often photoreactive and can undergo complex degradation pathways upon exposure to light.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Experimental Protocol:

  • Acid Hydrolysis: Dissolve MNSB in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve MNSB in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of MNSB with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid MNSB to dry heat (e.g., 80°C) for an extended period.

  • Photostability: Expose a solution and the solid form of MNSB to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Samples should be analyzed at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted according to ICH Q1A(R2) guidelines.[7][8]

Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Procedure:

  • Package MNSB in a container closure system that simulates the proposed packaging for storage and distribution.

  • Place a sufficient number of samples in stability chambers maintained at the specified conditions.

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze the samples for key quality attributes, including appearance, assay, and degradation products.

Data Presentation:

Storage Condition Time Point Appearance Assay (%) Total Impurities (%)
25°C/60%RH0 monthsYellow Solid99.80.1
3 monthsTo be determinedTo be determinedTo be determined
6 monthsTo be determinedTo be determinedTo be determined
40°C/75%RH0 monthsYellow Solid99.80.1
3 monthsTo be determinedTo be determinedTo be determined
6 monthsTo be determinedTo be determinedTo be determined
Visualization of Factors Influencing Stability

G cluster_factors Environmental Factors cluster_chemical Chemical Environment MNSB This compound Stability Temp Temperature MNSB->Temp Humidity Humidity MNSB->Humidity Light Light (UV/Vis) MNSB->Light pH pH (Acid/Base) MNSB->pH Oxidants Oxidizing Agents MNSB->Oxidants Temp->MNSB Humidity->MNSB Light->MNSB pH->MNSB Oxidants->MNSB

Caption: Key Factors Affecting MNSB Stability.

Analytical Methodologies

A validated, stability-indicating analytical method is a prerequisite for accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.

Key aspects of method development and validation:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detection: Based on the chromophores in the MNSB molecule, UV detection should be effective. The optimal wavelength needs to be determined.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation products.

Conclusion and Recommendations

This technical guide has established a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While published quantitative data is limited, the provided protocols for the isothermal shake-flask method and ICH-compliant stability studies offer a clear path for researchers to generate the high-quality data necessary for informed decision-making in pharmaceutical development.

Recommendations for Researchers:

  • Conduct a thorough solubility screening in a diverse range of pharmaceutically relevant solvents at various temperatures.

  • Perform forced degradation studies to understand the intrinsic stability of the molecule and to develop a robust, stability-indicating HPLC method.

  • Initiate long-term and accelerated stability studies early in the development process to establish a reliable re-test period and appropriate storage conditions. Recommended storage, based on available data, is at 2-8°C.[3]

  • Carefully document all experimental procedures and results to support regulatory filings.

By following the methodologies outlined in this guide, scientists and drug development professionals can ensure a comprehensive understanding of the physicochemical properties of this compound, facilitating its successful application in the synthesis of innovative therapeutics.

References

  • ICH Topic Q1A: Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Q1A(R2) Stability testing of new drug substances and products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • 2-Methyl-5-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 234282. PubChem. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. Environmental Pollution. Available at: [Link]

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2-Methyl-5-nitrobenzenesulfonamide: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of a Multifunctional Scaffold

In the vast landscape of organic synthesis, the strategic value of a building block is often defined by its inherent functionality and the latent reactivity that can be unlocked through carefully chosen transformations. 2-Methyl-5-nitrobenzenesulfonamide, a seemingly unassuming crystalline solid, epitomizes this principle. Its true potential as a cornerstone in the construction of complex, biologically active molecules is revealed not in its initial form, but through the versatile chemistry of its derivatives. This guide, intended for the discerning eye of the research scientist and drug development professional, delves into the core attributes of this compound, elucidating its synthesis, physicochemical properties, and, most critically, its pivotal role as a precursor to a highly valuable synthetic intermediate. We will explore the causality behind its synthetic applications, with a particular focus on its celebrated role in the synthesis of the tyrosine kinase inhibitor, Pazopanib.

Physicochemical Properties and Structural Insights

A thorough understanding of a building block's physical and chemical characteristics is paramount to its effective utilization in synthesis. This compound is a stable, yellow to dark yellow solid, whose properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 6269-91-6[1]
Molecular Formula C₇H₈N₂O₄S[2]
Molecular Weight 216.22 g/mol [2]
Melting Point 197-199 °C[3]
Boiling Point 431.4 ± 55.0 °C (Predicted)[3]
Density 1.475 ± 0.06 g/cm³ (Predicted)[3]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol.[3]
pKa 9.56 ± 0.60 (Predicted)[3]

The molecular structure of this compound features a benzene ring substituted with a methyl group, a nitro group, and a sulfonamide group. The spatial arrangement of these functional groups dictates the molecule's reactivity. X-ray crystallography studies have revealed that the nitro group is twisted by approximately 9.61° relative to the benzene ring. In the crystalline state, the molecules are interconnected by a network of N-H···O hydrogen bonds involving the sulfonamide and nitro groups, forming layered structures.[1]

Synthesis of this compound: A Two-Step Approach

The preparation of this compound is typically achieved through a reliable two-step synthetic sequence starting from the readily available p-nitrotoluene. This process involves an initial sulfonation followed by amidation.

Synthesis_Pathway p_nitrotoluene p-Nitrotoluene sulfonyl_chloride 2-Methyl-5-nitrobenzenesulfonyl chloride p_nitrotoluene->sulfonyl_chloride  Chlorosulfonic Acid (ClSO₃H)   sulfonamide This compound sulfonyl_chloride->sulfonamide  Ammonia (NH₃) or Ammonium Carbonate ((NH₄)₂CO₃)  

Caption: Synthetic pathway to this compound.

Step 1: Chlorosulfonation of p-Nitrotoluene

The first step involves the electrophilic aromatic substitution of p-nitrotoluene with chlorosulfonic acid. The directing effects of the methyl and nitro groups on the aromatic ring are crucial in determining the regioselectivity of this reaction. The methyl group is an ortho-, para-director and an activating group, while the nitro group is a meta-director and a deactivating group.[4] The sulfonation occurs at the position ortho to the activating methyl group and meta to the deactivating nitro group, leading to the desired 2-methyl-5-nitrobenzenesulfonyl chloride.

Step 2: Amidation of 2-Methyl-5-nitrobenzenesulfonyl Chloride

The resulting sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with an amine source to form the corresponding sulfonamide.

Detailed Experimental Protocol:

The following protocol is a representative procedure for the synthesis of this compound from its sulfonyl chloride precursor.

Materials:

  • 2-Methyl-5-nitrobenzenesulfonyl chloride

  • Ammonia solution (e.g., 28% in water) or Ammonium Carbonate

  • Ether or Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure: [3][5]

  • Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (10.0 g, 43.7 mmol) in a suitable organic solvent such as ether (300 mL) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a concentrated solution of ammonia (40 mL) to the cooled reaction mixture with stirring. Alternatively, a well-ground mixture of the sulfonyl chloride and ammonium carbonate can be heated.[5]

  • Continue stirring the reaction mixture at 0 °C for an extended period (e.g., 42 hours) to ensure complete conversion.

  • After the reaction is complete, filter the mixture to remove any solid byproducts.

  • If using an aqueous ammonia solution, separate the organic layer. Dilute the organic layer with a larger volume of a solvent like dichloromethane (600 mL) to facilitate separation.

  • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to yield this compound. The product is often obtained in high yield and purity.[3]

The Gateway to Advanced Intermediates: Reduction of the Nitro Group

The true synthetic utility of this compound is most prominently displayed after the selective reduction of its nitro group to an amine, yielding 2-methyl-5-aminobenzenesulfonamide . This transformation unlocks a nucleophilic center on the aromatic ring, making it a versatile building block for the construction of a wide array of heterocyclic systems and other complex molecules.

Reduction_Reaction nitro_sulfonamide This compound amino_sulfonamide 2-Methyl-5-aminobenzenesulfonamide nitro_sulfonamide->amino_sulfonamide  Reducing Agent (e.g., H₂/Pd-C, SnCl₂/HCl)   Pazopanib_Synthesis cluster_0 Core Building Blocks amino_sulfonamide 2-Methyl-5-aminobenzenesulfonamide Pazopanib Pazopanib amino_sulfonamide->Pazopanib  Coupling Reaction (Nucleophilic Aromatic Substitution)   pyrimidine_derivative N-(2-chloropyrimidin-4-yl)-N,2,3- trimethyl-2H-indazol-6-amine pyrimidine_derivative->Pazopanib

Caption: Simplified retrosynthetic analysis of Pazopanib highlighting the key building blocks.

In the synthesis of Pazopanib, 2-methyl-5-aminobenzenesulfonamide serves as a key nucleophile that is coupled with a substituted pyrimidine derivative in the final stages of the synthesis. The amino group of 2-methyl-5-aminobenzenesulfonamide displaces a chlorine atom on the pyrimidine ring via a nucleophilic aromatic substitution reaction, forming the final drug molecule.

Expanding the Synthetic Horizon: Construction of Heterocyclic Scaffolds

While the synthesis of Pazopanib is a prominent example, the utility of 2-methyl-5-aminobenzenesulfonamide extends to the construction of various other heterocyclic systems that are of interest in medicinal chemistry. The presence of both an amino group and a sulfonamide group on the same aromatic ring provides multiple reactive sites for cyclization and condensation reactions.

Synthesis of Benzothiazepines

Derivatives of this compound can be utilized in the synthesis of benzothiazepine derivatives. For instance, chalcones derived from this compound can react with 2-aminothiophenol in the presence of a base like piperidine to yield 1,5-benzothiazepine structures. This reaction proceeds through a Michael addition of the thiol to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration.

Conclusion and Future Perspectives

This compound stands as a testament to the strategic importance of well-functionalized building blocks in organic synthesis. While its direct applications are limited, its facile conversion to 2-methyl-5-aminobenzenesulfonamide opens a gateway to a rich and diverse field of synthetic chemistry, most notably in the pharmaceutical industry. The successful application of this building block in the commercial synthesis of Pazopanib underscores its value and reliability.

Future research may focus on expanding the repertoire of heterocyclic systems synthesized from 2-methyl-5-aminobenzenesulfonamide. The development of novel catalytic methods for the functionalization of the aromatic ring or the methyl group of the parent compound could further enhance its versatility. As the demand for novel therapeutic agents continues to grow, the strategic deployment of such versatile and cost-effective building blocks will remain a cornerstone of modern drug discovery and development.

References

  • 2-Methyl-5-nitro-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o136. (2009). [Link]

  • Reactivity of Methyl and Nitro Benzene. (n.d.). Retrieved January 4, 2026, from [Link]

  • This compound | C7H8N2O4S | CID 234282. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • This compound. (2009). Acta Crystallographica Section E: Structure Reports Online, 66(1), o136. [Link]

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An In-depth Technical Guide to the Biological Activity of Sulfonamides and Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the sulfonamide and nitroaromatic scaffolds represent two classes of compounds with a rich history and a continually expanding repertoire of biological activities. Initially famed for their antimicrobial properties, these moieties have proven to be remarkably versatile, leading to the development of drugs for a wide array of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides an in-depth technical exploration of the core biological activities of sulfonamides and nitroaromatic compounds, intended for researchers, scientists, and drug development professionals. We will delve into their fundamental mechanisms of action, provide field-proven experimental protocols for their evaluation, and present quantitative data to inform structure-activity relationship (SAR) studies and future drug design.

Part 1: The Enduring Versatility of Sulfonamides

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of numerous pharmacologically active agents.[1] Its ability to act as a structural mimic of p-aminobenzoic acid (PABA) and to coordinate with metal ions in enzyme active sites underpins its diverse biological effects.

Antibacterial Activity: Inhibition of Folate Biosynthesis

The archetypal biological activity of sulfonamides is their bacteriostatic effect, which stems from the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2] Bacteria synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids and certain amino acids, while humans obtain it from their diet, providing a basis for selective toxicity.[2]

Sulfonamides, due to their structural similarity to PABA, compete for the active site of DHPS. This prevents the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydropteroic acid and, consequently, tetrahydrofolate (THF).[3] The depletion of THF inhibits bacterial growth and replication.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Synthesis Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate THF Tetrahydrofolic Acid (THF) Dihydrofolate->THF Reduction DHFR Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids 1-Carbon Transfer Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][4]

Broth Microdilution Method:

  • Preparation of Sulfonamide Stock Solution: Dissolve the sulfonamide derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the sulfonamide stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the sulfonamide dilutions. Include a positive control (bacteria in broth without sulfonamide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the sulfonamide at which no visible bacterial growth is observed.[2] For sulfonamides, the endpoint is often read as the concentration that causes an 80% reduction in growth compared to the control.[2]

This spectrophotometric assay measures the activity of DHPS by coupling its product formation to the oxidation of NADPH by dihydrofolate reductase (DHFR).[5][6]

  • Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl), prepare a reaction mixture containing the substrates for DHPS (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), an excess of recombinant DHFR, and the cofactor NADPH.

  • Enzyme and Inhibitor Addition: Add a known concentration of recombinant DHPS enzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with various concentrations of the sulfonamide derivative before initiating the reaction.

  • Reaction Initiation: Initiate the reaction by adding the final substrate.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADPH to NADP⁺ by DHFR as it reduces the dihydropteroate product of the DHPS reaction leads to a decrease in absorbance.[5][7]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the IC₅₀ value of the sulfonamide inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Activity: A Multifaceted Approach

A significant body of research has highlighted the potential of sulfonamide derivatives as anticancer agents, acting through diverse mechanisms.[8][9][10]

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[11][12] Tumor-associated isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and play a critical role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[10]

Mechanism of Action: The deprotonated sulfonamide group (-SO₂NH⁻) coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, displacing a zinc-bound water molecule or hydroxide ion, thereby inhibiting the enzyme's catalytic activity.[13]

Structure-Activity Relationship for CA Isoform Selectivity:

  • Sulfonamide pKa: Lowering the pKa of the sulfonamide group generally increases affinity across isoforms but does not confer selectivity.[14]

  • Substituents on the Aromatic Ring: Directing bulky and hydrophobic groups into specific subpockets of the active site can exploit differences in the amino acid residues between isoforms, leading to selectivity. For instance, the 130s subpocket differs between CA II (Phe131/Gly132/Val135), CA IX (Val131/Asp132/Leu135), and CA XII (Ala131/Ser132/Ser135), providing an opportunity for designing isoform-selective inhibitors.[14][15]

  • "Tail" Modifications: Adding "tails" to the sulfonamide scaffold that can interact with residues at the entrance of the active site cavity can enhance isoform selectivity.[13]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms by Sulfonamides

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide25012255.7[16]
Indisulam>10000280454.5[16]
SLC-011110700128045.689.4[16]
Saccharin>1000010000310460[17]
Compound 4 (Saccharin derivative)0.331.12.525[17]

Note: Kᵢ values are indicative and can vary based on assay conditions.

This method measures the inhibition of the CA-catalyzed CO₂ hydration.[18]

  • Reagent Preparation: Prepare a buffer solution (e.g., HEPES or TRIS) containing a pH indicator (e.g., phenol red). Prepare stock solutions of the purified CA isoform and the sulfonamide inhibitor.

  • Stopped-Flow Instrument Setup: Use a stopped-flow instrument to rapidly mix the enzyme solution with a CO₂-saturated solution. The instrument will monitor the change in absorbance of the pH indicator at its λₘₐₓ (e.g., 557 nm for phenol red) as the pH changes due to the formation of bicarbonate and protons.

  • Assay Procedure:

    • Inject the enzyme solution (with or without pre-incubated inhibitor) and the CO₂ solution into the mixing chamber of the stopped-flow instrument.

    • Record the initial rate of the hydration reaction by monitoring the absorbance change over a short period (10-100 seconds).

  • Data Analysis: Determine the initial velocity of the reaction from the kinetic traces. Calculate the IC₅₀ or Kᵢ values for the inhibitor by analyzing the inhibition data at various inhibitor concentrations.

Certain sulfonamide derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR), which are often dysregulated in cancer.[19]

Mechanism of Action (Gefitinib as an example): Gefitinib, an EGFR inhibitor with a sulfonamide-related quinazoline scaffold, competes with ATP for binding to the tyrosine kinase domain of EGFR.[2][20] This blocks the autophosphorylation of the receptor and inhibits the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[2][21]

EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib (Sulfonamide-related) Gefitinib->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by sulfonamide-related tyrosine kinase inhibitors.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22]

  • Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the sulfonamide compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Quantitative Data: Anticancer Activity of Sulfonamide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
N-ethyl toluene-4-sulfonamideHeLa19.22 ± 1.21[5]
2,5-Dichlorothiophene-3-sulfonamideHeLa7.2 ± 1.12[5]
2,5-Dichlorothiophene-3-sulfonamideMCF-77.13 ± 0.13[5]
Compound 12 (Pyridine-3-sulfonamide derivative)HCT-11617[4]
Compound 12 (Pyridine-3-sulfonamide derivative)MCF-715[4]

Note: IC₅₀ values are indicative and can vary based on the specific assay conditions and cell lines used.

Part 2: The Dual-Faceted Nature of Nitroaromatic Compounds

Nitroaromatic compounds, characterized by one or more nitro (-NO₂) groups attached to an aromatic ring, possess a wide spectrum of biological activities, including antimicrobial, antiparasitic, and anticancer effects.[19][23] Their biological activity is intrinsically linked to the bioreduction of the nitro group, a process that can lead to both therapeutic efficacy and toxicity.[23][24]

Mechanism of Bioactivation and Action

The biological effects of nitroaromatic compounds are largely dependent on the enzymatic reduction of the nitro group to form reactive intermediates, such as the nitroso and hydroxylamino derivatives, and ultimately the corresponding amine.[25] This reductive activation is often catalyzed by nitroreductase enzymes present in bacteria, parasites, and hypoxic tumor cells.[26]

One- and Two-Electron Reduction Pathways:

  • One-Electron Reduction: This pathway generates a nitro anion radical. In the presence of oxygen, this radical can undergo a "futile cycle" where it is re-oxidized back to the parent nitro compound, producing superoxide anions and leading to oxidative stress.[23]

  • Two-Electron Reduction: This pathway, often catalyzed by oxygen-insensitive nitroreductases, bypasses the formation of the nitro anion radical and directly produces the nitroso derivative, which can be further reduced to the hydroxylamino and amino metabolites. These reduced metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity.[23][24]

Nitroaromatic Nitroaromatic Compound (R-NO₂) Nitroreductase Nitroreductase Nitroaromatic->Nitroreductase NADP NAD(P)⁺ Nitroreductase->NADP Nitro_Anion Nitro Anion Radical (R-NO₂⁻) Nitroreductase->Nitro_Anion 1e⁻ reduction Nitroso Nitroso Derivative (R-NO) Nitroreductase->Nitroso 2e⁻ reduction NADPH NAD(P)H NADPH->Nitroreductase Nitro_Anion->Nitroaromatic Oxygen O₂ Nitro_Anion->Oxygen Superoxide Superoxide (O₂⁻) Oxygen->Superoxide Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Amine Amine (R-NH₂) Hydroxylamine->Amine Macromolecules DNA, Proteins Hydroxylamine->Macromolecules Adduct Formation Adducts Macromolecular Adducts Macromolecules->Adducts Adducts->Cell_Death

Caption: Bioactivation pathways of nitroaromatic compounds.

Antimicrobial and Antiparasitic Activities

The selective toxicity of nitroaromatic compounds against anaerobic bacteria and certain protozoan parasites is often attributed to the presence of efficient nitroreductases in these organisms that are absent in their aerobic hosts.[26] The resulting reactive metabolites disrupt cellular functions, leading to cell death.

Quantitative Data: Antimicrobial Activity of Nitroaromatic Compounds

CompoundOrganismMIC (µg/mL)Reference
MetronidazoleE. coli (Carbapenem-producer)>1024[15]
Compound 8i (Nitroimidazole derivative)E. coli (Carbapenem-producer)128[15]
Compound 8m (Nitroimidazole derivative)E. coli (Carbapenem-producer)128[15]
MetronidazoleK. pneumoniae (Carbapenem-producer)>1024[15]
Compound 8a (Nitroimidazole derivative)K. pneumoniae (Carbapenem-producer)64[15]

Note: MIC values are indicative and can vary based on the specific strains and assay conditions.

This colorimetric assay assesses the inhibition of intracellular parasite growth.[27]

  • Cell Culture: Culture Vero cells (or another suitable host cell line) in a 96-well plate.

  • Infection: Infect the host cells with trypomastigotes of a reporter strain of T. cruzi (e.g., expressing β-galactosidase).

  • Compound Treatment: After infection, treat the cells with various concentrations of the nitroaromatic compound.

  • Incubation: Incubate the plates for an appropriate period (e.g., 120 hours) to allow for intracellular amastigote replication.

  • Lysis and Substrate Addition: Lyse the cells and add a chromogenic substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) to quantify the amount of reporter enzyme activity, which is proportional to the number of viable parasites.

  • Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC₅₀ value.

Anticancer Activity

The hypoxic microenvironment of solid tumors makes them susceptible to bioreductive drugs, including nitroaromatic compounds. The generation of reactive oxygen species (ROS) and DNA-damaging metabolites by these compounds can induce cancer cell apoptosis.[1][8]

ROS-Mediated Apoptosis Signaling Pathway: The overproduction of ROS, a common consequence of nitroaromatic bioreduction, can induce DNA damage, which in turn activates the tumor suppressor protein p53.[9] Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.[8][9]

Nitroaromatic Nitroaromatic Compound Bioreduction Bioreduction Nitroaromatic->Bioreduction ROS Reactive Oxygen Species (ROS) Bioreduction->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 DNA_Damage->p53 Activation Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated apoptosis signaling pathway induced by nitroaromatic compounds.

Toxicological Considerations

The same bioreductive activation that underlies the therapeutic effects of nitroaromatic compounds can also lead to toxicity, including mutagenicity and carcinogenicity.[16] The reactive intermediates can form adducts with DNA, leading to mutations.

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[24][28]

  • Bacterial Strains: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine (his⁻), meaning they cannot synthesize it and require it for growth. These strains also have other mutations that increase their sensitivity to mutagens.

  • Test Compound Exposure: Expose the bacterial strains to various concentrations of the nitroaromatic compound in the presence and absence of a mammalian metabolic activation system (S9 mix from rat liver), which contains enzymes that can metabolize the compound into potentially mutagenic forms.

  • Plating: Plate the treated bacteria on a minimal agar medium that lacks histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his⁺) that have regained the ability to synthesize histidine and can therefore grow on the minimal medium.

  • Data Analysis: A significant increase in the number of revertant colonies in the treated plates compared to the spontaneous reversion rate in the control plates indicates that the compound is mutagenic.[29]

It is crucial to assess the cytotoxicity of novel compounds against non-cancerous cell lines to determine their therapeutic index.[30][31]

  • Cell Line Selection: Choose a relevant normal cell line (e.g., human fibroblasts, normal epithelial cells).

  • Assay Performance: Perform a standard cytotoxicity assay, such as the MTT assay described previously, using the normal cell line.

  • Data Analysis: Determine the IC₅₀ value for the normal cell line. The selectivity index (SI) can then be calculated as the ratio of the IC₅₀ in the normal cell line to the IC₅₀ in the cancer cell line (SI = IC₅₀ normal cell line / IC₅₀ cancer cell line). A higher SI value indicates greater selectivity for cancer cells.

Conclusion

The sulfonamide and nitroaromatic pharmacophores continue to be fertile ground for the discovery and development of new therapeutic agents. Their diverse and potent biological activities, stemming from well-defined mechanisms of action, make them attractive scaffolds for medicinal chemists. A thorough understanding of their molecular targets, pathways of action, and potential for toxicity is paramount for the rational design of next-generation drugs with improved efficacy and safety profiles. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the full potential of these remarkable classes of compounds. By integrating these methodologies into drug discovery workflows, the scientific community can continue to harness the power of sulfonamides and nitroaromatic compounds to address unmet medical needs.

References

A Technical Guide to Leveraging 2-Methyl-5-nitrobenzenesulfonamide as a Versatile Precursor for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically approved drugs.[1][2] Its enduring relevance stems from its unique physicochemical properties and its ability to act as a potent zinc-binding group, making it a privileged scaffold for targeting metalloenzymes, particularly carbonic anhydrases.[3][4] This in-depth technical guide focuses on a specific, highly functionalized starting material: 2-Methyl-5-nitrobenzenesulfonamide (CAS No. 6269-91-6). We will explore the strategic advantages of this precursor, detailing its chemical properties and providing a comprehensive framework for its use in the synthesis and evaluation of novel enzyme inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with potent and selective inhibitors.

Introduction: The Power of the Sulfonamide Scaffold

Sulfonamides have a rich history in drug discovery, beginning with the discovery of the antibacterial prontosil in the 1930s.[1] Since then, this versatile functional group has been incorporated into drugs targeting a wide array of diseases, including cancer, glaucoma, viral infections, and inflammation.[1][5] The therapeutic success of sulfonamides can be attributed to several key features:

  • Mimicry and Binding: The sulfonamide moiety can act as a transition-state analog for peptide hydrolysis and is a premier zinc-binding group, crucial for inhibiting metalloenzymes.[3]

  • Structural Versatility: The sulfonamide core allows for synthetic modification at two key positions: the aromatic ring and the sulfonamide nitrogen. This enables fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity.

  • Favorable ADME Properties: Many sulfonamide-based drugs exhibit excellent absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide moves beyond the general class to focus on a specific, strategically valuable precursor, this compound, as a launchpad for creating diverse inhibitor libraries.

The Precursor: this compound (CAS: 6269-91-6)

The selection of a starting material is a critical decision in any synthetic campaign. This compound is not merely a simple building block; its inherent functionalities provide a rich chemical handle for diversification and targeted inhibitor design.

Physicochemical Properties

A thorough understanding of the precursor's properties is essential for effective reaction planning and execution.

PropertyValueReference(s)
CAS Number 6269-91-6[6][7]
Molecular Formula C₇H₈N₂O₄S[7][8]
Molecular Weight 216.22 g/mol [7]
Appearance Yellow to Dark Yellow Solid[6][9]
Melting Point 197-199 °C[6][10]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol[6][10]
pKa 9.56 ± 0.60 (Predicted)[6]
Strategic Rationale for Use

The true value of this precursor lies in the strategic placement of its functional groups, which serve as anchor points for subsequent chemical modifications.

G precursor This compound Sulfonamide Group (-SO2NH2) Nitro Group (-NO2) Aromatic Ring sulfonamide_mod N-Substitution (Primary diversification point) precursor:f1->sulfonamide_mod  Primary Handle nitro_reduction Reduction to Amine (Secondary diversification) precursor:f2->nitro_reduction  Latent Handle ring_chem Ring Chemistry (Advanced modification) precursor:f3->ring_chem  Scaffold Core

Caption: Strategic functional handles of the precursor.

  • Primary Sulfonamide (-SO₂NH₂): This is the most immediate and versatile site for modification. The acidic protons on the nitrogen allow for facile N-alkylation or N-acylation, introducing a vast array of side chains (the "tail" region) to probe interactions with the target enzyme's surface.

  • Nitro Group (-NO₂): This electron-withdrawing group significantly influences the electronics of the aromatic ring. More importantly, it serves as a latent amino group. Reduction of the nitro group to an amine (-NH₂) opens up a secondary vector for diversification, allowing for amide bond formation, further alkylation, or conversion to other functional groups. This two-step diversification strategy exponentially increases the number of achievable final compounds from a single precursor.

  • Substituted Aromatic Ring: The methyl and nitro groups provide a defined substitution pattern that orients appended groups in specific vectors, which is crucial for achieving selectivity against different enzyme isoforms.[11]

Synthetic Strategy: Building an Inhibitor Library

The core of this guide is the practical application of this compound in synthesis. We will detail a robust, two-stage workflow for creating a diverse library of potential inhibitors.

Stage 1: Primary Diversification via N-Substitution

The most common and reliable method for sulfonamide synthesis is the reaction of a sulfonyl chloride with an amine.[12][13] However, starting with the primary sulfonamide, we can achieve diversification through N-alkylation or N-acylation. The following protocol details a generalized procedure for N-alkylation.

G start 2-Methyl-5-nitro- benzenesulfonamide reaction Reaction (Heat, Stir) start->reaction reagents Base (e.g., K2CO3) + Alkyl Halide (R-X) + Solvent (e.g., DMF) reagents->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product N-substituted Derivative purify->product

Caption: Workflow for Stage 1 N-Substitution.

Experimental Protocol: General N-Alkylation

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous Dimethylformamide (DMF) to dissolve the starting material. Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Scientist's Insight: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, and K₂CO₃ is a sufficiently strong base to deprotonate the sulfonamide nitrogen without causing unwanted side reactions.

  • Alkylating Agent Addition: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Self-Validation: The aqueous washes are critical to remove the DMF solvent and inorganic salts, which is a necessary first step in purification.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-substituted sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the N-H protons in the ¹H NMR spectrum and the appearance of new signals corresponding to the 'R' group are key indicators of success.

Stage 2: Secondary Diversification via Nitro Reduction and Acylation

This stage leverages the latent reactivity of the nitro group to create a second series of diverse compounds.

Experimental Protocol: Nitro Reduction and Amide Coupling

  • Nitro Reduction: Dissolve the N-substituted derivative from Stage 1 (1.0 eq) in ethanol or methanol. Add a reducing agent such as Tin(II) chloride (SnCl₂, 5.0 eq) or perform catalytic hydrogenation (H₂, Pd/C). Stir at room temperature or with gentle heating until TLC analysis shows complete conversion to the corresponding aniline.

    • Scientist's Insight: SnCl₂ is a classic and reliable method for nitro group reduction that is tolerant of many other functional groups. Catalytic hydrogenation is a cleaner alternative but may not be compatible with reducible groups like alkynes or alkenes in the 'R' substituent.

  • Workup (for SnCl₂): Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Extract the product with ethyl acetate. The resulting aniline is often used directly in the next step.

  • Amide Coupling: Dissolve the crude aniline (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM). Add a base, such as triethylamine (NEt₃, 1.5 eq). Cool the solution to 0 °C.

  • Acylating Agent Addition: Add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Purification & Characterization: Perform an aqueous workup similar to Stage 1. Purify the final compound by column chromatography or recrystallization. Characterize fully by NMR and MS to confirm the structure.

Screening and Biological Evaluation

Synthesizing a library is only the first step. A robust screening cascade is necessary to identify promising lead compounds. Research has already indicated that derivatives of this compound can act as inhibitors of cancer-related enzymes like carbonic anhydrase and deacetylases.[6][14]

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Characterization lib Compound Library hts High-Throughput Screen (e.g., Single Concentration) lib->hts hits Initial Hits hts->hits dose Dose-Response Assay (Calculate IC50) hits->dose selectivity Selectivity Panel (Against related enzymes) dose->selectivity mechanism Mechanism of Action (e.g., Enzyme Kinetics) selectivity->mechanism cell_based Cell-Based Assays (Confirm cellular activity) mechanism->cell_based

Caption: A typical inhibitor screening cascade.

Enzyme Inhibition Assays

An enzyme inhibition assay is a laboratory procedure to measure the effect of a compound on enzyme activity.[15][16] The goal is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (the IC₅₀ value).

Protocol: General Fluorometric Enzyme Inhibition Assay

  • Prepare Solutions:

    • Assay Buffer: Prepare a buffer at the optimal pH for the target enzyme.[16]

    • Enzyme Stock: Dilute the enzyme in assay buffer to a working concentration that gives a linear reaction rate over time.[16]

    • Substrate Stock: Dissolve a fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Inhibitor Stocks: Prepare serial dilutions of the synthesized compounds in DMSO.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add a small volume (e.g., 1 µL) of inhibitor solution (or DMSO for control wells) to the appropriate wells.

    • Add the enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubation: Incubate the plate for 10-15 minutes at the assay temperature to allow the inhibitor to bind to the enzyme.[16]

    • Initiate Reaction: Add the substrate solution to all wells to start the reaction.[16]

  • Data Acquisition: Place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (kinetic mode). The rate of reaction is the slope of this line.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus inhibitor concentration (log scale) and fit the data to a dose-response curve to determine the IC₅₀ value.

Example Screening Data & SAR

By testing a library of compounds where the 'R' group is systematically varied, one can establish a Structure-Activity Relationship (SAR).

Compound IDR-Group (at Sulfonamide-N)Target Enzyme IC₅₀ (nM)
1a -H (Precursor)>10,000
1b -CH₂-Ph5,200
1c -CH₂-(4-F-Ph)850
1d -CH₂-(3,4-diCl-Ph)120
1e -CH₂-CH₂-Ph9,800

This is hypothetical data for illustrative purposes.

From this example table, a clear SAR emerges: adding a benzyl group (1b) confers weak activity. Introducing electron-withdrawing groups on the phenyl ring (1c, 1d) significantly improves potency, suggesting a specific interaction in the enzyme's binding pocket. Changing the linker length (1e) is detrimental, indicating strict spatial requirements. This iterative process of synthesis and testing is the foundation of lead optimization in drug discovery.

Conclusion and Future Outlook

This compound is a highly valuable and underutilized precursor in the design of novel enzyme inhibitors. Its pre-installed functional handles allow for a powerful and efficient two-stage diversification strategy, enabling the rapid generation of large and structurally diverse compound libraries. The synthetic protocols outlined are robust and rely on well-established, high-yielding chemical transformations. By combining this synthetic tractability with a logical screening cascade, research teams can efficiently navigate the path from starting material to potent and selective lead compounds. The continued exploration of derivatives from this scaffold promises to yield novel chemical probes and potential therapeutic agents for a range of diseases.

References

  • Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (n.d.). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Taylor & Francis Online. Retrieved from [Link][17]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link][15]

  • ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link][1]

  • Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link][18]

  • Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link][19]

  • Enzyme Inhibition Assay Guide. (n.d.). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link][16]

  • Angeli, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online. Retrieved from [Link]

  • Tipton, K. F., & Davey, G. P. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Retrieved from [Link][20]

  • PubChem. (n.d.). 2-Methyl-5-nitrobenzene-1-sulfonamide. Retrieved from [Link][7]

  • Yelekçi, K., et al. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. PubMed. Retrieved from [Link][3]

  • ResearchGate. (2023). (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Retrieved from [Link][21]

  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link][22]

  • Quantum Pioneer. (n.d.). Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. Retrieved from [Link][4]

  • ScienceOpen. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link][12]

  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link][2]

  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link][5]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link][13]

  • Zia-Ur-Rehman, M., et al. (2009). This compound. PubMed Central. Retrieved from [Link][23]

  • Zia-Ur-Rehman, M., et al. (2009). 2-Methyl-5-nitro-benzene-sulfonamide. PubMed. Retrieved from [Link][8]

  • Google Patents. (n.d.). JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt. Retrieved from [24]

  • Matulis, D., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI. Retrieved from [Link][11]

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The Emerging Therapeutic Potential of 2-Methyl-5-nitrobenzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-methyl-5-nitrobenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth analysis of the current landscape of this compound derivatives, with a primary focus on their most promising applications as anticancer and antimicrobial agents. We will delve into the mechanistic underpinnings of their biological activity, explore established synthetic routes, dissect structure-activity relationships, and provide detailed experimental protocols for their evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this promising chemical scaffold.

Introduction: The Versatility of the Benzenesulfonamide Moiety

The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide range of clinically approved drugs with diverse therapeutic actions, including antibacterial, diuretic, anticonvulsant, and anticancer effects. The inherent chemical stability, synthetic tractability, and ability to engage in key hydrogen bonding interactions with biological targets contribute to its prevalence in drug design.

The this compound core, in particular, offers a unique combination of structural features. The methyl group provides a point for steric and electronic modulation, while the nitro group, an electron-withdrawing moiety, can influence the acidity of the sulfonamide proton and serve as a handle for further chemical modification or as a bioreductive targeting group. This guide will explore how these features have been exploited to generate potent and selective inhibitors of key biological targets.

Anticancer Applications: Targeting Tumor Hypoxia and Beyond

A significant body of research has focused on the development of this compound derivatives as anticancer agents. Two primary strategies have emerged: the inhibition of tumor-associated carbonic anhydrases and the targeting of other key cancer-related enzymes.

Carbonic Anhydrase Inhibition: A Focus on Tumor-Associated Isoforms

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are overexpressed in various cancers, most notably CA IX and CA XII, which are associated with tumor hypoxia and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis. The development of selective inhibitors for these tumor-associated isoforms over the ubiquitous cytosolic isoforms (CA I and II) is a key goal in anticancer drug discovery.

2-Substituted-5-nitrobenzenesulfonamide derivatives act as inhibitors of carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site through the sulfonamide group. The deprotonated sulfonamide nitrogen forms a strong bond with the Zn(II) ion, displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle. The nitro group on the benzene ring can enhance the acidity of the sulfonamide protons, facilitating this coordination. Furthermore, the 2-substituent and other modifications on the benzene ring can be tailored to achieve selectivity for specific CA isoforms by exploiting differences in the shape and amino acid composition of their active site cavities.

CA_Inhibition cluster_0 Tumor Microenvironment cluster_1 Carbonic Anhydrase IX/XII Activity Hypoxia Hypoxia CA_IX_XII CA IX/XII Hypoxia->CA_IX_XII Upregulation Acidosis Acidosis Tumor_Growth Tumor_Growth Acidosis->Tumor_Growth CO2_H2O CO2 + H2O CO2_H2O->CA_IX_XII H_HCO3 H+ + HCO3- H_HCO3->Acidosis CA_IX_XII->H_HCO3 Derivative 2-Methyl-5-nitro- benzenesulfonamide Derivative Derivative->CA_IX_XII Inhibition

The synthesis of 2-substituted-5-nitrobenzenesulfonamide derivatives typically starts from 2-methyl-5-nitrobenzenesulfonyl chloride. A variety of secondary and tertiary amines can be introduced at the 2-position via nucleophilic aromatic substitution, leading to a diverse library of compounds.

Table 1: Inhibitory Activity (Ki) of 2-Substituted-5-nitrobenzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

Compound2-SubstituenthCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (II/IX)
1 -Cl>10000497565345.87.6
2 -N(CH₃)₂853012515.38.28.2
3 -Morpholino925088.48.85.410.0
4 -Piperidino786095.29.16.110.5

Data synthesized from multiple sources for illustrative purposes.

The SAR studies have revealed several key insights:

  • 2-Position Substitution: The introduction of secondary or tertiary amines at the 2-position generally leads to potent inhibitors of CA IX and XII.

  • Selectivity: Many of these derivatives show excellent selectivity for the tumor-associated isoforms over the cytosolic CA I and II. For instance, some compounds exhibit selectivity ratios (Ki CA II / Ki CA IX) in the range of 10-1395.

  • Bioreductive Potential: The nitro group can be reduced under hypoxic conditions, potentially leading to the generation of cytotoxic species that can selectively kill cancer cells in the tumor microenvironment.

Objective: To determine the inhibitory potency (Ki) of this compound derivatives against various human carbonic anhydrase isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Test compounds dissolved in DMSO

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add Tris-HCl buffer, the CA enzyme solution, and the test compound solution (or DMSO for control).

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, p-NPA.

  • Measure the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.

  • Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.

Glutathione S-Transferase P1-1 (GST P1-1) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification. The isoform GST P1-1 is often overexpressed in cancer cells and contributes to multidrug resistance. Therefore, inhibiting GST P1-1 is a promising strategy to overcome chemotherapy resistance.

Some 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazole derivatives have been synthesized and evaluated as inhibitors of human GST P1-1. The 4-nitrobenzenesulfonamido moiety at the 5-position of the benzoxazole ring was found to be crucial for binding to the active site of the enzyme.

Antimicrobial Applications: A Renewed Interest in Sulfonamides

While the advent of modern antibiotics has somewhat overshadowed sulfonamides, the rise of antimicrobial resistance has reignited interest in this class of drugs. Derivatives of this compound have shown promising activity against various pathogens, including Mycobacterium tuberculosis.

Antituberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. The development of new anti-TB drugs with novel mechanisms of action is a critical research priority.

A series of novel hybrids combining a benzhydrylpiperazine moiety with a nitrobenzenesulfonamide scaffold have been synthesized and evaluated for their antimycobacterial activity. The synthesis involves a multi-step process, including the reduction of benzophenones, piperazine coupling, and final sulfonylation.

Table 2: Minimum Inhibitory Concentration (MIC) of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids against M. tuberculosis H37Rv

CompoundR Group on BenzhydrylLinkerSulfonamideMIC (µg/mL)
5a HGlycine2,4-Dinitrobenzenesulfonamide0.78
5b 4-FluoroGlycine2,4-Dinitrobenzenesulfonamide0.78
6a Hβ-Alanine2-Nitrobenzenesulfonamide6.25
6b Hβ-Alanine4-Nitrobenzenesulfonamide12.5

Data from published research for illustrative purposes.

The results indicate that the 2,4-dinitrobenzenesulfonamide derivatives are generally more potent than the corresponding 2- or 4-nitro derivatives. Several compounds exhibited MIC values comparable or superior to the standard anti-TB drug ethambutol.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Future Perspectives and Other Potential Therapeutic Applications

The versatility of the this compound scaffold suggests that its therapeutic potential extends beyond the applications discussed above.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy. While no specific this compound derivatives have been reported as potent HDAC inhibitors to date, the broader class of sulfonamide-containing compounds has shown promise in this area. The sulfonamide moiety can act as a zinc-binding group, a key pharmacophoric feature of many HDAC inhibitors. Future research could focus on designing and synthesizing derivatives with appropriate linkers and cap groups to target the active site of HDACs.

HDAC_Inhibition_Concept Scaffold 2-Methyl-5-nitro- benzenesulfonamide (Potential Zinc-Binding Group) Linker Linker Moiety Scaffold->Linker HDAC Histone Deacetylase (Active Site) Scaffold->HDAC Chelates Zinc ion Cap Cap Group (Surface Recognition) Linker->Cap Cap->HDAC Binds to surface

Anti-inflammatory and Neuroprotective Agents

Benzenesulfonamide derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX). While specific studies on this compound in this area are lacking, it represents a potential avenue for future exploration. Similarly, the role of this scaffold in developing agents for neurodegenerative diseases is an uncharted but potentially fruitful area of research.

Conclusion

The this compound scaffold has proven to be a rich source of novel therapeutic candidates. Its derivatives have demonstrated significant potential as selective inhibitors of tumor-associated carbonic anhydrases and as potent antituberculosis agents. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of activity and selectivity. This technical guide has provided a comprehensive overview of the current state of research, highlighting the key therapeutic applications, mechanisms of action, and structure-activity relationships. It is our hope that this guide will serve as a valuable resource for the scientific community and inspire further research into the vast therapeutic potential of this compound derivatives.

References

  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Medicinal Chemistry, 51(15), 4846-4853. [Link]

  • Kumar, D., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(15), 9731–9740. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles as human GST P1-1 inhibitors, and description of the binding site features. ChemMedChem, 9(6), 1238-1247. [Link]

  • Kim, Y. H., et al. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of ancer Prevention, 16(4), 181-189. [Link]

  • Zia-ur-Rehman, M., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o136. [Link]

Introduction: Identifying a Key Architectural Element in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to 2-Methyl-5-nitrobenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. This compound (CAS: 6269-91-6) represents a quintessential example of such a scaffold. While not a therapeutic agent in itself, this nitroaromatic sulfonamide is a critical intermediate, a foundational building block upon which complex, biologically active molecules are constructed. Its strategic importance is most notably demonstrated in its role as a precursor to potent enzyme inhibitors, including key intermediates for anticancer agents like Pazopanib.[1][2]

This technical guide provides an in-depth review of this compound, designed for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple recitation of facts, we will explore the causality behind its synthetic routes, the structural basis for its utility, and the mechanistic principles that empower its derivatives. We will provide detailed, field-proven protocols and logical frameworks to equip scientists with the knowledge to effectively leverage this compound in their research endeavors.

Section 1: Physicochemical Properties & Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is the bedrock of its application in synthesis. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6269-91-6[3]
Molecular Formula C₇H₈N₂O₄S[4]
Molecular Weight 216.21 g/mol [4]
Appearance Yellow to Dark Yellow Solid[5]
Melting Point 197-199 °C[5]
Boiling Point 431.4 ± 55.0 °C (Predicted)[5]
Density 1.475 ± 0.06 g/cm³ (Predicted)[5]
Solubility Sparingly soluble in Chloroform, Slightly soluble in Methanol[5]
pKa 9.56 ± 0.60 (Predicted)[5]
Structural Insights from Crystallography

X-ray crystallography studies reveal defining features of the molecule's solid-state conformation. In the crystal structure of this compound, the nitro group is observed to be twisted by approximately 9.61° relative to the plane of the benzene ring.[3][4] This non-planar arrangement can influence the molecule's electronic properties and intermolecular interactions.

Furthermore, the crystal lattice is stabilized by a network of intermolecular hydrogen bonds. The amine protons of the sulfonamide group form N—H···O bonds with the sulfonyl oxygen atoms of neighboring molecules.[3][4] This hydrogen bonding results in the formation of layers, contributing to the compound's crystalline nature and its relatively high melting point.

Section 2: Synthesis and Purification

The reliable synthesis of this compound is critical for its use as a starting material. The most commonly cited laboratory-scale synthesis involves the amination of 2-methyl-5-nitrobenzenesulfonyl chloride.

Experimental Protocol: Synthesis via Amination

This protocol describes a robust method for producing this compound with a high yield.

Causality: The choice of a low-temperature reaction (0 °C) is crucial to control the exothermicity of the reaction between the sulfonyl chloride and ammonia, minimizing the formation of side products. The use of a large excess of solvent (ether and dichloromethane) ensures that the product remains in solution and facilitates subsequent workup and purification.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (10.0 g, 43.7 mmol) in diethyl ether (300 mL) in a reaction vessel under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Amination: Slowly add concentrated aqueous ammonia (40 mL) to the cooled, stirring solution. The addition should be controlled to maintain the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for approximately 42 hours to ensure the reaction proceeds to completion.

  • Workup: Upon completion, filter the reaction mixture to remove any solid byproducts. Dilute the filtrate with dichloromethane (600 mL).

  • Extraction: Transfer the diluted mixture to a separatory funnel. The organic layer is separated.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the final product, this compound. This process typically results in a near-quantitative yield.[5]

An alternative industrial method involves the sulfonation of p-nitrotoluene using SO₃ gas or chlorosulfonic acid, followed by amidation.[1][6]

Workflow Visualization

G cluster_synthesis Synthesis Workflow start Start: 2-Methyl-5-nitrobenzenesulfonyl Chloride dissolve Dissolve in Ether Cool to 0°C start->dissolve ammonia Slow Addition of Aqueous Ammonia dissolve->ammonia react Stir at 0°C (42 hours) ammonia->react workup Filter & Dilute with Dichloromethane react->workup extract Separate Organic Layer workup->extract dry Dry (MgSO₄) & Concentrate extract->dry product Product: this compound dry->product

Caption: Workflow for the synthesis of this compound.

Section 3: Core Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds.

Key Intermediate for Pazopanib

Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft-tissue sarcoma.[7] The synthesis of Pazopanib relies on the key intermediate 2-methyl-5-aminobenzenesulfonamide.[8] this compound is the direct precursor to this intermediate, undergoing a critical nitro group reduction.

Causality: The nitro group is an excellent precursor to an amine. Its reduction is a common and high-yielding transformation in organic synthesis. Catalytic hydrogenation (e.g., using Pd/C) is often preferred for its clean reaction profile and high efficiency, avoiding the use of stoichiometric and often toxic metal reductants like stannous chloride.[1]

G A This compound B 2-Methyl-5-aminobenzenesulfonamide (Pazopanib Intermediate) A->B Nitro Group Reduction (e.g., H₂, Pd/C) C Pazopanib B->C Coupling Reactions

Caption: Synthetic pathway from the title compound to Pazopanib.

Scaffold for Carbonic Anhydrase Inhibitors

The benzenesulfonamide moiety is a classic zinc-binding group, making it a privileged scaffold for designing inhibitors of zinc-containing enzymes, most notably carbonic anhydrases (CAs).[9] this compound serves as a starting material for novel CA inhibitors.[10] The tumor-associated isoforms CA IX and CA XII are particularly important targets in oncology, as their expression is often upregulated in hypoxic tumors and contributes to tumor acidosis and proliferation.[10][11][12]

Derivatives are designed to position the sulfonamide group for optimal coordination with the catalytic zinc ion in the enzyme's active site, leading to potent inhibition. The nitro group in this scaffold is of particular interest for developing hypoxia-activated drugs.[10]

Precursor for Deacetylase Inhibitors

This compound is also cited as a reagent in the synthesis of novel deacetylase inhibitors for anti-tumor therapy.[5] Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibition is a validated strategy in cancer treatment.

Section 4: Biological Context and Mechanistic Insights

While this compound itself is not biologically active, its core components—the sulfonamide and the nitro group—are fundamental pharmacophores that impart activity to its derivatives.

The Sulfonamide as a Zinc-Binding Pharmacophore

The unsubstituted sulfonamide group (-SO₂NH₂) is isosteric and isoelectronic with the carbonate ion. This allows it to coordinate to the Zn²⁺ ion in the active site of carbonic anhydrase in a tetrahedral geometry, mimicking the transition state of the CO₂ hydration reaction. This strong interaction is the basis for the potent inhibitory activity of this class of compounds.

Caption: Sulfonamide group coordinating to the active site zinc ion.

The Nitro Group as a Hypoxia-Activated Trigger

The nitroaromatic group is a key feature in the design of hypoxia-activated prodrugs (HAPs).[13] Solid tumors often contain regions of low oxygen (hypoxia).[13] Under these hypoxic conditions, endogenous reductase enzymes can reduce the nitro group.[14]

This reduction proceeds through a single-electron transfer to form a nitro anion radical.[15] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent nitro compound in a "futile cycle," producing superoxide radicals. However, under hypoxia, the radical can undergo further reduction to form nitroso and hydroxylamine species.[15] These reduced species are often highly cytotoxic or can trigger the release of an active drug, leading to selective cell killing in the tumor's hypoxic microenvironment.[14][16] This makes this compound an attractive starting point for developing targeted cancer therapies.[10]

G Prodrug Ar-NO₂ (Nitroaromatic Prodrug) Radical Ar-NO₂⁻˙ (Nitro Anion Radical) Prodrug->Radical 1e⁻ Reduction Radical->Prodrug Re-oxidation Cytotoxic Ar-NHOH, Ar-NH₂ (Cytotoxic Metabolites) Radical->Cytotoxic Further Reduction O2 O₂ (Normoxia) Hypoxia Reductases (Hypoxia)

Caption: Bioreductive activation of a nitroaromatic prodrug.

Section 5: Protocol for Biological Evaluation: Carbonic Anhydrase Inhibition Assay

To assess the potential of derivatives synthesized from this compound, a robust biological assay is required. The following is a standard, self-validating protocol for determining the inhibitory activity against carbonic anhydrase using its esterase activity.

Principle: The assay measures the ability of CA to hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 400-405 nm. An inhibitor will decrease the rate of this reaction in a dose-dependent manner, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[17][18]

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test Compounds (Inhibitors) and a known inhibitor (e.g., Acetazolamide) as a positive control.[5]

  • Solvent: DMSO

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of hCA II in cold Assay Buffer.

    • Prepare a stock solution of p-NPA (e.g., 3 mM) in DMSO or acetonitrile. Prepare fresh daily.[17]

    • Prepare serial dilutions of the test compounds and the positive control (Acetazolamide) in DMSO.

  • Plate Setup (in triplicate):

    • Maximum Activity (Control): 158 µL Assay Buffer + 2 µL DMSO.

    • Test Wells: 158 µL Assay Buffer + 2 µL of the appropriate test compound dilution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of the appropriate Acetazolamide dilution.

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the hCA II working solution to all wells except for a blank (which contains only buffer and substrate).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[17]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100[18]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[18]

Conclusion

This compound is more than a mere chemical reagent; it is a strategically designed architectural element for medicinal chemistry. Its synthesis is straightforward and high-yielding, and its structure contains two key pharmacophoric motifs. The benzenesulfonamide group provides a proven zinc-binding function essential for inhibiting metalloenzymes like carbonic anhydrase, while the nitroaromatic ring serves as a latent reactive center, offering the potential for hypoxia-selective activation. This dual functionality makes it an exceptionally valuable starting material for developing targeted therapeutics, particularly in the field of oncology. The protocols, data, and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the potential of this versatile molecular scaffold.

References

  • Černuchová, P., et al. (n.d.). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed Central. Available from: [Link]

  • de Oliveira, R. B., et al. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available from: [Link]

  • ResearchGate. (n.d.). Bioreduction of nitroaryl or heteroaryl compounds under hypoxic conditions. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide. Google Patents.
  • Gassner, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available from: [Link]

  • Duan, J., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed. Available from: [Link]

  • Frontiers. (n.d.). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers. Available from: [Link]

  • Yang, X., et al. (2012). Synthesis of Pazopanib Hydrochloride. Chinese Journal of Pharmaceuticals, 43(8), 644-646. Available from: [Link]

  • Google Patents. (n.d.). CN103373989B - The preparation method of the intermediate of pazopanib hydrochloride. Google Patents.
  • Singh, A., et al. (n.d.). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Available from: [Link]

  • Google Patents. (n.d.). WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride. Google Patents.
  • Google Patents. (n.d.). US11299477B2 - Process for the preparation of Pazopanib or a pharmaceutically acceptable salt thereof. Google Patents.
  • Patel, P. V., & Desai, K. R. (2002). Synthesis of 2-Methyl-5-Nitro-N-{4'-(4-Aryl-1"",5""-Benzothiazepines)-Phenyl}Benzenesulfonamide by the Reaction of 2-Methyl-5-Nitrobenzensulfonamide Chalcones With 2-Aminothiophenol. Oriental Journal of Chemistry, 18(2). Available from: [Link]

  • Zia-Ur-Rehman, M., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o136. Available from: [Link]

  • Tanc, M., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Medicinal Chemistry, 51(11), 3230-7. Available from: [Link]

  • Angeli, A., et al. (2013). Carbonic anhydrase inhibitors: benzenesulfonamides incorporating cyanoacrylamide moieties are low nanomolar/subnanomolar inhibitors of the tumor-associated isoforms IX and XII. Bioorganic & Medicinal Chemistry Letters, 23(5), 1369-73. Available from: [Link]

  • Tanc, M., et al. (2008). Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry, 16(7), 3933-40. Available from: [Link]

  • Zia-Ur-Rehman, M., et al. (2009). 2-Methyl-5-nitro-benzene-sulfonamide. PubMed. Available from: [Link]

  • Google Patents. (n.d.). JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt. Google Patents.

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Methyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Detailed, Step-by-Step Guide to the Synthesis of 2-Methyl-5-nitrobenzenesulfonamide

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a key chemical reagent used in the development of novel deacetylase inhibitors for anti-tumor therapy and as an intermediate in the synthesis of inhibitors for cancer-related carbonic anhydrase.[1][2] The synthesis is executed via a robust two-step process, beginning with the electrophilic chlorosulfonation of 4-nitrotoluene to yield the intermediate 2-methyl-5-nitrobenzenesulfonyl chloride, followed by nucleophilic substitution with ammonia to produce the final sulfonamide. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering in-depth explanations for experimental choices, critical safety protocols for hazardous reagents, and detailed procedures for synthesis, purification, and characterization to ensure reproducibility and high-purity yields.

Synthetic Strategy Overview

The synthesis of this compound is predicated on a logical two-step sequence that leverages established and reliable organic transformations.[3][4]

  • Step A: Chlorosulfonation. The process begins with 4-nitrotoluene (p-nitrotoluene). The aromatic ring is activated by the electron-donating methyl group and deactivated by the electron-withdrawing nitro group. The methyl group is an ortho, para-director, while the nitro group is a meta-director. Both substituents direct the incoming electrophile (the chlorosulfonium cation, ClSO₂⁺, derived from chlorosulfonic acid) to the C-2 position, ensuring high regioselectivity. This electrophilic aromatic substitution reaction forms the critical intermediate, 2-methyl-5-nitrobenzenesulfonyl chloride.

  • Step B: Amination. The sulfonyl chloride intermediate is a highly reactive electrophile. It readily undergoes nucleophilic attack at the sulfur atom by ammonia. This reaction displaces the chloride leaving group to form the stable sulfonamide functional group, yielding the desired product, this compound.[5][6]

G cluster_0 Step A: Chlorosulfonation cluster_1 Step B: Amination A 4-Nitrotoluene B 2-Methyl-5-nitrobenzenesulfonyl chloride A->B  + Chlorosulfonic Acid (ClSO3H) C 2-Methyl-5-nitrobenzenesulfonyl chloride D This compound C->D  + Ammonia (NH3)

Diagram 1: Overall two-step reaction scheme.

Materials and Reagents

Table 1: Reagent Specifications
ReagentCAS No.Molecular FormulaMW ( g/mol )FormPurity
4-Nitrotoluene99-99-0C₇H₇NO₂137.14Solid≥99%
Chlorosulfonic Acid7790-94-5ClSO₃H116.52Liquid≥99%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93LiquidAnhydrous, ≥99.8%
Diethyl Ether60-29-7(C₂H₅)₂O74.12LiquidAnhydrous, ≥99.7%
Ammonia7664-41-7NH₃17.03Aqueous Solution28-30%
Anhydrous MgSO₄7487-88-9MgSO₄120.37Solid≥99.5%
Methanol67-56-1CH₃OH32.04LiquidACS Grade

Critical Safety Precautions: Handling Chlorosulfonic Acid

Chlorosulfonic acid is a highly corrosive and reactive chemical that demands stringent safety protocols. Failure to adhere to these measures can result in severe injury.

  • Violent Reactivity with Water: Chlorosulfonic acid reacts violently and exothermically with water, releasing large quantities of toxic hydrogen chloride and sulfuric acid fumes.[7] All glassware must be scrupulously oven-dried before use, and the reaction must be conducted under an inert, dry atmosphere (e.g., nitrogen or argon). Never add water directly to the acid.[7][8]

  • Corrosivity: It causes severe burns to skin, eyes, and the respiratory tract.[9] All manipulations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Full PPE is mandatory. This includes:

    • Chemical splash goggles and a full-face shield.[8]

    • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).

    • A flame-retardant lab coat and a chemical-resistant apron.[10]

    • Closed-toe shoes.

  • Spill Management: Keep appropriate spill kits readily available. Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or crushed limestone. Do not use combustible absorbents like sawdust.

  • Emergency Procedures: Ensure safety showers and eyewash stations are unobstructed and within immediate reach. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][10]

Detailed Experimental Protocol

Sources

Purification of 2-Methyl-5-nitrobenzenesulfonamide by Methanol Recrystallization: A Detailed Protocol and Scientific Rationale

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methyl-5-nitrobenzenesulfonamide is a key intermediate in the synthesis of various pharmacologically active molecules, including inhibitors for cancer-related carbonic anhydrase and novel deacetylase inhibitors for anti-tumor therapies.[1][2][3] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-tested protocol for the purification of this compound using a single-solvent recrystallization method with methanol. We delve into the scientific principles behind solvent selection, procedural steps, and troubleshooting to ensure a robust and reproducible purification process yielding high-purity crystalline material.

Introduction: The Imperative for Purity

In multi-step pharmaceutical synthesis, the purification of intermediate compounds is a critical control point. Impurities, such as unreacted starting materials, by-products, or isomers, can carry through to subsequent steps, potentially leading to the formation of undesired side products, reducing the overall yield, and complicating the purification of the final API. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4][5] The method is predicated on the principle of differential solubility: a suitably chosen solvent will dissolve the target compound and its impurities to different extents at varying temperatures.[5][6] For this compound, a polar molecule containing sulfonyl, nitro, and amino functional groups, achieving high crystalline purity is essential for its role as a synthetic precursor. This protocol details a validated method using methanol, a solvent in which the compound's solubility is highly temperature-dependent.[7]

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.[8][9]

  • This compound: May be harmful if swallowed and causes skin and serious eye irritation.[10]

  • Methanol: A flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards at all times.[11]

  • All operations involving methanol, especially heating, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12]

  • Ensure an eyewash station and safety shower are readily accessible.[13]

The Science of Solvent Selection

The success of recrystallization hinges on the selection of an appropriate solvent.[5] An ideal solvent should exhibit the following characteristics[4][6]:

  • High Solute Solubility at High Temperatures: The solvent must dissolve the compound completely at or near its boiling point.

  • Low Solute Solubility at Low Temperatures: The compound should be sparingly or poorly soluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.

For this compound, methanol is an excellent choice. As a polar protic solvent, it effectively dissolves the polar sulfonamide at elevated temperatures. Literature explicitly confirms its use for the crystallization of this compound.[7] Its slight solubility at room temperature ensures that premature crystallization is minimized while allowing for high recovery upon cooling.[2][14]

Experimental Protocol: Single-Solvent Recrystallization

This protocol is designed for the purification of crude this compound.

Materials & Equipment:

  • Crude this compound

  • Methanol (ACS Grade or higher)

  • Activated Charcoal (decolorizing carbon, optional)

  • Erlenmeyer flasks (appropriate sizes)

  • Graduated cylinders

  • Hotplate with stirring capability

  • Magnetic stir bar or boiling chips

  • Watch glass (to cover flask)

  • Stemless or short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Spatula and glass stirring rod

  • Ice-water bath

  • Drying oven or desiccator

  • Melting point apparatus

Workflow Diagram: Recrystallization Process

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying cluster_analysis Step 5: Analysis A Place crude solid in Erlenmeyer flask B Add minimal hot methanol (with boiling chips) A->B C Heat to boiling until all solid dissolves B->C D Add activated charcoal (if solution is colored) C->D if needed E Perform hot filtration to remove insoluble impurities F Allow filtrate to cool slowly to room temperature C->F D->E E->F G Cool in ice-water bath to maximize crystal formation F->G H Collect crystals by vacuum filtration G->H I Wash with ice-cold methanol H->I J Dry crystals under vacuum I->J K Determine melting point and calculate yield J->K

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contaminants from entering.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

    • In a fume hood, add a small volume of methanol to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hotplate. Add more methanol in small portions, swirling the flask, until the solid just completely dissolves.[15] Causality Note: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the final yield, as more of the product will remain dissolved upon cooling.[15]

  • Decolorization (Optional):

    • If the hot solution has a significant color (e.g., dark brown or red) due to colored impurities, remove the flask from the heat.

    • Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) and swirl.

    • Bring the solution back to a boil for a few minutes. The charcoal adsorbs high-molecular-weight colored impurities.

  • Hot Filtration (Perform if Decolorization was Done or if Insoluble Solids are Present):

    • Place a stemless or short-stemmed funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

    • Pre-heat the funnel and receiving flask by pouring a small amount of boiling methanol through the filter paper. This prevents premature crystallization of the product in the funnel.

    • Working quickly and safely, pour the hot solution through the fluted filter paper.

    • Rinse the original flask with a small amount of hot methanol and pour this through the filter to recover any remaining product.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass. This prevents solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[5]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[15]

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper over a vacuum flask.

    • Wet the filter paper with a small amount of ice-cold methanol to ensure it seals against the funnel plate.

    • Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.

    • Wash the crystals with one or two small portions of ice-cold methanol to rinse away the residual mother liquor containing dissolved impurities. Causality Note: The wash solvent must be cold to avoid dissolving a significant amount of the purified product crystals.[15]

  • Drying and Analysis:

    • Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.

    • Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator.

    • Once dry, weigh the purified product to calculate the percentage recovery.

    • Determine the melting point of the purified crystals. Pure this compound should have a sharp melting point around 197-199 °C.[2][14] A broad or depressed melting range indicates the presence of impurities.

Data Summary and Expected Results

ParameterValueSource(s)
Chemical Formula C₇H₈N₂O₄S[3][7]
Molecular Weight 216.21 g/mol [3][7]
Appearance Yellow to Dark Yellow Solid[2][14]
Melting Point (Pure) 197-199 °C[2][14]
Recrystallization Solvent Methanol[7]
Purity Assessment Melting Point Determination[12]
Expected Purity >98% (as assessed by melting point sharpness)[16]

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Product Fails to Crystallize Too much solvent was used; the solution is not supersaturated upon cooling.Re-heat the solution to boil off some of the solvent. Allow it to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.
"Oiling Out" (Product separates as an oil, not crystals) The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; impurities are depressing the melting point.Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent and allow the solution to cool much more slowly. Consider using a mixed-solvent system.
Low Recovery Yield Too much solvent was used; the solution was not cooled sufficiently; crystals were washed with room-temperature solvent; premature crystallization during hot filtration.Use the minimum required volume of hot solvent. Ensure thorough cooling in an ice bath. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-heated before hot filtration.[15]
Crystals Remain Colored The amount of activated charcoal was insufficient, or the impurities are not adsorbed by charcoal.A second recrystallization may be necessary. Ensure the activated charcoal is fresh and use a slightly larger quantity.

Conclusion

The protocol described provides a reliable and efficient method for the purification of this compound, a vital intermediate in drug development. By carefully selecting methanol as the recrystallization solvent and adhering to the principles of slow cooling and minimal solvent use, researchers can consistently obtain a high-purity crystalline product suitable for downstream synthetic applications. The inclusion of purity verification by melting point determination ensures the integrity of the final material, upholding the rigorous standards required in pharmaceutical research and development.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • Arshad, S., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o136. Retrieved from [Link]

  • Nine Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234282, 2-Methyl-5-nitrobenzene-1-sulfonamide. Retrieved from [Link]

  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

Sources

Application Note: Characterization of 2-Methyl-5-nitrobenzenesulfonamide using High-Performance Liquid Chromatography and Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical characterization of 2-Methyl-5-nitrobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are presented. The methodologies are grounded in established scientific principles and adhere to regulatory expectations for analytical procedure validation, drawing from guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6][7][8][9] This guide is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for this compound.

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of inhibitors for cancer-related enzymes and novel deacetylase inhibitors for anti-tumor therapies.[1][2] The purity and structural integrity of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, validated analytical methods are essential for its characterization.

This document outlines two orthogonal analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the determination of purity and the quantification of impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural confirmation. The protocols provided are designed to be readily implemented in a quality control or research laboratory setting. The validation of these methods should be performed in accordance with regulatory guidelines such as ICH Q2(R2) to ensure they are suitable for their intended purpose.[3][5]

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

2.1. Principle and Rationale

Reverse-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity. For this compound, a C18 column is an appropriate stationary phase due to the aromatic nature of the molecule. A mobile phase consisting of an aqueous buffer and an organic modifier allows for the elution of the analyte and the separation from potential impurities. The selection of acetonitrile as the organic modifier and a phosphate buffer is based on their common use in providing good peak shape and resolution for aromatic and sulfonamide-containing compounds.[10] UV detection is suitable as the nitro and benzene functional groups provide strong chromophores.

The objective of this method is to provide a clear separation of the main peak from any process-related impurities or degradation products. The method is designed to be specific, linear, accurate, and precise, which are key validation parameters outlined by the FDA and EMA.[11][12][13][14][15]

2.2. Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a quaternary or binary pump, an autosampler, and a column oven.

  • Data Acquisition: Chromatography data software for system control, data acquisition, and processing.

2.3. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade or Milli-Q)

2.4. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0Buffering agent helps to maintain a consistent pH for reproducible retention times and peak shapes.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC, providing good separation efficiency.
Gradient 70% A / 30% B to 30% A / 70% B over 15 minA gradient elution is chosen to ensure elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 20 minutesSufficient time to elute the main peak and any late-eluting impurities.

2.5. Solution Preparation

  • Mobile Phase A (25 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A / Acetonitrile (70:30, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the Standard Solution.

2.6. System Suitability Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria should be established based on internal laboratory procedures and regulatory guidelines (e.g., %RSD of peak area < 2.0%, tailing factor < 2.0, theoretical plates > 2000).

2.7. Data Analysis The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

3.1. Principle and Rationale

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[16] ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms in the molecule. For this compound, NMR can confirm the presence and substitution pattern of the aromatic ring, the methyl group, and the sulfonamide group. The choice of DMSO-d₆ as a solvent is due to its excellent dissolving power for a wide range of organic compounds and its distinct solvent peak that does not interfere with the analyte signals.[2]

3.2. Experimental Protocol: NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Software: Software for NMR data acquisition and processing.

3.3. Sample Preparation

  • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

3.4. NMR Acquisition Parameters

ExperimentParameterSettingRationale
¹H NMR Pulse ProgramStandard single pulseFor quantitative and qualitative analysis.
Number of Scans16To achieve an adequate signal-to-noise ratio.
Relaxation Delay2 sTo allow for full relaxation of protons between scans.
Spectral Width-2 to 12 ppmTo cover the expected chemical shift range for organic molecules.
¹³C NMR Pulse ProgramProton-decoupledTo simplify the spectrum and improve sensitivity.
Number of Scans1024A higher number of scans is needed due to the lower natural abundance of ¹³C.
Relaxation Delay2 sTo allow for full relaxation of carbon nuclei.
Spectral Width0 to 200 ppmTo cover the expected chemical shift range for organic carbons.

3.5. Expected Spectral Data and Interpretation

The chemical structure of this compound is:

Caption: Chemical structure of this compound.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts: [2]

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J)
H6~8.60d~2.4 Hz
H4~8.34dd~8.4, 2.4 Hz
H3~7.70d~8.4 Hz
-SO₂NH₂~7.77br s-
-CH₃~2.71s-

Interpretation:

  • The downfield signals for the aromatic protons are due to the electron-withdrawing effects of the nitro and sulfonamide groups.[17]

  • The splitting pattern of the aromatic protons (a doublet, a doublet of doublets, and a doublet) is characteristic of a 1,2,4-trisubstituted benzene ring.

  • The broad singlet for the sulfonamide protons is typical and its chemical shift can be concentration and temperature-dependent.

  • The singlet for the methyl group confirms its presence.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

Carbon AssignmentExpected δ (ppm)
C-NO₂~148
C-SO₂~145
C-CH₃~138
C-H (Ar)~120-135
C-H (Ar)~120-135
C-H (Ar)~120-135
-CH₃~20

Interpretation:

  • The quaternary carbons attached to the electron-withdrawing nitro and sulfonyl groups will be the most downfield.

  • The remaining aromatic carbons will appear in the typical aromatic region.

  • The methyl carbon will be the most upfield signal.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Diluent (70:30 ACN:Buffer) A->B C Sonicate to Dissolve B->C D Dilute to Final Concentration (0.1 mg/mL) C->D E Inject into HPLC System D->E F Separation on C18 Column (Gradient Elution) E->F G UV Detection at 254 nm F->G H Integrate Peaks G->H I System Suitability Check H->I J Calculate Purity (% Area) I->J K Purity Report J->K Final Report

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC and NMR methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The HPLC method is suitable for determining the purity and impurity profile, while the NMR analysis provides definitive structural confirmation. Adherence to these protocols, coupled with proper method validation according to ICH guidelines, will ensure the generation of reliable and accurate data, which is critical for decision-making in a research and drug development environment.[3][7]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ProPharma. (2024).
  • GMP Compliance. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonis
  • Lab Manager. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • U.S. Food and Drug Administration. (2020).
  • Abraham Entertainment. (2025).
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ChemicalBook. (2025). This compound.
  • European Medicines Agency. (2023).
  • ChemicalBook. (n.d.). This compound CAS#: 6269-91-6.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
  • SIELC Technologies. (2018). Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl-.

Sources

Application Notes and Protocols for the Synthesis of Novel Deacetylase Inhibitors Using 2-Methyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology, neurodegenerative disease, and inflammatory disorders.

Foreword: A Strategic Approach to Deacetylase Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] Their primary function is to remove acetyl groups from lysine residues on both histone and non-histone proteins.[2][3] This deacetylation process leads to a more compact chromatin structure, generally resulting in transcriptional repression. In various disease states, particularly cancer, the aberrant activity of HDACs has been linked to the silencing of tumor suppressor genes and the promotion of cell proliferation.[4] Consequently, the development of HDAC inhibitors (HDACis) has emerged as a significant therapeutic strategy.[4][5]

Several HDAC inhibitors have received FDA approval for the treatment of hematological malignancies, validating this therapeutic approach.[6] Structurally, most HDAC inhibitors consist of three key pharmacophoric elements: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with the protein surface.[3][7] The sulfonamide moiety has been effectively utilized in the design of novel HDAC inhibitors, demonstrating potent enzymatic inhibition and antiproliferative effects.[8][9][10][11][12][13]

This guide provides a comprehensive framework for the synthesis of novel deacetylase inhibitors, leveraging the chemical versatility of 2-Methyl-5-nitrobenzenesulfonamide as a key building block. We will delve into the rationale behind the synthetic strategy, provide detailed step-by-step protocols, and outline methods for the characterization and functional validation of the synthesized compounds. Our focus is to equip researchers with the foundational knowledge and practical methodologies to explore this promising chemical space for the discovery of next-generation deacetylase inhibitors.

I. Mechanistic Rationale: The Role of the Sulfonamide Moiety

The sulfonamide group is a cornerstone of our synthetic strategy due to its established role as an effective zinc-binding group in various metalloenzyme inhibitors.[7] In the context of HDACs, which are zinc-dependent enzymes (Classes I, II, and IV), the sulfonamide can coordinate with the active site zinc ion, thereby blocking substrate access and inhibiting deacetylase activity.[3][7] The use of this compound offers several advantages:

  • Chemical Tractability: The sulfonamide nitrogen can be readily functionalized, allowing for the introduction of diverse linker and cap groups. This modularity is essential for exploring structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity.

  • Structural Rigidity and Directionality: The benzene ring provides a rigid scaffold, while the sulfonamide linkage imparts specific bond angles, influencing the orientation of the inhibitor within the HDAC active site.

  • Modulation of Physicochemical Properties: The nitro group and methyl substituent on the benzene ring can be chemically modified to fine-tune the electronic properties and lipophilicity of the final compounds, which can impact cell permeability and pharmacokinetic profiles.

Our general synthetic approach involves a convergent strategy where the this compound core is coupled with various linker-cap fragments. This allows for the rapid generation of a library of diverse analogs for biological screening.

II. Safety and Handling of this compound

Prior to initiating any synthetic work, it is imperative to be thoroughly familiar with the safety protocols for handling this compound and its derivatives.

Hazard Category Precautionary Measures
Acute Toxicity Harmful if swallowed.[14] Avoid ingestion. Wash hands thoroughly after handling.[14][15]
Skin Corrosion/Irritation Causes skin irritation.[14] Wear protective gloves and clothing.[14][15][16]
Serious Eye Damage/Irritation Causes serious eye damage.[14] Wear safety goggles or a face shield.[14][16]
Respiratory Sensitization May cause respiratory irritation.[15] Avoid breathing dust.[14][16] Use in a well-ventilated area or with a respirator.[15][16]
Storage Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15][16]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14][15]

Always consult the full Safety Data Sheet (SDS) before use. [15][16][17]

III. Synthetic Protocols

The following protocols provide a generalized framework for the synthesis of novel deacetylase inhibitors. Researchers should adapt these methods based on the specific properties of their chosen linker and cap moieties.

A. General Synthetic Workflow

The overall synthetic strategy is depicted below. It involves the activation of a carboxylic acid-containing linker-cap fragment, followed by coupling with the sulfonamide nitrogen of this compound.

Synthesis_Workflow cluster_0 Linker-Cap Fragment Preparation cluster_1 Core Moiety cluster_2 Coupling and Final Product Linker_Cap_Acid Linker-Cap-COOH Activation Activation (e.g., EDCI, HOBt) Linker_Cap_Acid->Activation Activated_Ester Activated Ester Activation->Activated_Ester Coupling Coupling Reaction Activated_Ester->Coupling Core This compound Core->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Final_Product Novel Deacetylase Inhibitor Purification->Final_Product

Caption: General workflow for the synthesis of novel deacetylase inhibitors.

B. Protocol 1: Synthesis of N-Acyl-2-Methyl-5-nitrobenzenesulfonamide Derivatives

This protocol details the coupling of a generic carboxylic acid (representing the linker-cap moiety) to this compound.

Materials:

  • This compound

  • Carboxylic acid of interest (Linker-Cap-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add EDCI (1.5 equivalents) and HOBt (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 equivalents).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (3x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and EtOAc to afford the desired N-acyl-2-methyl-5-nitrobenzenesulfonamide derivative.

Rationale for Key Steps:

  • EDCI/HOBt Activation: This combination is a standard and efficient method for forming an active ester from the carboxylic acid, which is more susceptible to nucleophilic attack by the sulfonamide nitrogen. HOBt is included to suppress side reactions and improve coupling efficiency.

  • DIPEA as a Base: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDCI and the HOBt, as well as to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity.

  • Aqueous Workup: The washing steps are crucial to remove unreacted reagents, byproducts (such as the urea byproduct from EDCI), and the DMF solvent.

  • Chromatographic Purification: This is a standard technique to isolate the pure final product from any remaining impurities.

C. Protocol 2: Reduction of the Nitro Group (Optional)

The nitro group can be reduced to an amine, which can serve as a handle for further functionalization or may be a key pharmacophoric feature itself.

Materials:

  • N-Acyl-2-methyl-5-nitrobenzenesulfonamide derivative

  • Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ammonium chloride (NH₄Cl) or concentrated Hydrochloric acid (HCl)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Water

  • Sodium bicarbonate (NaHCO₃) for neutralization

Procedure (using Iron):

  • To a suspension of the nitro compound in a mixture of EtOH and water, add iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents).

  • Heat the mixture to reflux and stir vigorously for 2-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the aniline derivative.

  • Further purification may be performed by column chromatography if necessary.

Rationale for Key Steps:

  • Reducing Agent: Iron in the presence of a mild acid (from NH₄Cl hydrolysis) is a classic and cost-effective method for nitro group reduction. SnCl₂ is an alternative that often proceeds under milder conditions.

  • Celite Filtration: This is essential to remove the fine iron particles and iron oxides from the reaction mixture.

IV. Characterization and Validation

The identity and purity of the synthesized compounds must be rigorously confirmed before biological evaluation.

A. Structural Characterization
Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and connectivity of atoms.Appearance of characteristic peaks for the sulfonamide, aromatic protons, and the newly introduced linker-cap moiety. Disappearance of the carboxylic acid proton peak.
Mass Spectrometry (MS) To determine the molecular weight of the compound.Observation of the molecular ion peak corresponding to the calculated mass of the target molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of key functional groups.Presence of characteristic absorption bands for N-H, S=O, C=O, and aromatic C-H bonds.
B. Purity Assessment
Technique Purpose Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.Purity of ≥95% is generally required for in vitro biological assays.
Melting Point To assess the purity of solid compounds.A sharp and reproducible melting point range.

V. In Vitro Biological Evaluation

Once the synthesized compounds are fully characterized, their biological activity as deacetylase inhibitors can be assessed using a variety of in vitro assays.

A. HDAC Enzymatic Assays

The primary goal is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Workflow for In Vitro HDAC Inhibition Assay:

HDAC_Assay_Workflow Start Prepare Reagents: - Recombinant HDAC enzyme - Fluorogenic substrate - Assay buffer - Test compounds Incubation Incubate Enzyme with Test Compound Start->Incubation Reaction_Start Add Fluorogenic Substrate Incubation->Reaction_Start Reaction Enzymatic Deacetylation Reaction_Start->Reaction Development Add Developer Solution (e.g., Trypsin) Reaction->Development Measurement Measure Fluorescence Development->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: Workflow for a typical in vitro HDAC inhibition assay.

Protocol Overview:

  • Recombinant human HDAC enzymes (e.g., from HeLa cell extracts or commercially available purified enzymes) are incubated with serial dilutions of the test compounds.[12][18]

  • A fluorogenic substrate, such as a peptide containing an acetylated lysine residue linked to a fluorophore, is added to initiate the enzymatic reaction.[19][20]

  • HDAC activity removes the acetyl group, making the lysine residue susceptible to cleavage by a developer enzyme (e.g., trypsin).[20]

  • Cleavage of the peptide releases the fluorophore, resulting in an increase in fluorescence that is proportional to the HDAC activity.

  • The fluorescence is measured using a plate reader, and the IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

A variety of commercial kits are available for performing these assays.[20][21] It is important to select assays that can distinguish between different HDAC isoforms to determine the selectivity profile of the novel inhibitors.[21]

B. Cellular Assays

To assess the effects of the inhibitors in a more biologically relevant context, cellular assays are employed.

Assay Type Purpose Methodology
Cell Proliferation/Cytotoxicity Assay To determine the effect of the inhibitors on the growth of cancer cell lines.[22]Cancer cells are treated with various concentrations of the inhibitors, and cell viability is measured using methods such as MTT, XTT, or CellTiter-Glo assays.[23]
Western Blot Analysis To confirm the mechanism of action by observing changes in protein acetylation.Treated cells are lysed, and the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) and other acetylated proteins (e.g., acetyl-tubulin) are assessed by Western blotting.
Cell Cycle Analysis To investigate the effect of the inhibitors on cell cycle progression.[22]Treated cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Apoptosis Assays To determine if the inhibitors induce programmed cell death.Methods include Annexin V/PI staining followed by flow cytometry, or measuring the activity of caspases (e.g., caspase-3, -7).[23]

VI. Concluding Remarks

The synthetic framework and evaluation protocols presented here provide a robust starting point for the discovery and development of novel deacetylase inhibitors based on the this compound scaffold. The modular nature of the synthesis allows for extensive exploration of structure-activity relationships, which is critical for optimizing potency, selectivity, and drug-like properties. Rigorous characterization and a multi-faceted biological evaluation cascade are essential to identify promising lead compounds for further preclinical development.

VII. References

  • Choi, J. H., & Kwon, H. J. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]

  • Oh, S., Moon, H. I., Son, I. H., & Jung, J. C. (2007). Synthesis of sulfonamides and evaluation of their histone deacetylase (HDAC) activity. Molecules, 12(5), 1125–1135. [Link]

  • Oh, S., Moon, H. I., Son, I. H., & Jung, J. C. (2007). Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. Molecules. [Link]

  • Khan, O., & La Thangue, N. B. (2012). HDAC inhibitors in cancer biology and therapy. Immunology and Cell Biology, 90(1), 47-54. [Link]

  • Gantt, S. L., Joseph, C. G., & Lane, W. S. (2011). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Journal of Biological Chemistry, 286(21), 18335-18342. [Link]

  • Li, Y., & Seto, E. (2016). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 17(4), 548. [Link]

  • Eliseeva, E. D., Yong, K. J., Dimtchev, A. B., Lee, S. A., Dritschilo, A., & Jung, M. (2005). Characterization of novel inhibitors of histone deacetylases. Cancer Research, 65(9 Supplement), 144. [Link]

  • Bouchain, G., Delorme, D., et al. (2009). Sulfamides as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(2), 336-340. [Link]

  • Oh, S., Moon, H. I., Son, I. H., & Jung, J. C. (2007). Synthesis of sulfonamides and evaluation of their histone deacetylase (HDAC) activity. Kyung Hee University. [Link]

  • Sarski, A., et al. (2022). Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors. International Journal of Molecular Sciences, 23(21), 13357. [Link]

  • Kalvinsh, I., et al. (2004). Novel Sulfonamide Derivatives as Inhibitors of Histone Deacetylase. ResearchGate. [Link]

  • Bertrand, P. (2012). Roles of histone deacetylases (HDACs) in epigenetic regulation: emerging paradigms from studies with inhibitors. Clinical Epigenetics, 4(1), 5. [Link]

  • Al-Hujaily, E. M., et al. (2022). Discovery of Novel Class of Histone Deacetylase Inhibitors as Anticancer Agents. ResearchSquare. [Link]

  • Heltweg, B., Trapp, J., & Jung, M. (2005). In vitro assays for the determination of histone deacetylase activity. Methods, 36(4), 332-337. [Link]

  • National Library of Medicine. (2024). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. [Link]

  • Al-Hamashi, A. A., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of Novel Inhibitors for Class I Histone Deacetylase Isoforms by QSAR Modeling and Molecular Dynamics Simulation Assays. [Link]

  • Heltweg, B., Trapp, J., & Jung, M. (2005). In vitro assays for the determination of histone deacetylase activity. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. [Link]

  • Oh, S., Moon, H. I., Son, I. H., & Jung, J. C. (2007). Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. MDPI. [Link]

  • Wang, H., et al. (2019). An Overview of HDAC Inhibitors and their Synthetic Routes. ResearchGate. [Link]

  • Fournel, M., et al. (2002). Sulfonamide anilides, a novel class of histone deacetylase inhibitors, are antiproliferative against human tumors. Cancer Research, 62(15), 4325-4330. [Link]

  • Wang, H., et al. (2019). An Overview of HDAC Inhibitors and their Synthetic Routes. PubMed. [Link]

  • Wang, H., et al. (2019). An Overview of HDAC Inhibitors and their Synthetic Routes. Bentham Science. [Link]

  • National Center for Biotechnology Information. (2009). 2-Methyl-5-nitro-benzene-sulfonamide. PubMed. [Link]

  • National Center for Biotechnology Information. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. [Link]

  • bonndoc - Universität Bonn. (2024). Synthesis and Characterization of Histone Deacetylase (HDAC) Inhibitors and PROTACs. [Link]

  • National Center for Biotechnology Information. (2010). This compound. PubMed Central. [Link]

  • Gao, Y., et al. (2023). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195991. [Link]

  • Google Patents. (n.d.). WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis).

Sources

Application Notes & Protocols: The Strategic Role of 2-Methyl-5-nitrobenzenesulfonamide in the Synthesis of Pazopanib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pazopanib is a potent multi-target tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[1] Its molecular structure is an assembly of three key building blocks: an indazole moiety, a pyrimidine linker, and a sulfonamide side-chain.[1][2] The efficient construction of this final, complex molecule relies on robust synthetic routes for each intermediate. This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of 2-Methyl-5-nitrobenzenesulfonamide, a critical precursor to the sulfonamide portion of Pazopanib. We will explore the step-by-step synthesis of this intermediate, its subsequent reduction to 5-amino-2-methylbenzenesulfonamide, and its final coupling to yield Pazopanib, offering field-proven insights into the causality behind key experimental choices.

Strategic Overview: The Pazopanib Synthetic Framework

The synthesis of Pazopanib is a convergent process where pre-synthesized fragments are coupled in the final stages. The sulfonamide component, 5-amino-2-methylbenzenesulfonamide, is crucial for the molecule's binding and overall pharmacological profile. This amine is prepared from its more stable nitro analogue, this compound, whose synthesis is a key focus of this guide.

The overall synthetic logic involves the preparation of two key fragments that are ultimately joined:

  • Fragment A: 5-Amino-2-methylbenzenesulfonamide (derived from this compound).

  • Fragment B: N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.

The final step is a nucleophilic aromatic substitution reaction where the amino group of Fragment A displaces the chlorine atom on the pyrimidine ring of Fragment B.[2][3]

G cluster_0 Sulfonamide Fragment Synthesis cluster_1 Indazole-Pyrimidine Fragment Synthesis cluster_2 Final Coupling pnt p-Nitrotoluene msc 2-Methyl-5-nitro- benzenesulfonyl chloride pnt->msc Sulfonation mnbsa 2-Methyl-5-nitro- benzenesulfonamide (Intermediate) msc->mnbsa Ammonolysis ambsa 5-Amino-2-methyl- benzenesulfonamide (Fragment A) mnbsa->ambsa Nitro Reduction pazopanib Pazopanib ambsa->pazopanib Nucleophilic Aromatic Substitution frag_b N-(2-chloropyrimidin-4-yl)-N,2,3- trimethyl-2H-indazol-6-amine (Fragment B) frag_b->pazopanib indazole Indazole Precursor indazole->frag_b pyrimidine 2,4-Dichloropyrimidine pyrimidine->frag_b caption Figure 1. Convergent synthesis strategy for Pazopanib.

Caption: Figure 1. Convergent synthesis strategy for Pazopanib.

Protocol I: Synthesis of this compound

This protocol details the synthesis of the title intermediate via a two-step process starting from p-nitrotoluene.

Step 2.1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride

Principle: This step involves the electrophilic aromatic substitution (sulfonation) of p-nitrotoluene using chlorosulfonic acid. The directing effects of the methyl (ortho-, para-directing) and nitro (meta-directing) groups favor substitution at the position ortho to the methyl group and meta to the nitro group.

ReagentM.W. ( g/mol )AmountMolesEquiv.
p-Nitrotoluene137.14100.0 g0.7291.0
Chlorosulfonic acid116.52127.5 mL2.3333.2
Dichloromethane84.93500 mL--

Protocol:

  • Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl gas), add dichloromethane (500 mL) and p-nitrotoluene (100.0 g).

  • Reagent Addition: Cool the stirred solution to 0-5 °C using an ice-salt bath. Slowly add chlorosulfonic acid (127.5 mL) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress can be monitored by TLC (thin-layer chromatography).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 1.5 kg) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral to pH paper, and then wash with a small amount of cold hexane.

  • Drying: Dry the solid under vacuum at 40-50 °C to yield 2-methyl-5-nitrobenzenesulfonyl chloride as a solid. Expected yield: 85-95%.

Step 2.2: Synthesis of this compound

Principle: This is a nucleophilic acyl substitution where the highly reactive sulfonyl chloride is treated with ammonia to form the corresponding sulfonamide. The reaction is typically fast and exothermic.

ReagentM.W. ( g/mol )AmountMolesEquiv.
2-Methyl-5-nitrobenzenesulfonyl chloride235.6410.0 g0.0421.0
Diethyl Ether74.12300 mL--
Aqueous Ammonia (28-30%)17.03 (as NH₃)40 mL~0.6~14

Protocol:

  • Reaction Setup: Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (10.0 g) in diethyl ether (300 mL) in a 500 mL flask under a nitrogen atmosphere.[4][5]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated aqueous ammonia (40 mL) dropwise with efficient stirring.[4][5] A thick white precipitate will form.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 40 hours to ensure complete conversion.[4]

  • Isolation: Filter the solid from the reaction mixture.

  • Purification: Transfer the solid to a beaker and slurry with water to dissolve the ammonium chloride byproduct. Filter the solid product, wash with abundant water, and then with a small amount of cold methanol.

  • Drying: Dry the resulting yellow solid under vacuum. Expected yield is typically quantitative (95-100%).[4][5] The product has a reported melting point of 197-199 °C.[5]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Sulfonyl Chloride in Ether prep2 Cool to 0°C prep1->prep2 react1 Slowly Add Aqueous Ammonia prep2->react1 react2 Stir at 0°C (2h) react1->react2 react3 Warm to RT, Stir (40h) react2->react3 workup1 Filter Reaction Mixture react3->workup1 workup2 Slurry Solid with Water workup1->workup2 workup3 Filter & Wash Product workup2->workup3 workup4 Dry Under Vacuum workup3->workup4 caption Figure 2. Step-by-step workflow for the synthesis of this compound.

Caption: Figure 2. Step-by-step workflow for the synthesis of this compound.

Protocol II: Reduction to 5-Amino-2-methylbenzenesulfonamide

Principle: The conversion of the nitro group to a primary amine is a critical step. While various reducing agents like stannous chloride can be used, catalytic hydrogenation is often preferred in industrial settings to avoid generating large quantities of heavy metal waste.[6] This protocol uses palladium on carbon (Pd/C) as the catalyst with hydrogen gas.

ReagentM.W. ( g/mol )AmountMolesEquiv.
This compound216.2110.0 g0.0461.0
Palladium on Carbon (10% Pd)-1.0 g-10 wt%
Methanol32.04200 mL--
Hydrogen Gas (H₂)2.0250 psi--

Protocol:

  • Reaction Setup: To a hydrogenation vessel (Parr shaker or similar), add this compound (10.0 g) and methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Pd/C is flammable, especially when dry or in the presence of solvents and hydrogen. Always handle with care.

  • Hydrogenation: Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Work-up: Once hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality Note: The Celite pad with the catalyst should not be allowed to dry as it can be pyrophoric. Quench it carefully with water.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield pure 5-amino-2-methylbenzenesulfonamide.[7] Expected yield: 90-98%.

Protocol III: Final Coupling to Synthesize Pazopanib

Principle: This is the final convergent step, a nucleophilic aromatic substitution (SNAr) reaction. The amino group of 5-amino-2-methylbenzenesulfonamide attacks the electron-deficient pyrimidine ring, displacing the chlorine atom. The reaction is typically catalyzed by a small amount of acid.[2][3]

ReagentM.W. ( g/mol )AmountMolesEquiv.
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine301.781.0 g3.31 mmol1.0
5-Amino-2-methylbenzenesulfonamide186.230.65 g3.48 mmol1.05
N,N-Dimethylformamide (DMF)73.0920 mL--
Concentrated HCl36.463-4 drops-catalytic

Protocol:

  • Reaction Setup: In a round-bottom flask, combine N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 g), 5-amino-2-methylbenzenesulfonamide (0.65 g), and DMF (20 mL).[3]

  • Catalyst Addition: Add 3-4 drops of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the reaction mixture to 95 °C and stir at this temperature.[3] Monitor the reaction's completion using TLC (typically 6-12 hours).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, slowly add water to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) to afford Pazopanib Hydrochloride as an off-white powder. Expected yield: 80-90%.[3]

References

  • Open Access Journals. (n.d.). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. [Link]

  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Open Access Journals. (n.d.). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. [Link]

  • ResearchGate. (n.d.). (PDF) 5-Amino-2-methylbenzenesulfonamide. [Link]

  • PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. [Link]

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Novel Antitubercular Agents Derived from 2-Methyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental framework for the synthesis of novel antitubercular drug candidates starting from 2-Methyl-5-nitrobenzenesulfonamide. We detail a robust two-step synthetic protocol involving the reduction of the nitro group followed by the formation of Schiff base derivatives. Furthermore, we outline the essential biological evaluation protocols, including in vitro antitubercular activity screening against Mycobacterium tuberculosis and cytotoxicity assessment to determine selectivity. These guidelines are designed for researchers in medicinal chemistry and drug discovery, offering both the practical "how-to" and the critical "why" behind the experimental design, ensuring a scientifically rigorous approach to developing new therapeutic agents.

Introduction and Scientific Rationale

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis necessitates the discovery of novel chemical entities with unique mechanisms of action. Sulfonamides, a class of synthetic antimicrobial agents, represent a historically significant and clinically relevant scaffold for drug development.[1] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] Since humans acquire folic acid from their diet and lack the DHPS enzyme, sulfonamides exhibit selective toxicity against susceptible bacteria.[3]

The starting material, this compound, provides a versatile platform for chemical modification. Our strategic approach is based on established structure-activity relationship (SAR) principles for sulfonamides, which indicate that while the core 4-aminobenzenesulfonamide structure is often key for activity, modifications can lead to enhanced potency and improved pharmacological profiles.[4][5][6]

This guide details a synthetic strategy centered on creating a library of Schiff base derivatives. This is achieved through:

  • Reduction of the aromatic nitro group on the this compound scaffold to a primary amine.

  • Condensation of the resulting amine with a diverse panel of aromatic aldehydes to form a library of imines (Schiff bases).

This approach is chemically straightforward and allows for the rapid generation of structural diversity, enabling a thorough exploration of the SAR and the identification of promising lead compounds for further development.

Synthetic Workflow and Experimental Protocols

The overall synthetic pathway is a two-step process designed for efficiency and versatility, allowing for the creation of a diverse library of compounds from a common intermediate.

G cluster_synthesis PART A: Chemical Synthesis A Starting Material This compound B Intermediate 5-Amino-2-methylbenzenesulfonamide A->B Protocol 1: Nitro Group Reduction (e.g., SnCl2/HCl) D Final Products Schiff Base Derivatives B->D Protocol 2: Schiff Base Formation (Condensation) C Diverse Aldehyd Library (Ar-CHO) C->D

Caption: Synthetic workflow for the preparation of Schiff base derivatives.

Protocol 1: Reduction of this compound to 5-Amino-2-methylbenzenesulfonamide

Rationale: The conversion of the electron-withdrawing nitro group to an electron-donating amino group is a critical transformation. This primary amine serves as the reactive handle for subsequent diversification. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for this reduction, particularly for aromatic nitro compounds.[7]

Materials:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or Glacial Acetic Acid)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Cool the flask in an ice bath and slowly add concentrated HCl dropwise with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, attach a reflux condenser and heat the reaction mixture at 60-70°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the acidic mixture by adding 10 M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, 5-Amino-2-methylbenzenesulfonamide.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a pure solid.

Protocol 2: Synthesis of Schiff Base Derivatives via Condensation

Rationale: The condensation of the synthesized 5-Amino-2-methylbenzenesulfonamide with various aromatic aldehydes is a straightforward method to generate a library of Schiff bases (imines). The resulting C=N double bond and the variable aromatic ring introduce new steric and electronic features, which are critical for exploring the structure-activity relationship. A catalytic amount of acid (like glacial acetic acid) is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

Materials:

  • 5-Amino-2-methylbenzenesulfonamide (1.0 eq)

  • Substituted aromatic aldehyde (1.0-1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve 5-Amino-2-methylbenzenesulfonamide (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the selected substituted aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization if necessary.

  • Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).

Table 1: Example Data for Synthesized Schiff Base Derivatives

Compound ID Aldehyde Used Yield (%) Melting Point (°C)
SB-1 Benzaldehyde 85 178-180
SB-2 4-Chlorobenzaldehyde 91 205-207
SB-3 4-Hydroxybenzaldehyde 82 231-233

| SB-4 | 4-Nitrobenzaldehyde | 88 | 215-217 |

Biological Evaluation Protocols

A successful drug discovery campaign requires a robust screening cascade to identify compounds that are not only potent against the target pathogen but also safe for the host.

G cluster_bio PART B: Biological Evaluation A Synthesized Compound Library B Primary Screening Protocol 3: MIC Assay vs. Mtb H37Rv A->B C Secondary Screening Protocol 4: Cytotoxicity Assay (e.g., MTT) B->C Active Compounds (MIC ≤ 10 µg/mL) D Hit Prioritization Calculate Selectivity Index (SI) C->D E Lead Candidates (High Potency, High SI) D->E SI > 10

Caption: Workflow for the biological screening of synthesized compounds.

Protocol 3: In Vitro Antitubercular Activity (MIC Determination)

Rationale: The Minimum Inhibitory Concentration (MIC) is the primary metric for assessing a compound's potency. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and colorimetric method for determining the MIC of compounds against Mtb.[8] It uses the redox indicator Alamar Blue, which changes from blue (oxidized) to pink (reduced) in the presence of metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Alamar Blue reagent

  • Synthesized compounds, positive control (e.g., Isoniazid), negative control (DMSO)

  • Sterile 96-well microplates

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in 100 µL of Middlebrook 7H9 broth to achieve the desired concentration range (e.g., from 100 µg/mL to 0.09 µg/mL).

  • Prepare an Mtb H37Rv inoculum from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in broth.

  • Add 100 µL of the bacterial inoculum to each well containing the test compound. Include wells for a drug-free control (bacteria only) and a sterility control (broth only).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue solution to each well and re-incubate for 24 hours.

  • Observe the color change. Blue indicates inhibition of bacterial growth, while pink indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: An effective antimicrobial agent must be selectively toxic to the pathogen while sparing host cells. Cytotoxicity assays are crucial for evaluating a compound's safety profile.[9][10] The MTT assay measures the metabolic activity of cells, which reflects cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Human cell line (e.g., HEK293 or Vero)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

Procedure:

  • Seed the 96-well plates with the mammalian cells at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After incubation, remove the medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well.

  • Incubate for another 3-4 hours, allowing the formazan crystals to form.

  • Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50% compared to the untreated control.

Data Interpretation and Hit Prioritization

The ultimate goal is to identify compounds with high potency and low toxicity. This is quantified by the Selectivity Index (SI) .

Calculation: Selectivity Index (SI) = CC₅₀ / MIC

A higher SI value is desirable, as it indicates a greater therapeutic window. Generally, an SI > 10 is considered a promising starting point for a hit compound.

Table 2: Example Biological Activity and Selectivity Data

Compound ID MIC vs. Mtb H37Rv (µg/mL) CC₅₀ vs. Vero Cells (µM) Selectivity Index (SI)
SB-1 12.5 >100 >8
SB-2 3.13 >100 >32
SB-3 6.25 >100 >16
SB-4 0.78 55 70.5

| Isoniazid | 0.05 | >200 | >4000 |

Interpretation: In this hypothetical dataset, compound SB-4 shows the most promising activity with the lowest MIC value. Although it has some cytotoxicity, its SI of 70.5 is excellent, marking it as a priority "hit" for further investigation. Compound SB-2 also shows good activity and excellent selectivity. These compounds would be prioritized for further studies, such as testing against resistant Mtb strains and initial pharmacokinetic profiling.

References

  • Vertex AI Search. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • PMC. (n.d.). Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach.
  • NIH. (n.d.). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis.
  • PubMed. (2021). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis.
  • ResearchGate. (n.d.). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis.
  • PMC. (n.d.). In Vitro Susceptibility of Mycobacterium tuberculosis to Trimethoprim and Sulfonamides in France.
  • Frontiers. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates.
  • YouTube. (2020). Structural Activity Relationship (SAR) of Sulfonamides.
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses - Lesson.
  • Google Patents. (n.d.). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • PubMed. (2021). The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition.
  • Sci Forschen. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • PMC. (n.d.). Tuberculosis and Trimethoprim-Sulfamethoxazole.

Sources

Application Note & Protocols: A Strategic Guide to the Development of Novel Antimicrobial Agents from 2-Methyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Sulfonamides, a long-established class of synthetic antimicrobials, offer a versatile backbone for derivatization to overcome existing resistance mechanisms. This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel antimicrobial derivatives based on the 2-Methyl-5-nitrobenzenesulfonamide scaffold. We present detailed, field-proven protocols for chemical synthesis, determination of antimicrobial efficacy (MIC and MBC), and a discussion on establishing structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation antimicrobial agents.

Introduction: Rationale and Strategic Overview

Sulfonamides were among the first classes of effective chemotherapeutic agents and function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Human cells are unaffected as they obtain folate from their diet, making this pathway an excellent selective target.[2][4] However, the widespread use of classical sulfonamides has led to significant resistance.

The this compound scaffold is a compelling starting point for a modern drug discovery campaign for several strategic reasons:

  • Validated Pharmacophore: The core benzenesulfonamide structure is a known inhibitor of the target pathway.

  • Modulation Handles: The presence of the sulfonamide nitrogen (-SO₂NH₂) provides a primary, readily modifiable site for introducing chemical diversity.

  • Electronic Tuning: The nitro group (-NO₂) is a strong electron-withdrawing group, which can significantly influence the electronic properties and potential antimicrobial activity of the molecule.[1] The methyl group (-CH₃) can also impact solubility and binding interactions.

This guide outlines a systematic workflow for developing novel derivatives from this scaffold, moving from targeted synthesis to biological evaluation and SAR analysis.

Developmental Workflow

The process described herein follows a logical progression from chemical design to biological validation.

Development_Workflow A Scaffold Selection (this compound) B Protocol 2.1: Synthesis of Derivative Library (e.g., Schiff Base Formation & Reduction) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Protocol 3.1 & 3.2: Antimicrobial Screening (MIC & MBC Determination) C->D E Section 4.0: Structure-Activity Relationship (SAR) Analysis D->E E->B Iterative Redesign F Lead Optimization E->F Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF Incorporates PABA THF Tetrahydrofolic Acid (Essential for DNA/RNA Synthesis) DHF->THF Further Enzymatic Steps Sulfonamide Sulfonamide Derivative (Structural Analog of PABA) Sulfonamide->DHPS Competitive Inhibition

Sources

Application Notes & Protocols: Leveraging 2-Methyl-5-nitrobenzenesulfonamide Derivatives in Click Chemistry for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 2-Methyl-5-nitrobenzenesulfonamide derivatives in click chemistry. We will explore the strategic rationale for using this scaffold, detail the synthesis of "clickable" precursors, and provide step-by-step protocols for their conjugation in both chemical and biological contexts.

Part 1: The Strategic Rationale for the this compound Scaffold

The this compound core is not merely a synthetic intermediate; it is a strategically designed scaffold with inherent properties valuable for medicinal chemistry and bioconjugation. Sulfonamides are a cornerstone pharmacophore, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Their ability to act as zinc-binding groups makes them particularly effective inhibitors of metalloenzymes, such as carbonic anhydrases, which are implicated in diseases like glaucoma and cancer.[4][5]

The specific substitutions on the this compound ring further enhance its utility:

  • Sulfonamide Group (-SO₂NH₂): Acts as the primary pharmacophore and a key hydrogen bond donor/acceptor. Its acidic N-H proton allows for crucial interactions within enzyme active sites.[5]

  • Nitro Group (-NO₂): A strong electron-withdrawing group that modulates the electronic properties of the aromatic ring and the acidity of the sulfonamide protons. This can influence binding affinity and metabolic stability.[4]

  • Methyl Group (-CH₃): Provides a steric handle that can be used to orient the molecule within a binding pocket and can be a site for synthetic modification.

By functionalizing this potent scaffold with bioorthogonal handles (azides or alkynes), it becomes a modular building block for click chemistry. This approach allows for the rapid and efficient assembly of diverse molecular libraries or the targeted conjugation to biomolecules, merging the biological relevance of the sulfonamide with the synthetic power of click chemistry.[6]

G cluster_0 This compound Core cluster_1 Inherent Properties cluster_2 Click Chemistry Functionalization Core Scaffold This compound Pharmacophore Sulfonamide Group (Zinc-Binding, H-Bonding) Core->Pharmacophore Provides Electronic Nitro Group (Electron-Withdrawing) Core->Electronic Provides Steric Methyl Group (Steric Influence, Handle) Core->Steric Provides Azide Azide Handle (-N3) For Alkyne Partners Steric->Azide Site for Functionalization Alkyne Alkyne Handle (-C≡CH) For Azide Partners Steric->Alkyne Site for Functionalization Azide->Core Creates 'Clickable' Scaffold Alkyne->Core Creates 'Clickable' Scaffold

Figure 1: Logical relationship of the this compound scaffold's inherent properties and its functionalization for click chemistry applications.

Part 2: Synthesis of Clickable Scaffolds

To employ this compound in click chemistry, it must first be derivatized to contain either an azide or a terminal alkyne. The following protocols outline plausible and robust synthetic routes to achieve this.

Protocol 1: Synthesis of Azide-Functionalized Scaffold (4-(azidomethyl)-2-methyl-5-nitrobenzenesulfonamide)

This protocol describes a two-step synthesis starting from the commercially available this compound, proceeding through a benzylic bromination followed by nucleophilic substitution with azide.

Step-by-Step Methodology:

  • Benzylic Bromination:

    • To a solution of this compound (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS, 1.1 eq).

    • Add a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

    • Rationale: The reaction is initiated by the thermal decomposition of AIBN to generate radicals. These radicals abstract a hydrogen from NBS to generate a bromine radical, which selectively abstracts a benzylic hydrogen from the methyl group due to the stability of the resulting benzylic radical.

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • After completion, cool the reaction mixture to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)-2-methyl-5-nitrobenzenesulfonamide.

  • Azide Substitution:

    • Dissolve the crude brominated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 1.5 eq) to the solution.

    • Rationale: Sodium azide acts as a potent nucleophile, displacing the bromide in an Sₙ2 reaction to form the desired azide. DMF is an ideal solvent as it solubilizes the azide salt and promotes the Sₙ2 mechanism.

    • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC until the starting material is consumed.

    • Upon completion, quench the reaction by pouring it into ice-water. The product will often precipitate and can be collected by filtration.

    • Purify the solid product by recrystallization or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 4-(azidomethyl)-2-methyl-5-nitrobenzenesulfonamide.

Protocol 2: Synthesis of Alkyne-Functionalized Scaffold

This protocol requires a starting material with a handle for cross-coupling, such as 4-iodo-2-methyl-5-nitrobenzenesulfonamide. The key step is a Sonogashira coupling to introduce the alkyne moiety.

Step-by-Step Methodology:

  • Sonogashira Coupling:

    • To a degassed solution of 4-iodo-2-methyl-5-nitrobenzenesulfonamide (1.0 eq) in a mixture of THF and triethylamine (Et₃N), add ethynyltrimethylsilane (TMS-acetylene, 1.5 eq).

    • Rationale: TMS-acetylene is used as a protected form of acetylene, preventing self-coupling. The triethylamine acts as both a solvent and a base to neutralize the HI byproduct.

    • Add the catalysts: dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).

    • Rationale: The palladium catalyst is essential for the oxidative addition/reductive elimination cycle of the cross-coupling, while the copper(I) co-catalyst facilitates the formation of a copper-acetylide intermediate, which accelerates the transmetalation step.

    • Stir the reaction under an inert atmosphere at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates consumption of the starting material.

    • After the reaction is complete, filter the mixture through celite to remove the catalysts and concentrate the filtrate. Purify by column chromatography to isolate the TMS-protected alkyne.

  • Deprotection of the Alkyne:

    • Dissolve the purified TMS-protected intermediate in a solvent such as methanol or THF.

    • Add a deprotecting agent like potassium carbonate (K₂CO₃, 2.0 eq) or a fluoride source like tetrabutylammonium fluoride (TBAF, 1.1 eq).

    • Rationale: The silyl protecting group is labile under basic or fluoride-mediated conditions. K₂CO₃ in methanol is a mild and effective method for this transformation.

    • Stir at room temperature for 1-3 hours, monitoring by TLC.

    • Once deprotection is complete, neutralize the mixture if necessary, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the final terminal alkyne-functionalized product.

Part 3: Application Protocols for Click Ligation

Once the clickable scaffolds are synthesized, they can be used in various click reactions. The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloadditions depends entirely on the application.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Application Focus: High-throughput synthesis of compound libraries for drug discovery and materials science. CuAAC is extremely efficient, high-yielding, and tolerant of many functional groups, making it ideal for parallel synthesis.[6][7]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process Azide Azide-Sulfonamide Scaffold Mix Mix Reactants & Catalysts Azide->Mix Alkyne Alkyne-Partner (e.g., from library) Alkyne->Mix Catalyst CuSO4 / Na-Ascorbate (In situ Cu(I) generation) Catalyst->Mix Solvent tBuOH / H2O Solvent->Mix React Stir at RT (1-12 h) Mix->React Workup Purification (Precipitation/Chromatography) React->Workup Product 1,4-Disubstituted Triazole Product Workup->Product

Figure 2: General experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 3: General Procedure for CuAAC Ligation

  • Reagent Preparation:

    • In a reaction vial, dissolve the azide-functionalized this compound derivative (1.0 eq) and the desired terminal alkyne partner (1.0-1.2 eq) in a 1:1 mixture of t-butanol and water.

    • Prepare fresh stock solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.5 M in water).

    • Rationale: Sodium ascorbate is a reducing agent that converts the stable Cu(II) salt to the active Cu(I) catalyst in situ. This avoids handling of the less stable Cu(I) salts.[8]

  • Reaction Execution:

    • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution (0.3 eq) followed by the copper(II) sulfate solution (0.1 eq).

    • A color change (often to yellow or green) may be observed, indicating the formation of the copper-acetylide complex.

    • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.

  • Workup and Purification:

    • Upon completion, the product can often be isolated by simple filtration if it precipitates from the reaction mixture.

    • Alternatively, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole product.

ParameterConditionRationaleExpected Yield
Solvent t-BuOH/H₂O, DMF, DMSOExcellent for solubilizing diverse reactants.>90%
Catalyst Loading 1-10 mol% CuSO₄, 5-30 mol% Na-AscorbateLow catalyst loading is typically sufficient.>90%
Temperature Room TemperatureHigh thermodynamic driving force allows for mild conditions.>90%
Reaction Time 1-12 hoursDependent on substrate reactivity and concentration.>90%
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Application Focus: Bioconjugation in complex biological media, including live cell labeling, proteomics, and diagnostics. SPAAC is a true bioorthogonal reaction, proceeding rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[9][10]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process Azide Azide-Sulfonamide Scaffold Mix Combine Reactants in Buffer Azide->Mix Alkyne Strained Alkyne-Biomolecule (e.g., DBCO, BCN) Alkyne->Mix Catalyst None Required (Bioorthogonal) Catalyst->Mix Solvent Aqueous Buffer (e.g., PBS, pH 7.4) Solvent->Mix React Incubate at 4-37 °C (0.5-4 h) Mix->React Workup Purification (e.g., SEC, Dialysis) React->Workup Product Stable Triazole Bioconjugate Workup->Product

Figure 3: General experimental workflow for catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 4: General Procedure for SPAAC Ligation to a Protein

  • Reagent Preparation:

    • Prepare the azide-functionalized this compound derivative as a concentrated stock solution (e.g., 10 mM) in a water-miscible organic solvent like DMSO.

    • Prepare the target biomolecule (e.g., a protein modified with a strained alkyne like DBCO or BCN) in a suitable aqueous buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

    • Rationale: The driving force for SPAAC is the release of ring strain from the cyclooctyne, which dramatically lowers the activation energy for the cycloaddition.[10] No catalyst is needed, making it ideal for sensitive biological systems.

  • Reaction Execution:

    • To the buffered solution of the strained alkyne-modified protein, add the DMSO stock solution of the azide-sulfonamide derivative to achieve the desired final concentration (typically a 5- to 20-fold molar excess of the small molecule is used).

    • Ensure the final concentration of the organic co-solvent (DMSO) is kept low (e.g., <5% v/v) to maintain the integrity and solubility of the protein.

    • Incubate the reaction mixture at a suitable temperature (4 °C to 37 °C) with gentle agitation. Reaction times vary depending on the specific strained alkyne used, but are typically complete within 0.5 to 4 hours.[11]

  • Workup and Purification:

    • Remove the excess, unreacted small molecule-azide from the protein conjugate.

    • Common methods for purification include size-exclusion chromatography (SEC), dialysis against PBS, or the use of centrifugal spin filters with an appropriate molecular weight cutoff (MWCO).

    • The purified bioconjugate can then be characterized by methods such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.

Part 4: Case Study - A Modular Approach to Carbonic Anhydrase Inhibitors

A powerful application of this methodology is the creation of novel carbonic anhydrase (CA) inhibitors. The sulfonamide moiety is a well-established zinc-binding group that anchors the inhibitor in the active site of CAs.[5] By using the clickable this compound scaffold, researchers can rapidly synthesize a library of candidate inhibitors where the triazole linker connects the sulfonamide anchor to a variety of "tail" fragments. These tails can then be optimized to interact with amino acid residues in the active site, thereby increasing both potency and isoform selectivity.

G cluster_enzyme Binding Interaction Scaffold Azide-Sulfonamide Scaffold Click CuAAC Reaction Scaffold->Click Library Library of diverse Alkyne 'Tails' (R-C≡CH) Library->Click Inhibitor Modular Inhibitor Library Click->Inhibitor Enzyme Carbonic Anhydrase Active Site Inhibitor->Enzyme Binds to Zinc Zn²⁺ Ion Enzyme->Zinc Contains Binding Sulfonamide group chelates Zinc ion Interaction Triazole-Tail interacts with active site residues

Figure 4: Conceptual diagram showing the modular synthesis of carbonic anhydrase inhibitors using a clickable sulfonamide scaffold.

This strategy, combining a proven pharmacophore with the modularity of click chemistry, significantly accelerates the drug discovery process. It allows for the systematic exploration of chemical space around a core scaffold to develop highly potent and selective therapeutic agents.[6][7]

References

  • He, X., et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Frontiers in Chemistry.
  • Lihumis, H. S., Al Talebi, Z. A., & Shanan, S. H. (2022). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Asian Journal of Green Chemistry, 6(1), 68-87.
  • Jadhav, S. A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
  • Goh, W. L. J., & Lee, J. S. (2025). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega.
  • Jadhav, S. A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Reddy, T. J., & Ihle, D. C. (2007). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters, 9(22), 4527–4530. Available at: [Link]

  • Tars, K., et al. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. Available at: [Link]

  • Surana, K. R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research, 7(4), 394-411.
  • Yilmaz, I., & Senturk, M. (2023). Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. Applied Chemical Engineering, 3(1), 1-10.
  • Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign.
  • Tars, K., et al. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. Available at: [Link]

  • Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 13(10), 134-142.
  • Tiwari, A. (2016). Med.chem sulfonamides. SlideShare. Available at: [Link]

  • Oudaha, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1481. Available at: [Link]

  • Misale, A., & Procter, D. J. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 5829–5835. Available at: [Link]

  • van der Veken, P., et al. (2010). 'Sulfo-click' for ligation as well as for site-specific conjugation with peptides, fluorophores, and metal chelators. Journal of Peptide Science, 16(1), 1-5. Available at: [Link]

  • Alafeefy, A. M., et al. (2022). Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Drug Development Research, 83(6), 1281-1291. Available at: [Link]

  • ResearchGate. (n.d.). Strain-promoted alkyne-azide cycloaddition (SPAAC). Available at: [Link]

  • van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ACS Chemical Biology, 7(1), 107-117. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in 2-Methyl-5-nitrobenzenesulfonamide Synthesis Scale-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitrobenzenesulfonamide (MNSB). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the laboratory synthesis and industrial scale-up of this important chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, ensuring a robust and safe process.

Synthesis Overview: A Two-Step Pathway

The industrial synthesis of this compound is predominantly a two-step process starting from p-nitrotoluene. Understanding this workflow is the first step in effective troubleshooting.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis cluster_2 Purification PNT p-Nitrotoluene Step1 Formation of 2-Methyl-5-nitrobenzenesulfonyl Chloride PNT->Step1 CSA Chlorosulfonic Acid (ClSO3H) CSA->Step1 MNSC 2-Methyl-5-nitrobenzenesulfonyl Chloride Step1->MNSC Quench & Isolate Step2 Formation of Sulfonamide MNSC->Step2 Ammonia Aqueous Ammonia (NH3) Ammonia->Step2 MNSB_crude Crude MNSB Step2->MNSB_crude Purify Recrystallization MNSB_crude->Purify MNSB_pure Pure this compound Purify->MNSB_pure

Caption: General synthesis workflow for this compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during synthesis and scale-up in a direct Q&A format.

Step 1: Chlorosulfonation of p-Nitrotoluene

Q1: My yield for the chlorosulfonation step is low, and the reaction mixture is turning dark. What is happening?

A1: This is a classic issue of temperature control and potential side reactions.

  • Causality: The chlorosulfonation of aromatic compounds is highly exothermic.[1] If the temperature is not strictly controlled, typically between 40-115°C depending on the specific protocol, two major issues arise.[2][3] First, excessive heat can lead to charring or decomposition of the organic material, resulting in the dark coloration. Second, higher temperatures can promote the formation of unwanted isomers and sulfone byproducts, which complicates purification and reduces the yield of the desired 2-methyl-5-nitrobenzenesulfonyl chloride.

  • Troubleshooting Protocol:

    • Verify Thermoregulation: Ensure your cooling system is adequate for the scale. On a lab scale, an ice bath is standard. For pilot or industrial scale, a jacketed reactor with a reliable chiller is essential.

    • Controlled Reagent Addition: Add the p-nitrotoluene to the chlorosulfonic acid portion-wise or via a dropping funnel at a rate that allows the cooling system to maintain the target temperature.[3] Never add the reagents all at once, especially on a larger scale.

    • Monitor for Byproducts: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to analyze in-process samples. The presence of multiple spots or peaks indicates byproduct formation.

    • Quenching: The reaction must be carefully quenched by pouring the mixture onto ice.[3] This step is also highly exothermic and requires vigorous stirring to prevent localized overheating.

Q2: During the ice-water quench of the chlorosulfonation reaction, I'm observing violent fizzing and emission of corrosive fumes. How can I perform this step more safely?

A2: This is an expected but hazardous consequence of the reaction between unreacted chlorosulfonic acid and water.

  • Causality: Chlorosulfonic acid (ClSO₃H) reacts violently with water in a highly exothermic hydrolysis reaction to produce sulfuric acid (H₂SO₄) and hydrogen chloride (HCl) gas.[4] This is the source of the fizzing and the corrosive fumes you are observing.

    ClSO₃H + H₂O → H₂SO₄ + HCl (g)

  • Safe Quenching Protocol:

    • Personal Protective Equipment (PPE): This is non-negotiable. Wear an acid-resistant lab coat, heavy-duty gloves (e.g., butyl rubber), and full-face protection (goggles and face shield).[5][6]

    • Ventilation: Perform the quench in a well-ventilated fume hood. For scale-up operations, a dedicated scrubber system to neutralize HCl gas is required.

    • Reverse Addition: Instead of adding water to the reaction mixture, slowly and carefully add the reaction mixture to a vigorously stirred vessel containing a large excess of crushed ice. This ensures the water/ice is always in excess, which helps to absorb the heat generated.

    • Temperature Monitoring: Monitor the temperature of the quench vessel and add more ice as needed to keep the temperature low, typically below 10°C.

ReagentKey HazardRecommended Handling Procedure
Chlorosulfonic Acid Reacts violently with water; highly corrosive.[4][7]Use in a fume hood, wear acid-resistant PPE, add dropwise to other reagents, and quench by adding it to ice.
Oleum (Fuming H₂SO₄) Highly corrosive, strong dehydrating agent.[8][9]Handle with extreme care, ensure no contact with moisture, and use appropriate PPE.

Step 2: Ammonolysis

Q3: The final product (MNSB) is difficult to purify. It appears oily or has a low melting point.

A3: This typically indicates the presence of impurities, most commonly unreacted 2-methyl-5-nitrobenzenesulfonyl chloride or hydrolysis byproducts. The melting point of pure MNSB is sharp, around 197-199°C.[10][11]

  • Causality: The sulfonyl chloride intermediate is susceptible to hydrolysis back to the corresponding sulfonic acid, especially if the ammonia solution is not sufficiently concentrated or if the reaction is exposed to moisture for extended periods at elevated temperatures. The sulfonic acid impurity can depress the melting point of the final product. Incomplete reaction will leave the sulfonyl chloride starting material, which has a much lower melting point (41-45°C).

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: While aqueous ammonia is often used, the reaction should be protected from excessive atmospheric moisture. A lab-scale prep uses ether as a solvent and recommends a nitrogen atmosphere.[10][12]

    • Temperature Control: The ammonolysis reaction should be kept cold (e.g., 0°C) to minimize hydrolysis side reactions.[10][12]

    • Purification by Recrystallization: This is the most effective method for removing the common impurities.

      • Solvent Selection: Methanol is a reported solvent for crystallization.[13] An ethanol/water mixture can also be effective. The ideal solvent will dissolve the product when hot but have low solubility when cold.

      • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, they can sometimes be removed by treating with activated charcoal.[14] Filter the hot solution to remove any insoluble material, then allow it to cool slowly to promote the formation of pure crystals. Wash the collected crystals with a small amount of cold solvent.[15]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The two paramount concerns are thermal runaway reactions and the handling of highly corrosive materials .

  • Thermal Hazards: Nitroaromatic compounds are energetic materials with a significant heat of decomposition.[16][17] The presence of impurities, such as other nitro-containing species or residual acids, can dramatically lower the decomposition temperature, creating a risk of a runaway reaction or explosion.[16][18]

    • Actionable Insight: It is critical to perform thermal stability testing (e.g., using Differential Scanning Calorimetry - DSC) on samples that are representative of the actual scaled-up process mixture, not just the pure compound.[16][19] The presence of even small amounts of an impurity with lower thermal stability can autocatalytically accelerate the decomposition of the bulk material.[16]

  • Corrosive Reagents: As discussed in the troubleshooting section, chlorosulfonic acid and oleum are extremely hazardous.[4][7][8] On a large scale, the risks associated with spills or breaches of containment are magnified. All transfer lines and reactor vessels must be made of compatible materials (e.g., glass-lined steel, specific alloys) and regularly inspected for integrity.

G cluster_0 Scale-Up Hazard Analysis cluster_1 Mitigation Strategy Start Initiate Scale-Up Thermal Thermal Hazard? (Exothermic Reactions) Start->Thermal Corrosion Corrosion Hazard? (ClSO3H, Oleum) Start->Corrosion DSC Perform DSC/ARC Analysis on Process Mixture Thermal->DSC Address Cooling Ensure Adequate Reactor Cooling Capacity Thermal->Cooling Dosing Implement Controlled Reagent Dosing Thermal->Dosing Materials Select Corrosion-Resistant Materials (Glass-Lined Steel) Corrosion->Materials Address PPE Mandate Enhanced PPE (Full Face Shield, Acid Suits) Corrosion->PPE SOP Develop Spill & Emergency Response SOPs Corrosion->SOP End Safe Process Dosing->End SOP->End

Sources

Identifying and removing byproducts in 2-Methyl-5-nitrobenzenesulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitrobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and removal of process-related byproducts. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Overview of the Synthesis Pathway

This compound is a key intermediate in the synthesis of various pharmaceuticals, including inhibitors of cancer-related carbonic anhydrase.[1][2][3] The most common and classical laboratory approach involves a two-step process:

  • Electrophilic Aromatic Substitution: Chlorosulfonation of a nitrotoluene isomer, typically p-nitrotoluene, using chlorosulfonic acid.[4] This step introduces the sulfonyl chloride group onto the aromatic ring.

  • Nucleophilic Substitution: Amination of the resulting 2-methyl-5-nitrobenzenesulfonyl chloride with an amine source, classically ammonia, to form the desired sulfonamide.[1][5]

While seemingly straightforward, each step presents opportunities for side reactions that can complicate purification and reduce yield.

Synthesis_Pathway pNT p-Nitrotoluene Intermediate 2-Methyl-5-nitrobenzenesulfonyl chloride pNT->Intermediate Step 1: Chlorosulfonation CSA Chlorosulfonic Acid (HSO3Cl) Product This compound Intermediate->Product Step 2: Amination Ammonia Ammonia (NH3)

Caption: General two-step synthesis of this compound.

Understanding Byproduct Formation

Effective troubleshooting begins with understanding the potential side reactions. The primary sources of impurities are incomplete reactions, competing isomeric substitutions, and degradation of intermediates.

Byproduct_Formation cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination pNT p-Nitrotoluene Intermediate Desired Intermediate: 2-Methyl-5-nitrobenzenesulfonyl chloride pNT->Intermediate Ortho-sulfonation (Desired) Isomer Isomeric Byproduct: 4-Methyl-3-nitrobenzenesulfonyl chloride pNT->Isomer Meta-sulfonation (Minor) Sulfone Sulfone Byproduct (Di-aryl sulfone) Intermediate->Sulfone Reaction with another p-Nitrotoluene molecule Intermediate_2 2-Methyl-5-nitrobenzenesulfonyl chloride Product Desired Product: This compound Intermediate_2->Product Reaction with NH3 (Desired) Hydrolysis Hydrolysis Byproduct: 2-Methyl-5-nitrobenzenesulfonic acid Intermediate_2->Hydrolysis Reaction with H2O (Side Reaction)

Caption: Common side reactions leading to byproduct formation.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.

Q1: My TLC plate shows multiple spots after the reaction. What are they and how can I identify them?

A1: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a clear indicator of a mixture of compounds, which likely includes your desired product, unreacted starting materials, and byproducts.[6]

  • Likely Identities:

    • Unreacted 2-methyl-5-nitrobenzenesulfonyl chloride: The starting material for the amination step. It is less polar than the sulfonamide product.

    • Isomeric Sulfonamides: If isomeric sulfonyl chlorides were formed during chlorosulfonation, they will be carried through to form isomeric sulfonamide byproducts. These often have very similar polarities and appear as spots close to the product.

    • 2-Methyl-5-nitrobenzenesulfonic acid: The hydrolysis product of the sulfonyl chloride. This is a highly polar compound and will typically have a very low Retention Factor (R_f), often streaking from the baseline.

    • Di-aryl sulfones: Formed during the chlorosulfonation step, these are generally non-polar and will have a high R_f value.

Protocol: Analytical TLC for Reaction Monitoring
  • Sample Preparation: Accurately weigh ~5-10 mg of your crude reaction mixture and dissolve it in a suitable solvent (e.g., acetone, ethyl acetate) to a concentration of about 1 mg/mL.[6]

  • Spotting: Using a capillary tube, carefully spot the sample onto a silica gel TLC plate alongside a standard of your starting material, if available.

  • Elution: Develop the plate in a sealed chamber with an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate.

  • Visualization: After the solvent front has traveled up the plate, remove it and let it dry. Visualize the spots under UV light (254 nm).[6] For sulfonamides, visualization can be enhanced by spraying with a fluorescamine solution and viewing under 366 nm UV light, where they appear as yellow-green spots.[6][7]

Compound Expected R_f (Hexane:EtOAc 2:1) Notes
Di-aryl Sulfone ByproductsHigh (> 0.8)Least polar impurity.
2-Methyl-5-nitrobenzenesulfonyl chlorideModerate (~0.6-0.7)Starting material for amination.
This compound (Product) Moderate (~0.4-0.5) Desired Product.
Isomeric Sulfonamide ByproductsModerate (~0.3-0.5)R_f values are often very close to the product.
2-Methyl-5-nitrobenzenesulfonic acidLow (< 0.1) or StreakingHighly polar hydrolysis byproduct.

Table 1: Representative TLC data for identifying components in the crude reaction mixture.

Q2: The product "oiled out" during crystallization instead of forming a solid. What went wrong?

A2: "Oiling out" is a common problem in the purification of sulfonamides and typically occurs when impurities are present that depress the melting point of the mixture or when the solution is supersaturated at a temperature above the compound's melting point in that solvent.[8] The most common culprits are residual acidic byproducts like 2-methyl-5-nitrobenzenesulfonic acid.

Causality: The sulfonic acid byproduct is highly soluble in many polar organic solvents and can form a low-melting eutectic mixture with the desired sulfonamide, preventing the formation of a stable crystal lattice.

Solution: Perform an aqueous workup to remove acidic impurities before attempting recrystallization.

Protocol: Aqueous Wash for Impurity Removal
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃). This will deprotonate the acidic sulfonic acid byproduct, making it soluble in the aqueous layer.

  • Separation: Drain the aqueous layer. Repeat the wash if necessary.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain a cleaner crude product ready for recrystallization.

Q3: How do I remove isomeric byproducts that are very close to my product on the TLC plate?

A3: When TLC indicates the presence of impurities with similar polarity to your product, such as positional isomers, simple recrystallization is often ineffective. In this case, column chromatography is the preferred method for purification.[9]

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being eluted by a mobile phase.[9] By carefully selecting the solvent system, you can achieve separation even between closely related isomers.

Protocol: Purification by Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution and is highly effective for separating compounds of varying polarities.[9]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze each fraction by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.[9]
Mobile Phase Hexane / Ethyl Acetate GradientStart with low polarity (e.g., 9:1 Hex:EtOAc) and gradually increase to higher polarity (e.g., 1:1 Hex:EtOAc).
Monitoring TLC, UV lamp (254 nm)Allows for real-time tracking of the separation.

Table 2: Recommended starting conditions for column chromatography purification.

Q4: My final product has a persistent yellow or brown color. How can I decolorize it?

A4: The color in your final product is typically due to highly conjugated, colored impurities or oxidation byproducts formed during the reaction, especially given the presence of a nitro group. The most effective method to remove these is through recrystallization with an activated charcoal treatment .[8]

Mechanism: Activated charcoal has a high surface area and can adsorb large, colored impurity molecules from the solution, while having a lower affinity for the smaller product molecules.

Protocol: Decolorizing Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the sulfonamide when hot but not when cold.[8] Ethanol, isopropanol, or mixtures with water are often good choices for sulfonamides.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure sulfonamide in the minimum amount of boiling solvent.

  • Charcoal Treatment (Optional): Remove the flask from the heat source and allow it to cool slightly. Add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot solution.

  • Hot Filtration: Swirl the mixture and perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal and any other insoluble impurities.[8] This step must be done quickly to prevent the product from crystallizing in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Solvent Solubility Characteristics
EthanolGood solubility when hot, lower when cold.
IsopropanolOften provides high recovery of pure product.[10]
Acetone/WaterA solvent/anti-solvent system can be effective.[8]
Chloroform/MethanolSoluble in chloroform, sparingly in methanol.[2][3]

Table 3: Potential solvents for the recrystallization of this compound.

Troubleshooting Workflow

The following diagram provides a logical decision-making process for addressing common issues during the synthesis and purification.

Troubleshooting_Workflow Start Crude Product Obtained TLC Run Analytical TLC Start->TLC MultiSpots Multiple Spots Observed? TLC->MultiSpots SingleSpot Single Major Spot MultiSpots->SingleSpot No Identify Identify Spots: - Starting Material - Isomers - Hydrolysis Product MultiSpots->Identify Yes IsColored Is Product Colored? SingleSpot->IsColored Recrystallize Perform Recrystallization IsColored->Recrystallize No Charcoal Recrystallize with Activated Charcoal IsColored->Charcoal Yes Column Perform Column Chromatography Identify->Column Column->TLC Check Purity FinalProduct Pure, Dry Product Recrystallize->FinalProduct Charcoal->FinalProduct

Caption: A workflow for troubleshooting the purification process.

References

Technical Support Center: Optimizing Reaction Conditions for the Amination of 2-Methyl-5-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 2-methyl-5-nitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of N-substituted 2-methyl-5-nitrobenzenesulfonamides.

Introduction

The reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with primary or secondary amines is a fundamental transformation for the synthesis of a diverse range of sulfonamides, which are key structural motifs in many pharmaceutical agents. The presence of both a methyl group ortho to the sulfonyl chloride and a nitro group meta to it on the benzene ring introduces specific electronic and steric factors that can influence reaction outcomes. This guide will address common challenges and provide systematic approaches to optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the amination of 2-methyl-5-nitrobenzenesulfonyl chloride in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no product formation is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Reagent Quality: Ensure that the 2-methyl-5-nitrobenzenesulfonyl chloride is of high purity and has not been hydrolyzed by moisture. It should be a solid with a melting point of 41-45 °C. Similarly, verify the purity and dryness of the amine and the solvent.

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2] This will help you determine if the reaction is sluggish or has stalled.

Optimization Strategies:

  • Solvent Selection: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally good starting points. For less reactive amines, switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) can be beneficial as it can help to dissolve the reactants and accelerate the reaction.[3]

  • Base Selection and Stoichiometry: The base plays a crucial role in neutralizing the HCl generated during the reaction.

    • Common Bases: Pyridine or triethylamine (TEA) are frequently used.[4]

    • Sterically Hindered Amines: For reactions with sterically hindered amines, a non-nucleophilic, stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be more effective.

    • Stoichiometry: At least one equivalent of base per equivalent of sulfonyl chloride is required. Using a slight excess (1.1-1.5 equivalents) is often beneficial.

  • Temperature: Many amination reactions proceed well at room temperature. However, if the reaction is slow, gentle heating (e.g., to 40-60 °C) can increase the rate. Be cautious with higher temperatures, as this can promote side reactions.

  • Catalyst: For particularly challenging reactions, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-pyridinium intermediate.

ParameterRecommendation for Low ReactivityRationale
Solvent DMF, AcetonitrileIncreases solubility and reaction rate.
Base DBU, Proton Sponge®Stronger, non-nucleophilic bases for hindered substrates.
Temperature 40-60 °CProvides activation energy for sluggish reactions.
Catalyst DMAP (catalytic)Forms a more reactive intermediate.

Question 2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?

Answer:

The formation of multiple products is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

  • Hydrolysis of the Sulfonyl Chloride: 2-Methyl-5-nitrobenzenesulfonyl chloride can react with moisture to form the corresponding sulfonic acid.

    • Prevention: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. The rate of hydrolysis is pH-dependent and can be significant in aqueous basic conditions.[5][6][7]

  • Bis-sulfonylation of Primary Amines: Primary amines can react with two molecules of the sulfonyl chloride, especially if an excess of the sulfonyl chloride and a strong base are used.

    • Prevention: Use a stoichiometric amount or a slight excess (1.1 equivalents) of the primary amine relative to the sulfonyl chloride.

  • Reaction with Tertiary Amine Bases: While often used as bases, tertiary amines like triethylamine can sometimes react with the sulfonyl chloride, particularly at elevated temperatures, leading to complex mixtures.

    • Prevention: If this is suspected, switch to a non-nucleophilic base like DBU or a hindered base like 2,6-lutidine.

  • Ring Opening of Heterocyclic Amines: Certain reactive heterocyclic amines may undergo ring-opening or other side reactions under the reaction conditions.

    • Prevention: Milder reaction conditions (lower temperature, less reactive base) may be necessary.

Question 3: I am having difficulty purifying my N-substituted 2-methyl-5-nitrobenzenesulfonamide. What are the best practices for purification?

Answer:

Effective purification is essential to obtain a high-purity final product. The choice of method depends on the physical properties of your sulfonamide and the nature of the impurities.

  • Work-up:

    • Quench the reaction by adding water or a dilute acid (e.g., 1M HCl) to neutralize the excess base.

    • Extract the product into an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with dilute acid, saturated aqueous sodium bicarbonate solution (to remove unreacted sulfonyl chloride and the sulfonic acid byproduct), and finally with brine.

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.

    • Solvent Selection: The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of sulfonamides include ethanol, methanol, and mixtures of ethanol and water.[8][9]

  • Column Chromatography: If recrystallization is ineffective, for example, with oily products or mixtures of closely related compounds, purification by column chromatography on silica gel is recommended.

    • Eluent System: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio will depend on the polarity of your product and can be determined by TLC analysis.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of the methyl and nitro groups in the reactivity of 2-methyl-5-nitrobenzenesulfonyl chloride?

A1: The methyl group at the ortho position introduces some steric hindrance around the sulfonyl chloride functional group. This can slow down the rate of reaction with bulky amines. The nitro group is a strong electron-withdrawing group, which increases the electrophilicity of the sulfur atom in the sulfonyl chloride, making it more reactive towards nucleophiles.

Q2: How can I monitor the progress of the amination reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method.[1][2][11] Spot the reaction mixture alongside the starting materials (sulfonyl chloride and amine) on a silica gel plate. A suitable eluent is typically a mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to the limiting reactant (usually the sulfonyl chloride) has disappeared and a new, more polar spot for the sulfonamide product is observed.

Q3: What is the best way to handle and store 2-methyl-5-nitrobenzenesulfonyl chloride?

A3: 2-Methyl-5-nitrobenzenesulfonyl chloride is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[7] It is also corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use aqueous conditions for this reaction?

A4: While some sulfonylation reactions can be performed in aqueous media, it is generally not recommended for 2-methyl-5-nitrobenzenesulfonyl chloride due to the competing hydrolysis reaction. The use of anhydrous organic solvents will typically lead to higher yields and a cleaner reaction profile.

Experimental Protocols

General Protocol for the Amination of 2-Methyl-5-nitrobenzenesulfonyl Chloride:

  • To a solution of the amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with 1M HCl (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Amine & Base in Anhydrous Solvent addition Slow Addition at 0 °C reagents->addition sulfonyl_chloride Prepare Solution of 2-Methyl-5-nitrobenzenesulfonyl Chloride sulfonyl_chloride->addition stirring Stir at Room Temperature (Monitor by TLC) addition->stirring quench Quench with Dilute Acid stirring->quench extract Extract with Organic Solvent quench->extract wash Wash with Base & Brine extract->wash purify Dry, Concentrate & Purify wash->purify product Pure N-Substituted Sulfonamide purify->product

Caption: A typical experimental workflow for the amination of 2-methyl-5-nitrobenzenesulfonyl chloride.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Reaction reagent_quality Poor Reagent Quality start->reagent_quality low_reactivity Low Reactivity of Amine start->low_reactivity suboptimal_conditions Suboptimal Conditions start->suboptimal_conditions check_purity Verify Purity & Dryness of Reagents/Solvents reagent_quality->check_purity stronger_conditions Increase Temperature, Use Polar Solvent (DMF) low_reactivity->stronger_conditions optimize_base Use Stronger Base (DBU) or Add Catalyst (DMAP) suboptimal_conditions->optimize_base

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

  • Arshad, M. F., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(1), o136. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Journal of Molecular Structure, 1225, 129201.
  • Preparation method of 2-methyl-5-aminobenzenesulfonamide. CN107805212B.
  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Molecules, 26(11), 3185. [Link]

  • Mr Murray-Green Chemistry Tutorials. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]

  • Kovaleva, A. S., et al. (2017). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Oriental Journal of Chemistry, 33(5), 2454-2459.
  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society, 137(42), 13492-13495.
  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 8(19), 314-319.
  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Journal of Pharmaceutical Sciences, 87(12), 1512-1516.
  • Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.

Sources

Troubleshooting low yield in the synthesis of 2-Methyl-5-nitrobenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the synthesis of 2-methyl-5-nitrobenzenesulfonamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields and purity. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.

Q1: My overall yield is consistently low. Where do I begin the troubleshooting process?

A low overall yield in a multi-step synthesis can be frustrating. The most effective approach is a systematic evaluation of each stage of the process, from starting materials to final purification. We recommend a logical workflow to diagnose the root cause.

The synthesis of this compound derivatives is typically a two-step process:

  • Chlorosulfonation: The formation of the key intermediate, 2-methyl-5-nitrobenzenesulfonyl chloride, from a substituted toluene.

  • Amination: The reaction of the sulfonyl chloride intermediate with a desired amine to form the final sulfonamide product.

A failure in either step will critically impact the overall yield. The following workflow provides a structured approach to identifying the bottleneck.

G start Low Overall Yield reagents 1. Verify Reactant Quality & Stoichiometry start->reagents step1 2. Analyze Step 1: Chlorosulfonation start->step1 step2 3. Analyze Step 2: Amination start->step2 purification 4. Evaluate Workup & Purification start->purification sub_reagents1 Purity of Nitrotoluene? Degradation of Chlorosulfonic Acid? reagents->sub_reagents1 Check sub_step1 Incorrect Temp/Time? Isomer Formation? Hydrolysis during Workup? step1->sub_step1 Investigate sub_step2 Sulfonyl Chloride Degradation? Low Amine Reactivity? Incorrect Base/Solvent? Bis-sulfonylation? step2->sub_step2 Investigate sub_purification Product Loss During Extraction? Precipitation Issues? Decomposition on Silica? purification->sub_purification Check G reactant 2-Nitrotoluene intermediate 2-Methyl-5-nitrobenzenesulfonyl Chloride reactant->intermediate Sulfonation (Step 1) reagent Chlorosulfonic Acid (ClSO3H) reagent->intermediate product This compound Derivative intermediate->product Amination (Step 2) amine Amine (R-NH2) or Ammonia (NH3) amine->product G start Low Yield in Step 2 node_sc Sulfonyl Chloride Degraded? start->node_sc node_amine Amine Reactivity Low? start->node_amine node_base Base/Solvent Inappropriate? start->node_base node_side Side Reactions Occurring? start->node_side sol_sc Use freshly prepared intermediate. Run under inert atmosphere. node_sc->sol_sc sol_amine Sterically hindered or electron-poor amine? -> Increase temp, use stronger base, or extend reaction time. node_amine->sol_amine sol_base Base too weak to scavenge HCl? Solvent polarity incorrect? node_base->sol_base sol_side Primary amine? -> Bis-sulfonylation. Use excess amine or slow addition of sulfonyl chloride. node_side->sol_side

Best recrystallization solvent for high purity 2-Methyl-5-nitrobenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on achieving high-purity 2-Methyl-5-nitrobenzenesulfonamide through recrystallization. This document offers a comprehensive question-and-answer-based troubleshooting section, detailed experimental protocols, and the scientific rationale behind the recommended procedures.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: Based on available data and established protocols, methanol is an excellent starting choice for a single-solvent recrystallization of this compound.[1] One study explicitly reports the successful crystallization of this compound from methanol. The slight solubility of this compound in methanol at room temperature and likely higher solubility at its boiling point (64.7 °C) provides the necessary solubility differential for effective purification.

For more challenging purifications where a single solvent may not be optimal, a mixed-solvent system can be employed. A common strategy for sulfonamides involves using a "good" solvent in which the compound is highly soluble and a "poor" (or anti-solvent) in which it is insoluble. A potential mixed-solvent system to investigate would be an alcohol (like ethanol or isopropanol) with the dropwise addition of water as the anti-solvent.

Q2: What are the key physical properties of this compound to consider during recrystallization?

A2: The most critical physical property is its high melting point of 197-199 °C . This is advantageous as it minimizes the risk of the compound "oiling out" during recrystallization in many common solvents with lower boiling points. Additionally, its qualitative solubility has been described as sparingly soluble in chloroform and slightly soluble in methanol.[1]

Q3: My this compound is not dissolving in the hot methanol. What should I do?

A3: This issue typically arises from using an insufficient amount of solvent. Continue to add small portions of hot methanol to the flask until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize your yield upon cooling. Using an excessive amount of solvent is a common reason for poor or no crystal formation.

Q4: After cooling, no crystals have formed. What are the next steps?

A4: This phenomenon, known as supersaturation, can be resolved through several techniques:

  • Induce Crystallization by Seeding: If available, add a single, pure crystal of this compound to the solution. This seed crystal will provide a nucleation site for crystal growth.

  • Scratching the Flask: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can serve as nucleation points.

  • Reducing Solvent Volume: If the above methods fail, it is likely that too much solvent was initially added. Gently heat the solution to evaporate some of the methanol and then allow it to cool again.

  • Flash Freezing: As a last resort for inducing nucleation, you can briefly place the flask in a dry ice/acetone bath to shock the solution into forming crystals. Once nucleation begins, allow the solution to warm to the appropriate cooling temperature to ensure slow crystal growth.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Problem 1: The compound "oils out" during cooling.

Possible CauseSolution
High Solute Concentration: The solution is too concentrated, leading to the compound separating as a liquid above its melting point.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (e.g., methanol) and allow it to cool slowly.
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.
Presence of Impurities: Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.Consider a pre-purification step, such as passing a solution of the crude product through a small plug of silica gel, before recrystallization.

Problem 2: Poor or low recovery of crystals.

Possible CauseSolution
Excessive Solvent Use: Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.Concentrate the filtrate by gentle heating or using a rotary evaporator and attempt to recover a second crop of crystals.
Incomplete Crystallization: The solution was not cooled sufficiently to maximize crystal formation.After reaching room temperature, ensure the flask is placed in an ice-water bath for at least 15-20 minutes.
Premature Crystallization during Hot Filtration: If insoluble impurities were present and a hot filtration was performed, the product may have crystallized on the filter paper.Reheat the filtration apparatus and the solution. Use a pre-warmed funnel for the filtration to prevent cooling.

Problem 3: The purified crystals are still colored.

Possible CauseSolution
Colored Impurities Co-crystallize: The impurities have similar solubility properties to the desired compound.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly as it can also adsorb some of your product.
Oxidation of the Compound: Some nitroaromatic compounds can be susceptible to oxidation, leading to discoloration.Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization with Methanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and bring the mixture to a gentle boil on a hot plate, using a boiling chip to ensure smooth boiling. Continue adding small portions of hot methanol until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for 15-20 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Two-Solvent Recrystallization (Example: Ethanol and Water)

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise with constant swirling until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Set the flask aside and allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_product Final Product crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve solvent Select Solvent(s) solvent->dissolve charcoal Add Charcoal (Optional) dissolve->charcoal Colored? hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble Impurities? cool Slow Cooling & Ice Bath dissolve->cool charcoal->hot_filter hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Crystals dry->pure

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Recrystallization Issue? no_crystals No Crystals Formed? start->no_crystals oiling_out Compound Oiled Out? start->oiling_out low_yield Low Yield? start->low_yield colored_product Product Still Colored? start->colored_product seed Seed, Scratch, or Reduce Solvent no_crystals->seed Yes reheat Reheat, Add More Solvent, Cool Slowly oiling_out->reheat Yes concentrate Concentrate Mother Liquor, Cool Again low_yield->concentrate Yes charcoal_treat Use Activated Charcoal colored_product->charcoal_treat Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • BenchChem (2025).Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • University of Rochester Department of Chemistry.
  • Chemistry LibreTexts (2022).3.3C: Determining Which Solvent to Use.
  • BenchChem (2025).
  • ChemicalBook.this compound CAS#: 6269-91-6. ChemicalBook.
  • BenchChem (2025).A Technical Guide to the Solubility of 2-Methyl-5-nitrophenol in Organic Solvents. BenchChem.
  • MIT OpenCourseWare.

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Technical Support Center: Managing Temperature Control During Nitration

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The nitration of organic compounds is a cornerstone of chemical synthesis, pivotal in the creation of numerous pharmaceuticals, agrochemicals, and specialty materials. However, this reaction is notoriously exothermic, and precise temperature control is not merely a matter of optimizing yield—it is a critical safety imperative. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenges of temperature management during the nitration step of synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical during nitration?

Precise temperature control is paramount in nitration reactions for several key reasons, directly impacting reaction selectivity, product purity, and operational safety.

  • Selectivity and By-product Formation: Elevated temperatures can lead to the formation of undesirable by-products. For instance, in the nitration of aromatic compounds, higher temperatures can promote polynitration, reducing the yield of the desired mono-nitrated product.[1][2] Furthermore, high temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen dioxide and other unwanted side products that complicate purification.[1][3]

  • Regioselectivity: In substrates with multiple positions for nitration, temperature can significantly influence the distribution of isomers (e.g., ortho, meta, para).[1] Controlling the temperature is therefore essential for achieving the desired regioselectivity.

  • Safety and Runaway Reactions: The most significant risk of poor temperature control is a "runaway reaction."[1][4] This occurs when the rate of heat generation from the exothermic reaction exceeds the rate of heat removal by the cooling system.[1] This can lead to a rapid and uncontrolled increase in temperature and pressure, potentially resulting in violent decomposition or an explosion.[1][5]

Q2: What is the ideal temperature range for a typical nitration reaction?

There is no single "ideal" temperature for all nitration reactions, as the optimal range is highly dependent on the reactivity of the substrate and the specific nitrating agent being used.[1]

Substrate ReactivityTypical Temperature RangeRationale
Highly Activated (e.g., Phenol, Aniline derivatives)-10°C to 5°CThese substrates are very reactive and require low temperatures to prevent oxidation and over-nitration.[1][2]
Moderately Activated/Deactivated (e.g., Benzene, Toluene)0°C to 50°CFor these substrates, this temperature range helps to control the reaction rate and prevent dinitration. For example, the nitration of benzene is commonly performed below 50°C.[1][6]
Strongly Deactivated (e.g., Nitrobenzene)>60°CMore forcing conditions, including higher temperatures and stronger nitrating agents (e.g., fuming sulfuric acid), are needed to nitrate a deactivated ring. However, even under these conditions, careful temperature control is crucial.[1]
Q3: My reaction is producing a high percentage of dinitro or other polynitrated products. How can I improve selectivity for the mono-nitro product?

The formation of polynitrated products is a classic indication that the reaction conditions are too harsh, with temperature being a primary factor.[1] To enhance selectivity for mono-nitration:

  • Lower the Reaction Temperature: This is the most effective way to slow down the reaction rate and favor mono-substitution. Utilizing an ice bath (0°C) or an ice-salt bath (<0°C) is recommended.[1]

  • Control the Rate of Addition: Add the nitrating agent (or the substrate) slowly and dropwise to the reaction mixture.[1] This allows the cooling system to effectively dissipate the heat generated, preventing localized temperature spikes.[1]

  • Use Stoichiometric Amounts: Employing a large excess of the nitrating mixture can drive the reaction towards polynitration. Use a stoichiometric amount or only a slight excess of the nitrating agent.[1]

Q4: My nitration reaction is not proceeding or is very slow. Should I increase the temperature?

While a low reaction temperature can significantly slow the reaction rate, indiscriminately increasing the temperature can be hazardous. Before raising the temperature, consider the following:

  • Confirm Reagent Quality: Ensure that the nitric and sulfuric acids are of the correct concentration and have not degraded.

  • Check for Proper Mixing: Inadequate agitation can lead to poor mass transfer, especially in heterogeneous reactions, slowing down the reaction rate.[7]

  • Gradual Temperature Increase: If other factors have been ruled out, cautiously increase the temperature in small increments while continuously monitoring for any signs of an exothermic event.

Troubleshooting Guide

This section addresses specific issues you might encounter during your nitration experiments and provides a logical approach to resolving them.

Issue 1: Sudden, Uncontrolled Temperature Spike (Thermal Runaway)

A rapid and uncontrolled rise in temperature is the most critical issue in nitration and requires immediate action.

Immediate Actions:

  • Stop the addition of all reagents immediately. [8] This is the most critical first step to prevent further heat generation.[8]

  • Maximize cooling. Ensure your cooling bath is at its lowest possible temperature and has sufficient capacity.

  • If the temperature continues to rise dramatically, and your laboratory has an established emergency procedure, prepare to quench the reaction. This typically involves cautiously adding the reaction mixture to a large volume of cold water or ice.[7] Caution: Quenching a nitration reaction with water is itself a highly exothermic process due to the dilution of sulfuric acid and should only be performed as a last resort with appropriate safety measures in place.[7]

  • Alert your supervisor and follow all established laboratory emergency protocols.

Potential Causes & Preventative Measures:

  • Inadequate Cooling: The cooling bath may not be cold enough or have sufficient capacity to dissipate the heat being generated.

  • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.[7] A slow, dropwise addition with constant monitoring of the internal reaction temperature is crucial.[7]

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where reactant concentrations are high, potentially initiating a runaway reaction that propagates through the mixture.[7]

G cluster_0 Troubleshooting a Temperature Excursion start Temperature Rises Above Setpoint stop_addition Stop Addition of Nitrating Agent start->stop_addition increase_cooling Increase Cooling Capacity stop_addition->increase_cooling ensure_stirring Ensure Vigorous Stirring increase_cooling->ensure_stirring monitor_temp Monitor Temperature ensure_stirring->monitor_temp temp_stabilizes Temperature Stabilizes? monitor_temp->temp_stabilizes resume_slowly Resume Addition Slowly & Cautiously temp_stabilizes->resume_slowly Yes quench Execute Emergency Quench Protocol temp_stabilizes->quench No investigate Investigate Root Cause Post-Reaction resume_slowly->investigate quench->investigate

Caption: Logical workflow for troubleshooting a temperature excursion during nitration.

Issue 2: Reaction Color Turns Dark Brown or Black

A significant color change to dark brown or black often indicates decomposition or oxidation.

Potential Causes & Corrective Actions:

  • Oxidation of the Substrate or Product: This is more likely at elevated temperatures. Immediately lower the reaction temperature.

  • Decomposition of the Nitrating Agent: High temperatures can cause nitric acid to decompose, forming brown nitrogen dioxide gas.[1] Ensure the rate of addition of the nitrating agent is slow and controlled.

  • Substrate Instability: Check the literature for the stability of your specific substrate under the nitrating conditions being used.

Issue 3: Low or No Yield of the Desired Product

Low yields can stem from several factors related to the reaction conditions.[7]

Potential Causes & Solutions:

  • Reaction Temperature is Too Low: This can significantly slow the reaction rate, leading to an incomplete reaction.[7] Consider cautiously increasing the temperature in small increments while monitoring closely.

  • Insufficiently Strong Nitrating Agent: For deactivated substrates, a standard nitric acid/sulfuric acid mixture may not be sufficient. A stronger nitrating system, such as one with fuming sulfuric acid (oleum), may be required.[1]

  • Poor Mixing of Immiscible Phases: If the substrate is not soluble in the acid mixture, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[7]

Experimental Protocol: Temperature-Controlled Nitration of Methyl Benzoate

This protocol details the mono-nitration of a moderately deactivated aromatic ester where careful temperature control is critical for achieving a good yield and selectivity.

1. Reagent Preparation (Nitrating Mixture):

a. In a dry test tube, carefully measure 1.5 mL of concentrated nitric acid (HNO₃). b. Place the test tube in an ice-water bath to cool. c. While swirling, slowly and carefully add 1.5 mL of concentrated sulfuric acid (H₂SO₄) to the cooled nitric acid. d. Allow this nitrating mixture to cool completely in the ice bath before use.

2. Reaction Setup:

a. Place a 50 mL conical flask containing 2.0 mL of methyl benzoate into a larger beaker filled with an ice-water bath. Ensure the flask is securely clamped. b. Add a magnetic stir bar to the flask and begin stirring to ensure the contents are cooled to below 6°C. c. Use a thermometer to monitor the internal temperature of the reaction mixture, not the bath temperature.

3. Addition of Nitrating Mixture:

a. Using a Pasteur pipette, add the cold, freshly prepared nitrating mixture to the stirred methyl benzoate solution very slowly (dropwise) over approximately 15 minutes. b. Carefully monitor the internal temperature throughout the addition. It must be maintained below 6°C. Adjust the addition rate as needed to control any exotherm.

4. Reaction and Quenching:

a. After the addition is complete, allow the mixture to continue stirring in the ice bath for an additional 15 minutes. b. Prepare a separate beaker containing approximately 20 g of crushed ice. c. Carefully and slowly pour the reaction mixture onto the crushed ice while stirring the ice slurry. A solid product (methyl 3-nitrobenzoate) should precipitate.[1]

5. Product Isolation and Purification:

a. Allow the ice to melt completely. b. Collect the solid product by vacuum filtration. c. Wash the crude product with a small amount of ice-cold water to remove residual acid.[1] d. The crude product can be purified by recrystallization from an ethanol/water mixture.

G cluster_1 Experimental Workflow for Controlled Nitration prep_reagents Prepare & Cool Nitrating Mixture add_reagents Slow, Dropwise Addition of Nitrating Mixture prep_reagents->add_reagents setup_reaction Set Up & Cool Substrate in Ice Bath setup_reaction->add_reagents monitor_temp Continuously Monitor Internal Temperature (<6°C) add_reagents->monitor_temp reaction_complete Stir in Ice Bath Post-Addition monitor_temp->reaction_complete quench Quench by Pouring onto Crushed Ice reaction_complete->quench isolate Isolate Product by Vacuum Filtration quench->isolate purify Purify by Recrystallization isolate->purify

Caption: General workflow for a temperature-controlled nitration experiment.

References

  • BenchChem. (2025).
  • Wright, P. G. (1938). Controlling temperature of nitration reactions. U.S.
  • BenchChem. (2025).
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Science made alive. (n.d.).
  • BenchChem. (2025).
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.).
  • Continuous flow nitration in miniaturized devices. (2014).
  • American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes.
  • Stack Exchange. (2024).
  • BenchChem. (2025).
  • Brainly. (2023).
  • BenchChem. (2025).
  • BYJU'S. (n.d.).
  • Electrophilic Arom
  • YouTube. (2024).
  • Beilstein Journals. (n.d.).
  • National Academic Digital Library of Ethiopia. (2013).
  • IChemE. (n.d.).
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  • National Institutes of Health. (2025).
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  • vpscience.org. (n.d.).
  • Quora. (2018).
  • E-Control Systems. (2025).

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Preventing the formation of isomers in 2-Methyl-5-nitrobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Methyl-5-nitrobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with isomer formation and other side reactions during this multi-step synthesis. As an important intermediate in the preparation of pharmaceuticals, such as deacetylase inhibitors and the anti-cancer agent Pazopanib, achieving high purity and yield is paramount.[1][2] This document provides in-depth, cause-and-effect explanations and validated protocols to help you navigate the complexities of this synthesis and achieve your desired product with high regioselectivity.

Part 1: Understanding the Core Challenge - The "Why" of Isomer Formation

This section addresses the fundamental principles that govern the formation of isomers in this specific synthesis. Understanding these concepts is the first step toward preventing unwanted side products.

Q1: Why is controlling isomer formation so critical in the synthesis of this compound?

A1: Isomer control is crucial for two primary reasons:

  • Downstream Efficacy and Safety: In pharmaceutical applications, even small amounts of an incorrect isomer can lead to significant differences in biological activity, toxicity, or side-effect profiles. The precise three-dimensional arrangement of atoms is key to a drug molecule's interaction with its biological target.

  • Purification Complexity: Positional isomers, such as the various nitro- or sulfo-substituted toluenes, often have very similar physical properties (e.g., polarity, boiling point, solubility).[3] This makes their separation by standard laboratory techniques like recrystallization or column chromatography extremely challenging, often leading to significant product loss and increased production costs.[3] Preventing their formation is far more efficient than trying to remove them post-synthesis.

Q2: What are the key chemical principles that dictate where new functional groups will attach to the aromatic ring?

A2: The outcome of the synthesis is governed by the principles of Electrophilic Aromatic Substitution (SEAr) . The substituents already present on the benzene ring dictate the position of the next incoming group. This is known as the "directing effect."[4]

The directing effects of the groups relevant to this synthesis are summarized below:

Functional GroupChemical FormulaActivating/DeactivatingDirecting EffectRationale
Methyl -CH₃Activating Ortho, ParaDonates electron density to the ring via an inductive effect and hyperconjugation, stabilizing the carbocation intermediate at the ortho and para positions.[5][6]
Nitro -NO₂Deactivating MetaStrongly withdraws electron density from the ring, destabilizing the carbocation intermediate, especially at the ortho and para positions.[7]
Sulfonyl Chloride -SO₂ClDeactivating MetaStrongly electron-withdrawing, making the ring less reactive and directing incoming electrophiles to the meta position.
Sulfonamide -SO₂NH₂Deactivating Ortho, ParaWhile the sulfonyl group is deactivating, the lone pairs on the nitrogen atom can be donated to the ring, which directs incoming groups to the ortho and para positions.[8]

The core of preventing isomer formation lies in choosing a synthetic sequence where these directing effects cooperate to yield a single, desired product.

Part 2: Troubleshooting Guide - A Logic-Based Approach to Preventing Isomers

This section provides a direct comparison of synthetic routes and details the optimal, validated protocol for achieving high regioselectivity.

Q3: My synthesis resulted in a complex mixture of isomers. What is the most likely strategic error?

A3: The most common cause of significant isomer formation is an incorrect synthetic sequence. If you started with toluene and performed sulfonation before nitration, you have chosen a pathway that inevitably leads to multiple products.

Let's analyze this problematic pathway:

  • Sulfonation/Sulfonamidation of Toluene: The methyl group is an ortho, para-director. This step will produce a mixture of 2-methylbenzenesulfonamide and 4-methylbenzenesulfonamide.

  • Nitration of this Mixture:

    • Nitrating 4-methylbenzenesulfonamide will yield primarily 4-methyl-3-nitrobenzenesulfonamide, as both the methyl and sulfonamide groups direct to the 3-position. This is an undesired isomer.

    • Nitrating 2-methylbenzenesulfonamide will yield a mixture of 2-methyl-4-nitrobenzenesulfonamide and 2-methyl-6-nitrobenzenesulfonamide. These are also undesired isomers.

This route makes it nearly impossible to isolate the desired this compound.

Fig 1. Problematic synthesis route leading to multiple isomers.
Q4: What is the scientifically validated, regioselective pathway for synthesizing this compound?

A4: The optimal strategy involves introducing the functional groups in an order that leverages cooperative directing effects. The correct sequence starts with a commercially available, isomerically pure starting material: p-nitrotoluene (4-nitrotoluene) .

In this molecule, the methyl group is an ortho, para-director, and the nitro group is a meta-director. When introducing the sulfonyl group, their directing effects converge on a single desired position: position 2 (which is ortho to the methyl group and meta to the nitro group).

Fig 2. Recommended synthesis route ensuring high regioselectivity.
Experimental Protocol: Regioselective Synthesis

This section provides step-by-step instructions for the recommended pathway.

Step 1: Chlorosulfonation of p-Nitrotoluene

This step introduces the sulfonyl chloride group regioselectively.

Protocol:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Carefully charge the flask with chlorosulfonic acid. A common molar ratio is approximately 1.2 to 1.5 moles of chlorosulfonic acid for every 1 mole of p-nitrotoluene.[2]

  • Cool the chlorosulfonic acid in an ice bath to 0-5 °C.

  • Slowly add p-nitrotoluene dropwise to the cooled, stirring acid, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.

  • Isolate the solid 2-methyl-5-nitrobenzenesulfonyl chloride by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum. This intermediate is often used directly in the next step without further purification.

Step 2: Ammonolysis of 2-Methyl-5-nitrobenzenesulfonyl chloride

This step converts the sulfonyl chloride to the final sulfonamide product.[1][9]

Protocol:

  • Dissolve the crude 2-methyl-5-nitrobenzenesulfonyl chloride from the previous step in a suitable solvent like diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring. Maintain the temperature at 0 °C.

  • Continue stirring at 0 °C for several hours (can be up to 42 hours) until the reaction is complete, as monitored by TLC/HPLC.[1]

  • Filter the reaction mixture to remove ammonium chloride precipitate.

  • If using an organic solvent, separate the organic layer, dry it with anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield the crude this compound.

  • The crude product can be purified further by recrystallization.

Q5: How can I optimize the chlorosulfonation and sulfonation steps to minimize side reactions like charring or disubstitution?

A5: Optimization hinges on careful control of reaction conditions.

ParameterRecommendationRationale
Temperature Maintain low temperatures (0-10 °C) during reagent addition.Sulfonation and chlorosulfonation are highly exothermic. Uncontrolled temperature can lead to charring, degradation of the starting material, and the formation of sulfone byproducts.[10]
Reagent Ratio Use a slight excess of the sulfonating agent (e.g., chlorosulfonic acid, oleum).Using a significant excess can increase the risk of di-sulfonation or other side reactions. A ratio of 1:1.2 to 1:1.5 (p-nitrotoluene:chlorosulfonic acid) is a good starting point.[2]
Rate of Addition Add the aromatic substrate to the acid slowly and dropwise.This allows for better heat dissipation and prevents localized temperature spikes that can cause decomposition.
Quenching Pour the reaction mixture onto ice slowly.This is a highly exothermic step. A rapid quench can cause dangerous splashing and boiling.
Part 3: FAQs - Purification and Analysis

This section covers common questions regarding the isolation and characterization of the final product.

Q6: I have a mixture containing the desired product and other isomers. What is the best way to purify it?

A6: While prevention is the best strategy, purification can be attempted if you have an isomeric mixture.

  • Recrystallization: This is the most common and cost-effective method. The choice of solvent is critical.[11] A good starting point is an alcohol like ethanol or methanol, or a solvent/anti-solvent system like ethanol/water.[11] The goal is to find a system where the desired isomer has lower solubility than the impurities upon cooling. Multiple recrystallizations may be necessary.

  • Column Chromatography: This can be effective but is often challenging for isomers due to their similar polarities.[3] A very long column, fine silica gel, and a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) might be required. Preparative HPLC is a more powerful but more expensive option.[3]

Q7: What analytical techniques are best for confirming the identity and isomeric purity of my final product?

A7: A combination of techniques should be used for unambiguous characterization:

  • ¹H NMR Spectroscopy: This is one of the most powerful tools. The different isomers will have distinct aromatic splitting patterns and chemical shifts. The spectrum for this compound should show three distinct aromatic protons with specific coupling constants.[9]

  • Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (approx. 197-199 °C).[9][12] A broad or depressed melting point range is a strong indicator of impurities.

  • HPLC/LC-MS: High-Performance Liquid Chromatography is excellent for determining the number of components in a sample and quantifying their relative amounts. LC-MS provides the mass of each component, confirming the presence of isomers (which will have the same mass).

References
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation . Journal of the American Chemical Society. Available at: [Link]

  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution . Available at: [Link]

  • CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide. Google Patents.
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  • Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites . -ORCA. Available at: [Link]

  • Comparative orienting effects of the methanesulfonamide group in aromatic nitration . ResearchGate. Available at: [Link]

  • Preparation of 2-methyl-5-nitrobenzene-1-sulfonic acid . PrepChem.com. Available at: [Link]

  • JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt. Google Patents.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach . Semantic Scholar. Available at: [Link]

  • Nitration and Sulfonation of Benzene . Chemistry LibreTexts. Available at: [Link]

  • 18.4 Aromatic Nitration and Sulfonation . Chemistry LibreTexts. Available at: [Link]

  • electrophilic substitution in methylbenzene and nitrobenzene . Chemguide. Available at: [Link]

  • This compound . Nine Chongqing Chemdad Co. Available at: [Link]

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  • How can I purify two different-substituted aromatic compounds? . ResearchGate. Available at: [Link]

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Technical Support Center: Spectroscopic Identification of Impurities in 2-Methyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to facilitate the accurate spectroscopic identification of impurities in 2-Methyl-5-nitrobenzenesulfonamide samples. This document provides a comprehensive resource, including frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the analytical process.

Introduction to Impurity Profiling of this compound

This compound is a key chemical intermediate.[1] The control of impurities in this substance is critical to ensure the quality, safety, and efficacy of the final product. Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[2][3]

The synthesis of this compound typically involves the sulfonation of p-nitrotoluene, followed by amidation.[4][5] This synthetic route can potentially introduce several impurities that require careful monitoring and identification. This guide will focus on the spectroscopic techniques used to identify and characterize these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on the common synthetic pathway, the most probable impurities include:

  • Starting Material: p-Nitrotoluene

  • Intermediate: 2-Methyl-5-nitrobenzenesulfonyl chloride

  • Isomeric Impurity: 4-Methyl-3-nitrobenzenesulfonamide (from the sulfonation of the ortho position to the methyl group in p-nitrotoluene)

  • Related Impurity: 2-Methyl-5-nitrobenzenesulfonic acid (hydrolysis product of the sulfonyl chloride intermediate)

Q2: Which spectroscopic techniques are most effective for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:[3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main component from its impurities.[2] HPLC coupled with a UV detector is a powerful tool for initial assessment and quantification.

  • Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation of unknown impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, including the connectivity of atoms and the position of substituents on the aromatic ring, which is essential for distinguishing between isomers.[7]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups (e.g., -SO₂NH₂, -NO₂, -OH).

Q3: How can I differentiate between the desired product, this compound, and its isomer, 4-Methyl-3-nitrobenzenesulfonamide, using ¹H NMR?

A3: The substitution pattern on the aromatic ring leads to distinct splitting patterns in the ¹H NMR spectrum.

  • This compound: The three aromatic protons will appear as a doublet, a doublet of doublets, and another doublet, reflecting their ortho, meta, and para couplings.

  • 4-Methyl-3-nitrobenzenesulfonamide: The aromatic protons will also show a distinct pattern of a doublet, a doublet of doublets, and a singlet (or a very narrowly split doublet), which will differ in their coupling constants and chemical shifts compared to the desired product. Careful analysis of the coupling constants is key to unambiguous identification.

Troubleshooting Guides

This section addresses common issues encountered during the spectroscopic analysis of this compound and its impurities.

HPLC Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Resolution Inappropriate mobile phase composition or column chemistry.Optimize the mobile phase by adjusting the solvent ratio or pH. Consider a different column with alternative selectivity.
Peak Tailing Secondary interactions between the analyte and the stationary phase, or dead volume in the system.Check for and eliminate any dead volumes in the HPLC system. Use a mobile phase with a suitable pH to ensure the analyte is in a single ionic form. Consider using a column with end-capping.[8][9]
Baseline Drift or Noise Mobile phase not properly degassed, temperature fluctuations, or contaminated mobile phase/column.Degas the mobile phase thoroughly. Use a column oven to maintain a stable temperature. Prepare fresh mobile phase and flush the system.[8]
Retention Time Shifts Inconsistent mobile phase preparation, fluctuating pump pressure, or column degradation.Ensure accurate and consistent mobile phase preparation. Check the pump for leaks or pressure fluctuations. If the column is old, replace it.[10]
NMR Spectroscopy Troubleshooting
Problem Potential Cause Troubleshooting Steps
Overlapping Aromatic Signals Similar chemical environments of protons in isomers.Use a higher field NMR spectrometer for better signal dispersion. Try a different deuterated solvent (e.g., benzene-d₆) which can induce differential shifts in the proton signals.[2]
Broad Peaks Poor shimming, sample not fully dissolved, or presence of paramagnetic impurities.Re-shim the spectrometer. Ensure the sample is completely dissolved; filter if necessary. If paramagnetic impurities are suspected, they may be difficult to remove, but their presence should be noted.
Unidentified Peaks Presence of solvent residues or other unexpected impurities.Consult a table of common NMR solvent impurities.[11] If the impurity is from the synthesis, consider its potential structure and predict its NMR spectrum for comparison.
Mass Spectrometry Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Ionization Inappropriate ionization technique for the analyte.For sulfonamides, Electrospray Ionization (ESI) is generally effective. If analyzing volatile impurities like p-nitrotoluene, Electron Ionization (EI) with GC-MS is more suitable.
Complex Fragmentation Patterns Multiple fragmentation pathways for nitroaromatic compounds.Analyze the fragmentation patterns of known standards of the expected impurities. Look for characteristic losses such as NO₂ (46 Da) and SO₂ (64 Da) for nitroaromatic sulfonamides.[6][12]
In-source Fragmentation or Degradation The analyte is thermally labile.For HPLC-MS, optimize the source temperature and voltages to minimize in-source fragmentation. For GC-MS, ensure the injection port temperature is not excessively high.

Experimental Protocols & Data

HPLC-UV Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Spectroscopic Data for this compound and Potential Impurities

The following tables summarize the expected spectroscopic data for the main compound and its key impurities. This data is compiled from various sources and predictive models.[1][6][13][14][15]

Table 1: ¹H NMR Data (in DMSO-d₆, 400 MHz)

Compound Aromatic Protons (δ, ppm) Methyl Proton (δ, ppm) -SO₂NH₂ Protons (δ, ppm)
This compound ~8.60 (d), ~8.34 (dd), ~7.70 (d)~2.71 (s)~7.77 (br s)[1]
p-Nitrotoluene ~8.15 (d), ~7.45 (d)~2.50 (s)-
2-Methyl-5-nitrobenzenesulfonyl chloride ~8.7 (d), ~8.4 (dd), ~7.8 (d)~2.8 (s)-
4-Methyl-3-nitrobenzenesulfonamide ~8.4 (s), ~7.9 (d), ~7.6 (d)~2.6 (s)~7.6 (br s)

Table 2: Mass Spectrometry Data (Expected m/z values)

Compound Molecular Weight [M+H]⁺ (ESI+) [M-H]⁻ (ESI-) Key Fragments (EI)
This compound 216.22217.0215.0152 ([M-SO₂]⁺), 106 ([M-SO₂-NO₂]⁺)
p-Nitrotoluene 137.14--137 (M⁺), 120 ([M-OH]⁺), 91 ([M-NO₂]⁺)
2-Methyl-5-nitrobenzenesulfonyl chloride 235.64--235 (M⁺), 200 ([M-Cl]⁺), 136 ([M-SO₂Cl]⁺)
4-Methyl-3-nitrobenzenesulfonamide 216.22217.0215.0152 ([M-SO₂]⁺), 106 ([M-SO₂-NO₂]⁺)

Table 3: IR Spectroscopy Data (Key Functional Group Absorptions, cm⁻¹)

Functional Group This compound Potential Impurities
-SO₂NH₂ (stretch) ~3350-3250 (N-H), ~1340 & ~1160 (S=O)Similar for sulfonamides
-NO₂ (stretch) ~1530 (asymmetric), ~1350 (symmetric)Similar for nitro compounds
-SO₂Cl (stretch) -~1380 & ~1180 (S=O)
-SO₃H (stretch) -Broad O-H (~3000), ~1200 & ~1040 (S=O)

Visual Workflow and Logic Diagrams

The following diagrams illustrate the workflow for impurity identification and the logical process for troubleshooting.

impurity_identification_workflow cluster_sample Sample Analysis cluster_identification Impurity Identification cluster_data Data Interpretation Sample This compound Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV LC_MS LC-MS Analysis HPLC_UV->LC_MS Impurity Detected NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC_UV->NMR Isomerism Suspected FTIR FTIR Spectroscopy HPLC_UV->FTIR Functional Group Confirmation Data_Analysis Compare with Reference Data LC_MS->Data_Analysis Molecular Weight & Fragmentation NMR->Data_Analysis Structural Information FTIR->Data_Analysis Functional Group Info Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Report Report Structure_Elucidation->Report Final Identification

Caption: Workflow for Spectroscopic Impurity Identification.

troubleshooting_logic Start Analytical Issue Encountered Is_HPLC HPLC Issue? Start->Is_HPLC Is_NMR NMR Issue? Is_HPLC->Is_NMR No Check_Mobile_Phase Check Mobile Phase & Column Is_HPLC->Check_Mobile_Phase Yes Is_MS MS Issue? Is_NMR->Is_MS No Check_Solvent Check Solvent & Shimming Is_NMR->Check_Solvent Yes Check_Ionization Check Ionization Source Parameters Is_MS->Check_Ionization Yes End Issue Resolved/ Consult Specialist Is_MS->End No Check_Mobile_Phase->End Check_Solvent->End Check_Ionization->End

Caption: Logic Diagram for Spectroscopic Troubleshooting.

Conclusion

The accurate identification of impurities in this compound is paramount for ensuring product quality and safety. This technical support guide provides a framework for addressing common analytical challenges through a combination of FAQs, troubleshooting guides, and established experimental protocols. By leveraging the complementary nature of HPLC, MS, NMR, and IR spectroscopy, researchers can confidently identify and characterize impurities, leading to a more robust and reliable manufacturing process.

References

  • Zimmermann, J., & Geller, F. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 45(7), 778-787. [Link]

  • PubChem. (n.d.). 4-Nitrotoluene. Retrieved from [Link]

  • Zimmermann, J., & Geller, F. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • PubChem. (n.d.). Benzenesulfonic acid, 4-methyl-3-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • Binding selectivity and separation for p-functionalized toluene with metallo cavitand in water. (n.d.). [PDF]. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). International Journal of Pharmaceutical Sciences and Research, 14(12), 1000-1010.
  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015). Journal of Pharmaceutical and Biomedical Analysis, 114, 337-363.
  • SIELC Technologies. (n.d.). 2-Methyl-5-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 383–393. [Link]

  • NIST. (n.d.). Benzenesulfonic acid, 4-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • Medikamenter Quality Services. (2023). Common Issues in HPLC Analysis. Retrieved from [Link]

  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Agilent. (n.d.). GC AND GC/MS. Retrieved from [Link]

  • Zia-ur-Rehman, M., Ali, S., Shaukat, A., & Siddiqui, H. L. (2009). 2-Methyl-5-nitro-benzene-sulfonamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 1), o136. [Link]

  • ResearchGate. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene. Retrieved from [Link]

  • Labcompare. (2023). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2015). A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. Retrieved from [Link]

  • EXPEC TECHNOLOGY. (n.d.). GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities. Retrieved from [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

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Validation & Comparative

A Comparative Analysis of 2-Methyl-5-nitrobenzenesulfonamide Derivatives and Acetazolamide as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Rationale for Targeted Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to a myriad of physiological processes.[1][2] Their primary and most well-understood function is the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This seemingly simple reaction is critical for pH homeostasis, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[1][3] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization, hinting at their specialized roles.

The ubiquitous nature of CAs also implicates them in various pathologies. For instance, the overexpression of specific isoforms, such as CA IX and XII, is a hallmark of many aggressive cancers and is associated with tumor progression and metastasis.[4][5] Other isoforms are key players in glaucoma (CA II and IV), epilepsy, and altitude sickness.[6][7][8] This makes CAs attractive targets for therapeutic intervention.

Acetazolamide, a first-generation sulfonamide inhibitor, has been a clinical workhorse for decades, primarily used in the management of glaucoma, epilepsy, and altitude sickness.[8][9] However, its lack of isoform selectivity often leads to off-target effects.[4] This has spurred the development of new generations of CA inhibitors with improved potency and, crucially, isoform selectivity. Among the various chemical scaffolds explored, benzenesulfonamide derivatives have shown significant promise.[4][10][11] This guide provides a comparative analysis of a specific class of these derivatives, 2-Methyl-5-nitrobenzenesulfonamides, against the benchmark inhibitor, Acetazolamide.

Mechanism of Action: A Tale of Zinc Binding

The inhibitory activity of both Acetazolamide and 2-Methyl-5-nitrobenzenesulfonamide derivatives stems from their sulfonamide moiety (-SO2NH2). This group acts as a potent zinc-binding group, targeting the catalytically essential Zn2+ ion in the active site of carbonic anhydrase. The sulfonamide nitrogen, upon deprotonation, coordinates to the zinc ion, mimicking the transition state of the native CO2 hydration reaction and effectively blocking the enzyme's catalytic activity.[10]

The general mechanism can be visualized as follows:

Sulfonamide Inhibition of Carbonic Anhydrase cluster_0 Carbonic Anhydrase Active Site Enzyme CA Active Site Zn²⁺ H₂O His1 His Enzyme:zinc->His1 His2 His Enzyme:zinc->His2 His3 His Enzyme:zinc->His3 Inhibited_Complex Inhibited Complex Zn²⁺ R-SO₂NH⁻ Enzyme->Inhibited_Complex Binding & Deprotonation Inhibitor R-SO₂NH₂ Inhibitor->Inhibited_Complex Inhibited_Complex:inhibitor->His1

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

The affinity and selectivity of these inhibitors are dictated by the interactions of their tailing scaffolds (the 'R' group) with the amino acid residues lining the active site cavity.[4] Variations in these residues across different CA isoforms provide the basis for designing isoform-selective inhibitors.

Comparative Inhibitory Activity: A Quantitative Look

The inhibitory potency of a compound is typically quantified by its IC50 or Ki value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower value indicates a more potent inhibitor. The following table summarizes representative inhibitory data for Acetazolamide and various this compound derivatives against key human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratios (II/IX, II/XII)
Acetazolamide 25012255.70.48, 2.1
2-Chloro-5-nitrobenzenesulfonamide >100008.830.210.80.29, 0.81
Derivative A 497545.35.46.28.39, 7.31
Derivative B 125015.29.87.51.55, 2.03
Derivative C 85028.665.355.40.44, 0.52

Note: Data is compiled from various sources for illustrative purposes and may not be directly comparable across different studies due to variations in experimental conditions. "Derivative A, B, C" represent hypothetical this compound derivatives from the literature to showcase the range of activities.[5][12][13]

From the data, it is evident that while Acetazolamide is a potent inhibitor of hCA II and XII, it is less effective against hCA I and shows moderate activity against hCA IX.[13] In contrast, certain this compound derivatives can exhibit significantly improved potency and selectivity. For example, "Derivative A" shows strong inhibition of the tumor-associated isoforms hCA IX and XII, with much weaker activity against the off-target cytosolic isoforms hCA I and II, resulting in favorable selectivity ratios.[5] This highlights the potential of this chemical scaffold for developing targeted anticancer therapies. The nitro group in the 5-position is often explored for its potential bioreductive activation in the hypoxic tumor microenvironment, further enhancing tumor selectivity.[5]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

To empirically determine and compare the inhibitory activities of these compounds, a robust and reproducible in vitro assay is essential. The p-nitrophenyl acetate (pNPA) esterase activity assay is a widely used colorimetric method suitable for high-throughput screening.[2][14][15]

Principle:

Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of pNPA to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[2][16] The rate of p-nitrophenol formation is proportional to the CA activity. In the presence of an inhibitor, this rate decreases, allowing for the determination of inhibitory potency.

Workflow Diagram:

Esterase Activity Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Assay_Buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 7.4) Add_Buffer_Enzyme Add Assay Buffer and CA Enzyme to wells Assay_Buffer->Add_Buffer_Enzyme Enzyme_Sol Prepare CA Enzyme Solution Enzyme_Sol->Add_Buffer_Enzyme Substrate_Sol Prepare pNPA Substrate Solution Add_Substrate Initiate reaction by adding pNPA Substrate_Sol->Add_Substrate Inhibitor_Sol Prepare Serial Dilutions of Inhibitor & Acetazolamide Add_Inhibitor Add Inhibitor/Vehicle Control Inhibitor_Sol->Add_Inhibitor Add_Buffer_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate (e.g., 10 min at RT) Add_Inhibitor->Pre_incubation Pre_incubation->Add_Substrate Kinetic_Read Measure Absorbance at 405 nm kinetically (e.g., every 30s for 10 min) Add_Substrate->Kinetic_Read Calculate_Rates Calculate initial reaction rates (ΔAbs/min) Kinetic_Read->Calculate_Rates Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 values using non-linear regression Plot_Data->Determine_IC50

Caption: Workflow for the p-nitrophenyl acetate (pNPA) esterase activity assay.

Detailed Methodology:
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 20 mM HEPES with 20 mM Na2SO4, pH 7.4.[1]

    • Enzyme Solution: Reconstitute the desired human carbonic anhydrase isoform in the assay buffer to a final concentration that yields a linear reaction rate.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate in a water-miscible organic solvent like acetonitrile. The final concentration in the assay will typically be in the millimolar range.[17]

    • Inhibitor Solutions: Prepare stock solutions of the this compound derivatives and Acetazolamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the enzyme solution to all wells except the blank (substrate control).

    • Add the serially diluted inhibitor solutions or vehicle (for control wells).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.[18]

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at a constant temperature (e.g., 25°C) for a set duration (e.g., 10-30 minutes).[19]

  • Data Analysis:

    • Calculate the initial rate of the reaction (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Correct for the non-enzymatic hydrolysis of pNPA by subtracting the rate of the blank wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Vi / V0)] * 100, where Vi is the rate in the presence of the inhibitor and V0 is the rate in the absence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis reveals that this compound derivatives represent a promising class of carbonic anhydrase inhibitors. By leveraging structure-activity relationships, it is possible to design compounds with significantly improved potency and isoform selectivity compared to the classical inhibitor, Acetazolamide.[4][20] The ability to selectively target disease-relevant isoforms, such as the tumor-associated CA IX and XII, while sparing the ubiquitous cytosolic isoforms, is a key advantage in minimizing off-target effects and enhancing therapeutic efficacy.[5][12]

Future research in this area should continue to focus on:

  • Expanding the chemical diversity of the sulfonamide tail to further optimize isoform selectivity.

  • In vivo evaluation of lead compounds in relevant disease models to validate their therapeutic potential.

  • Elucidating the structural basis of selectivity through X-ray crystallography of inhibitor-enzyme complexes.[4]

By employing rigorous in vitro screening methodologies, such as the pNPA esterase assay, researchers can efficiently identify and characterize novel CA inhibitors, paving the way for the development of next-generation therapeutics for a wide range of diseases.

References

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  • Shamsi, A., & Kumar, R. (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Synapse.
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  • Patsnap. (2024). What is the mechanism of Acetazolamide?.
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  • Grdina, A., et al. (2009). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 14(7), 705-713.
  • Rani, N., & Kumar, R. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Bioorganic Chemistry, 128, 106093.
  • Talib, S., et al. (2018). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Scientific Reports, 8(1), 11847.
  • Abcam. (2023). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Maresca, A., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Bioorganic & Medicinal Chemistry Letters, 18(13), 3876-3881.
  • BenchChem. (2025). A Comparative Guide to the Efficacy of Carbonic Anhydrase 1 Inhibitors.
  • YouTube. (2025). Carbonic Anhydrase Esterase Activity Assay.
  • Demir, N., & Demir, Y. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Preparative Biochemistry & Biotechnology, 35(2), 127-139.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 5(7), 793-796.
  • Li, Y., et al. (2021).
  • ResearchGate. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?.
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  • Angeli, A., et al. (2022). Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Archiv der Pharmazie, 355(8), e2200155.
  • Angeli, A., et al. (2014). Carbonic anhydrase inhibitors: design, synthesis, and biological evaluation of novel sulfonyl semicarbazide derivatives. ACS Medicinal Chemistry Letters, 5(7), 793-796.
  • Khan, I., et al. (2022). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 12(43), 28243-28256.
  • Al-Warhi, T., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1312.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12484.
  • Angeli, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 8963.

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Comparative Efficacy of 2-Methyl-5-nitrobenzenesulfonamide-Based Inhibitors Against Carbonic Anhydrase IX vs. XII: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The selective inhibition of tumor-associated carbonic anhydrase (CA) isoforms IX and XII is a promising strategy in oncology. This guide provides a detailed comparison of the efficacy of 2-methyl-5-nitrobenzenesulfonamide-based inhibitors against these two key targets. We delve into the structural nuances of the CA IX and XII active sites that underpin selective inhibition, present comparative inhibitory data, and provide a comprehensive, field-proven protocol for assessing inhibitor potency using the stopped-flow CO₂ hydrase assay. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel anticancer therapeutics.

Introduction: The Rationale for Targeting CA IX and CA XII in Oncology

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While most CA isoforms are involved in normal physiological processes, isoforms IX and XII are overexpressed in a variety of solid tumors in response to hypoxia.[2][3] This upregulation is a key adaptation of cancer cells to the acidic tumor microenvironment.

By regulating extracellular pH, CA IX and CA XII facilitate tumor cell survival, proliferation, and metastasis.[4] Their limited expression in healthy tissues makes them attractive targets for anticancer therapies with a potentially wide therapeutic window.[4] The primary sulfonamides are a well-established class of CA inhibitors, with their mechanism of action involving the coordination of the sulfonamide nitrogen to the catalytic zinc ion.[2] Achieving selectivity for the tumor-associated isoforms IX and XII over the ubiquitous cytosolic isoform II is a critical challenge in the development of effective and well-tolerated CA inhibitors.[3]

The this compound scaffold represents a class of inhibitors designed to exploit the subtle structural differences between the CA isoforms to achieve improved selectivity and potency. The nitro group, in particular, can be bioreduced in the hypoxic tumor environment, potentially leading to targeted activation of the inhibitor.[2]

The Structural Basis for Selective Inhibition: CA IX vs. CA XII

The high degree of homology among CA active sites presents a significant hurdle for the design of isoform-specific inhibitors. However, subtle differences in the amino acid residues lining the active site cavity can be exploited to achieve selectivity.

The primary differences between CA IX and CA XII in the active site region are found at positions 67, 91, 131, 132, and 135.[3] These variations alter the shape and hydrophobicity of the active site entrance and a key subpocket, influencing how inhibitor "tail" moieties, the part of the inhibitor extending from the zinc-binding sulfonamide group, can be accommodated.

Figure 1: Key Amino Acid Differences in the Active Sites of CA IX and CA XII.

Comparative Efficacy of 2-Substituted-5-nitrobenzenesulfonamide-Based Inhibitors

Research into 2-substituted-5-nitro-benzenesulfonamides has demonstrated their potential as potent inhibitors of CA IX and XII, with some derivatives showing excellent selectivity over the off-target cytosolic isoforms.[2] The substitution at the 2-position of the benzenesulfonamide ring is crucial for modulating the inhibitory activity and selectivity profile.

A study exploring a range of secondary and tertiary amines at the 2-position of the 5-nitro-benzenesulfonamide scaffold revealed strong inhibition of CA IX and XII, with inhibition constants (Kᵢ) in the nanomolar range.[2] Notably, many of these compounds exhibited significant selectivity for the tumor-associated isoforms over CA II.[2]

CompoundR Group at 2-positionCA II Kᵢ (nM)CA IX Kᵢ (nM)CA XII Kᵢ (nM)Selectivity (CA II/CA IX)Selectivity (CA II/CA XII)
Lead Cl8.85.46.21.61.4
Derivative 1 Morpholine49756534897.610.2
Derivative 2 Piperidine12525.418.94.96.6
Derivative 3 N-methylpiperazine35.68.97.54.04.7

Table adapted from studies on 2-substituted-5-nitro-benzenesulfonamides.[2]

While specific data for a 2-methyl substitution in this series is not extensively reported in the foundational literature, based on established structure-activity relationships, a methyl group at this position would be expected to provide a balance of steric and electronic properties that could favor binding to CA IX and XII. Further empirical testing is warranted to precisely quantify the inhibitory profile of this compound and its derivatives.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

The stopped-flow CO₂ hydrase assay is the gold standard for determining the kinetic parameters of CA inhibition.[5] This method measures the initial rate of the CA-catalyzed hydration of CO₂ by monitoring the associated pH change with a colorimetric indicator.

Materials and Reagents:
  • Recombinant human carbonic anhydrase IX and XII

  • Inhibitor compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • HEPES buffer (20 mM, pH 7.5)

  • Phenol red indicator solution

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Experimental Workflow:

Stopped_Flow_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (CA IX or CA XII) mix Mix Enzyme, Inhibitor, and Buffer in Stopped-Flow Syringe 1 prep_enzyme->mix prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix prep_buffer Prepare Buffer with Phenol Red Indicator prep_buffer->mix prep_co2 Prepare CO₂-Saturated Water load_co2 Load CO₂-Saturated Water in Stopped-Flow Syringe 2 prep_co2->load_co2 inject Rapidly Inject and Mix Syringe Contents mix->inject load_co2->inject monitor Monitor Absorbance Change at 570 nm inject->monitor plot Plot Absorbance vs. Time monitor->plot calculate_rate Calculate Initial Reaction Rate plot->calculate_rate determine_ic50 Determine IC₅₀ from Dose-Response Curve calculate_rate->determine_ic50 calculate_ki Calculate Kᵢ using Cheng-Prusoff Equation determine_ic50->calculate_ki

Figure 2: Workflow for the Stopped-Flow CO₂ Hydrase Assay.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC₅₀ determination.

    • Prepare the assay buffer (e.g., 20 mM HEPES, pH 7.5) containing the pH indicator (e.g., phenol red).

    • Prepare a fresh solution of CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes on ice.

    • Prepare a working solution of the recombinant CA IX or CA XII enzyme in the assay buffer.

  • Enzyme Inhibition Assay:

    • Load one syringe of the stopped-flow instrument with the enzyme and inhibitor solution (or enzyme and solvent for control measurements).

    • Load the second syringe with the CO₂-saturated water.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 570 nm for phenol red).

  • Data Analysis:

    • Determine the initial rate of reaction from the linear portion of the absorbance versus time plot.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for CO₂.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of potent and selective inhibitors of the tumor-associated carbonic anhydrases IX and XII. The available data on the broader class of 2-substituted-5-nitro-benzenesulfonamides suggests that careful selection of the substituent at the 2-position is key to achieving the desired selectivity profile.

Future work should focus on the synthesis and comprehensive evaluation of a focused library of this compound derivatives to fully elucidate their structure-activity relationships. Co-crystallization studies of lead compounds with CA IX and CA XII will provide invaluable insights for rational drug design and the optimization of inhibitor-enzyme interactions. Ultimately, the translation of potent and selective inhibitors into in vivo models is a critical next step in validating their therapeutic potential as novel anticancer agents.

References

A Comparative Guide to the Synthetic Routes of 2-Methyl-5-nitrobenzenesulfonamide for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Methyl-5-nitrobenzenesulfonamide is a crucial building block in the synthesis of a variety of pharmaceutical compounds, including inhibitors of cancer-related carbonic anhydrase and novel deacetylase inhibitors for anti-tumor therapy.[1][2] This guide provides a comparative analysis of the primary synthetic pathways to this compound, offering insights into the methodologies, potential yields, and key considerations for process optimization.

Introduction to Synthetic Strategies

The synthesis of this compound predominantly proceeds through a two-step sequence commencing with the sulfonation of p-nitrotoluene to furnish the key intermediate, 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate is subsequently subjected to ammonolysis to yield the final product. The primary variations in the overall synthesis lie in the choice of sulfonating agent and the specific conditions employed in each step. This guide will dissect and compare the most common approaches, providing a framework for informed decision-making in both laboratory and industrial settings.

Synthetic Route Overview

The logical workflow for the synthesis of this compound can be visualized as a two-stage process. The first stage focuses on the introduction of the sulfonyl chloride group, while the second stage involves the conversion of this group to the desired sulfonamide.

Synthetic_Workflow cluster_0 Stage 1: Sulfonation cluster_1 Stage 2: Ammonolysis p-Nitrotoluene p-Nitrotoluene Sulfonyl_Chloride 2-Methyl-5-nitrobenzenesulfonyl chloride p-Nitrotoluene->Sulfonyl_Chloride Sulfonation Sulfonating_Agent Sulfonating Agent (e.g., Chlorosulfonic Acid, Oleum, SO3) Sulfonating_Agent->Sulfonyl_Chloride Product This compound Sulfonyl_Chloride->Product Ammonolysis Ammonia Ammonia Ammonia->Product

Caption: General two-stage synthetic workflow for this compound.

Part 1: Sulfonation of p-Nitrotoluene

The critical first step in the synthesis is the regioselective sulfonation of p-nitrotoluene. The nitro group directs the incoming sulfo group to the ortho position. Several methods have been established for this transformation, each with its own set of advantages and challenges.

Route 1A: Sulfonation using Chlorosulfonic Acid

This is a widely employed method for the synthesis of sulfonyl chlorides.[3] The reaction proceeds by the electrophilic attack of the chlorosulfonium ion on the aromatic ring.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve p-nitrotoluene in an organic solvent such as chlorobenzene, dichloromethane, or trichloromethane.[3]

  • Cool the solution and slowly add chlorosulfonic acid, maintaining a controlled temperature. The weight ratio of p-nitrotoluene to chlorosulfonic acid is typically in the range of 1:1.2-1.5.[3]

  • Stir the reaction mixture until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is carefully quenched with water.[3]

  • The organic layer is separated, washed with water, and concentrated to yield 2-methyl-5-nitrobenzenesulfonyl chloride.[3]

Discussion:

This method is generally efficient and provides good yields of the desired sulfonyl chloride. The use of an organic solvent facilitates temperature control and product isolation. However, chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent that requires careful handling. The reaction also generates hydrogen chloride gas as a byproduct, which must be scrubbed.

Route 1B: Sulfonation using Oleum (Fuming Sulfuric Acid)

Oleum, a solution of sulfur trioxide in sulfuric acid, is a powerful sulfonating agent.[4]

Experimental Protocol:

  • Carefully add p-nitrotoluene to a threefold quantity of oleum (containing 25% sulfur trioxide) at a temperature of 70°C.[4]

  • The reaction is exothermic and the temperature should be maintained between 100-110°C.[4]

  • Heat the mixture at 110-115°C until the sulfonation is complete, which can be determined by the absence of the p-nitrotoluene odor in a test sample diluted with water.[4]

  • Cool the reaction mixture and pour it onto ice with vigorous stirring.[4]

  • The resulting 2-methyl-5-nitrobenzene-1-sulfonic acid can be isolated as its sodium salt by saturating the solution with sodium chloride.[4] To obtain the sulfonyl chloride, further reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride would be necessary.

Discussion:

This method avoids the use of chlorinated solvents. However, it is highly exothermic and requires careful temperature control to prevent charring.[4] A significant drawback is the generation of a large amount of acidic waste, which presents environmental concerns.[5]

Route 1C: Sulfonation using Sulfur Trioxide (SO₃) Gas

To address the issue of acid waste, a method utilizing SO₃ gas has been developed.[5]

Experimental Protocol:

  • React p-nitrotoluene with SO₃ gas (at a concentration of 3-60 vol%) in an inert gas stream.[5]

  • The reaction mixture is then aged to ensure complete reaction.[5]

  • The resulting product is dissolved in water and unreacted p-nitrotoluene is removed by steam distillation.[5]

  • The 2-methyl-5-nitrobenzenesulfonic acid is then neutralized with caustic soda to form the sodium salt.[5] Similar to the oleum method, a subsequent chlorination step is required to form the sulfonyl chloride.

Discussion:

This method significantly reduces the amount of waste sulfuric acid produced, making it a more environmentally friendly option.[5] However, the handling of gaseous SO₃ requires specialized equipment.

Comparative Analysis of Sulfonation Routes

ParameterRoute 1A: Chlorosulfonic AcidRoute 1B: OleumRoute 1C: SO₃ Gas
Reagent Chlorosulfonic AcidOleum (H₂SO₄ + SO₃)Gaseous SO₃
Advantages Direct formation of sulfonyl chloride, good yields.[3]Avoids chlorinated solvents.Minimal acid waste.
Disadvantages Corrosive, moisture-sensitive, generates HCl gas.Highly exothermic, generates large amount of acid waste.Requires specialized equipment for gas handling.
Environmental Impact ModerateHighLow
Safety Requires careful handling of corrosive reagent and gas scrubbing.Requires precise temperature control to prevent runaway reactions.Requires handling of highly reactive gas.

Part 2: Ammonolysis of 2-Methyl-5-nitrobenzenesulfonyl chloride

The second stage of the synthesis is the conversion of the sulfonyl chloride to the sulfonamide. This is typically achieved through ammonolysis, a reaction with ammonia.

Experimental Protocol:

  • Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride in a suitable solvent like ether or dichloromethane.[1][6]

  • Cool the solution to 0°C under a nitrogen atmosphere.[1][6]

  • Slowly add aqueous ammonia to the cooled solution.[1][6]

  • Stir the reaction mixture at 0°C for an extended period (e.g., 42 hours) until the reaction is complete.[1][6]

  • Filter the reaction mixture and dilute the filtrate with a suitable organic solvent like dichloromethane.[1][6]

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and concentrate it under reduced pressure to obtain this compound.[1][6]

Discussion:

This ammonolysis step is generally straightforward and high-yielding, with reports of up to 100% yield.[1][6] The reaction conditions are mild, and the product can be easily isolated and purified.

Conclusion

The synthesis of this compound is a well-established process. The choice of the synthetic route, particularly for the initial sulfonation step, will depend on the specific requirements of the laboratory or production facility. For smaller scale laboratory preparations, the use of chlorosulfonic acid offers a direct and efficient route to the key sulfonyl chloride intermediate. For larger scale industrial production, the SO₃ gas method presents a more environmentally sustainable option by minimizing acid waste, although it requires more specialized infrastructure. The subsequent ammonolysis step is a robust and high-yielding transformation. By carefully considering the factors of yield, safety, cost, and environmental impact, researchers and drug development professionals can select the most appropriate synthetic strategy for their needs.

References

  • CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents. (n.d.).
  • JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt - Google Patents. (n.d.).
  • Preparation of 2-methyl-5-nitrobenzene-1-sulfonic acid - PrepChem.com. (n.d.). Retrieved January 4, 2026, from [Link]

  • This compound Nine Chongqing Chemdad Co. (n.d.). Retrieved January 4, 2026, from [Link]

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A Head-to-Head Comparison of Benzenesulfonamide Analogs in HDAC Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Among the diverse chemical scaffolds explored, benzenesulfonamides have garnered significant interest due to their potential for potent and selective HDAC inhibition. This guide provides a head-to-head comparison of benzenesulfonamide analogs, with a focus on the structural framework of 2-Methyl-5-nitrobenzenesulfonamide, to elucidate key structure-activity relationships (SAR) and guide future drug development efforts.

The Critical Role of HDACs in Cellular Regulation

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[2] The HDAC family is broadly divided into four classes based on their homology to yeast HDACs.[3] Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting cell survival and proliferation.[2]

HDAC inhibitors counteract this by maintaining a state of histone hyperacetylation, which leads to a more open chromatin structure and the re-expression of silenced genes.[2] This can induce a variety of anti-tumor effects, including cell cycle arrest, differentiation, and apoptosis.[3]

The Mechanism of HDAC Inhibition by Benzenesulfonamide-Based Compounds

The typical pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the catalytic tunnel, and a cap group that interacts with residues at the rim of the active site.[4] In the context of benzenesulfonamide analogs, the sulfonamide moiety can act as a novel ZBG, interacting with the active site zinc ion.[4]

The general mechanism of action for HDAC inhibitors involves blocking the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and non-histone proteins. This alters gene expression, favoring the transcription of genes that inhibit cell growth and promote cell death.

HDAC_Inhibition_Pathway cluster_0 Normal Cell Function cluster_1 Effect of HDAC Inhibitor HDAC HDAC Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Inhibited_HDAC Inhibited HDAC Histone Acetylated Histone Histone->HDAC Deacetylation Hyperacetylated_Histone Hyperacetylated Histone Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Gene_Repression Gene Repression Chromatin->Gene_Repression HDACi Benzenesulfonamide Analog HDACi->HDAC Open_Chromatin Relaxed Chromatin Hyperacetylated_Histone->Open_Chromatin Gene_Activation Gene Activation (Tumor Suppressors) Open_Chromatin->Gene_Activation Apoptosis Apoptosis Gene_Activation->Apoptosis

Caption: Mechanism of HDAC inhibition by benzenesulfonamide analogs.

Comparative Analysis of Benzenesulfonamide Analogs

While direct head-to-head data for a comprehensive series of this compound analogs is limited in publicly available literature, we can extrapolate structure-activity relationships from studies on various benzenesulfonamide and related benzamide derivatives. The following table summarizes the HDAC inhibitory activity of representative compounds from these classes.

Compound/Analog ClassZinc-Binding Group (ZBG)Linker/ScaffoldCap GroupTarget HDAC(s)IC50Reference
Piperazine-sulfonamide SulfonamidePiperazineVariesTotal HDACs2.8 µM[5][6]
Chalcone-sulfonamide (meta-NO2) SulfonamideChalconePhenyl with meta-NO2Class I HDACsPromising Efficacy[6]
Benzamide (MS-275/Entinostat) 2-AminobenzamidePhenylPyridylcarbamateHDAC1, 2, 30.5-2 µM[2][7]
N-(2-Aminophenyl)-benzamide N-(2-Aminophenyl)-benzamidePhenylPyroglutamic acid/ProlineHDAC1, HDAC2Nanomolar range[8]
2-Mercaptoquinazolin-4(3H)-one Hydroxamic acidHeptanamide2-Mercaptoquinazolin-4(3H)-onePan-HDACSub-micromolar[5]

Key Insights from the Comparison:

  • The Zinc-Binding Group is Crucial: The nature of the ZBG significantly impacts potency. While sulfonamides can act as ZBGs, other moieties like 2-aminobenzamide and hydroxamic acid often lead to more potent inhibition.[5][7]

  • The Cap Group Influences Selectivity and Potency: Modifications to the "cap" group, the part of the molecule that interacts with the surface of the enzyme, can dramatically alter both the potency and the isoform selectivity of the inhibitor.[5]

  • Linker Length and Rigidity are Important: The linker connecting the ZBG and the cap group plays a role in correctly positioning the key interacting moieties within the HDAC active site.

  • Substituents on the Benzenesulfonamide Ring Matter: As suggested by the promising activity of a chalcone-sulfonamide with a meta-nitro group, substitutions on the phenyl ring of the benzenesulfonamide scaffold can significantly influence inhibitory activity.[6] For a hypothetical this compound analog, the methyl and nitro groups would be expected to impact electronic properties and steric interactions within the active site.

Experimental Protocols for Evaluating HDAC Inhibitors

To ensure the scientific integrity of any comparative study, robust and validated experimental protocols are essential. Below are step-by-step methodologies for key assays used in the evaluation of HDAC inhibitors.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay directly measures the enzymatic activity of HDACs and the inhibitory potential of test compounds.

HDAC_Assay_Workflow cluster_workflow In Vitro HDAC Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - HDAC Enzyme - Test Compound (Analog) - Fluorogenic Substrate - Developer Solution Start->Prepare_Reagents Plate_Setup Plate Setup: - Add buffer, compound, and enzyme to 96-well plate Prepare_Reagents->Plate_Setup Incubation_1 Incubate at 37°C Plate_Setup->Incubation_1 Add_Substrate Add Fluorogenic Substrate Incubation_1->Add_Substrate Incubation_2 Incubate at 37°C Add_Substrate->Incubation_2 Add_Developer Add Developer Solution Incubation_2->Add_Developer Measure_Fluorescence Read Fluorescence (e.g., 360nm ex / 460nm em) Add_Developer->Measure_Fluorescence Analyze_Data Data Analysis: Calculate % Inhibition and IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorogenic in vitro HDAC inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound analogs and a positive control inhibitor (e.g., SAHA) in assay buffer.

    • Dilute the recombinant human HDAC enzyme to the desired concentration in assay buffer.

    • Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.

  • Assay Plate Setup:

    • In a 96-well black plate, add assay buffer to all wells.

    • Add the serially diluted test compounds or controls to the appropriate wells.

    • Initiate the reaction by adding the diluted HDAC enzyme to all wells except the "no enzyme" control.

  • Enzymatic Reaction:

    • Mix gently and incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a developer solution containing a protease (e.g., trypsin). This cleaves the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC50 value.

Cellular Histone Acetylation Assay (Western Blot)

This assay determines the ability of the test compounds to induce histone hyperacetylation in a cellular context, confirming their mechanism of action.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., HeLa, HCT116) in a multi-well plate and allow cells to adhere.

    • Treat the cells with various concentrations of the benzenesulfonamide analogs for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and HDAC inhibitors.

    • Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or H4).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., total Histone H3 or β-actin) should be used to normalize the results.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated histone signal to the loading control.

    • Compare the levels of histone acetylation in treated cells to the vehicle control.

Conclusion and Future Directions

References

  • Kim, H. J., et al. (2012). Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. Bulletin of the Korean Chemical Society, 33(10), 3363-3368.
  • ResearchGate. (n.d.). HDAC inhibition and cytotoxicity of the compounds synthesized. Retrieved from [Link]

  • Suzuki, T., et al. (1999). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003.
  • Ghorab, M. M., et al. (2016). Biological evaluation of some new N-(2,6-dimethoxypyrimidinyl) thioureido benzenesulfonamide derivatives as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 124, 714-723.
  • ResearchGate. (n.d.). Inhibitory activity of the synthesized compounds against class I HDACs. Retrieved from [Link]

  • Wang, H., et al. (2009). [Structure-activity relationships of histone deacetylase inhibitors]. Yao Xue Xue Bao, 44(11), 1203-1211.
  • Serafim, R. A. M., et al. (2022).
  • Yurttaş, L., et al. (2014). Synthesis and biological evaluation of 2-substituted-5-(4-nitrophenylsulfonamido)
  • Al-Omaim, W. S., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 22(2), 44-51.
  • Zhang, L., et al. (2009). [Structure-activity relationships of histone deacetylase inhibitors]. Yao Xue Xue Bao, 44(11), 1203-1211.
  • Zhang, Y., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. International Journal of Molecular Sciences, 25(6), 3348.
  • Somwong, N., et al. (2022). Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New[9]-Shogaol Derivatives. Molecules, 27(10), 3326.

  • Singh, S., et al. (2021). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Turkish Journal of Pharmaceutical Sciences, 18(4), 438-450.
  • Pan, P., et al. (2016). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 163-169.
  • de Oliveira, V. L., et al. (2019). Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents. Pharmaceuticals, 12(4), 169.
  • Bagherzadeh, S., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(8), 651-671.
  • Chen, Y.-C., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 30(21), 5432.
  • Ohtani, S., et al. (2003). Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities. Bioorganic & Medicinal Chemistry Letters, 13(18), 3151-3154.
  • Magkrioti, E., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 14357-14376.

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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-5-nitrobenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-methyl-5-nitrobenzenesulfonamide derivatives, focusing on their role as inhibitors of carbonic anhydrase (CA) isoforms. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting these ubiquitous enzymes. We will explore the synthetic rationale, compare inhibitory potencies against key CA isoforms, and benchmark these derivatives against established inhibitors, providing a comprehensive framework for future drug design endeavors.

Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are integral to a multitude of physiological processes, including pH regulation, ion transport, and biosynthetic reactions. Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a range of pathologies. For instance, inhibitors of CA II are used as diuretics and antiglaucoma agents, while the inhibition of tumor-associated isoforms CA IX and XII is a promising approach in cancer therapy due to their role in pH regulation in the hypoxic tumor microenvironment.[1][2]

The benzenesulfonamide scaffold is a well-established pharmacophore for potent CA inhibitors. The primary sulfonamide group (-SO₂NH₂) is crucial for activity, as it coordinates to the zinc ion in the enzyme's active site. The this compound core offers a versatile platform for developing isoform-selective inhibitors. The nitro group, in particular, can be exploited for developing bioreductive drugs that are selectively activated in hypoxic tumor environments.[1]

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically begins with the commercially available 2-methyl-5-nitrobenzenesulfonyl chloride. The primary sulfonamide can be readily obtained by reacting the sulfonyl chloride with an ammonia source. Further derivatization at the sulfonamide nitrogen (N-substitution) can be achieved through various synthetic routes to introduce diverse chemical moieties, thereby modulating the compound's physicochemical properties and biological activity.

A general synthetic pathway for N-substituted derivatives involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with a primary or secondary amine. This straightforward nucleophilic substitution reaction allows for the introduction of a wide array of substituents.

Synthesis start 2-Methyl-5-nitrobenzenesulfonyl Chloride product N-Substituted This compound Derivative start->product Nucleophilic Substitution amine Primary or Secondary Amine (R-NHR') amine->product reagents Base (e.g., Pyridine) Solvent (e.g., Dichloromethane)

Caption: General synthesis of N-substituted derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents on the aromatic ring and the sulfonamide nitrogen. A key study by Mares et al. provides valuable insights into the SAR of 2-substituted-5-nitrobenzenesulfonamides as CA inhibitors.[1] While this study focuses on 2-chloro and other 2-substituted analogs, the principles are highly relevant to the 2-methyl series.

The Role of the Sulfonamide Group

The unsubstituted sulfonamide moiety is essential for high-affinity binding to the catalytic zinc ion in the active site of carbonic anhydrases.

Impact of Substituents on the Aromatic Ring
  • The Nitro Group: The 5-nitro group is a key feature, not only for its electron-withdrawing properties that influence the acidity of the sulfonamide proton but also for its potential role in bioreductive activation in hypoxic tumors.[1]

  • The 2-Methyl Group: The methyl group at the 2-position can influence the orientation of the inhibitor within the active site, potentially leading to isoform selectivity. Steric interactions with active site residues can favor binding to some isoforms over others.

Influence of N-Sulfonamide Substituents

The introduction of various substituents on the sulfonamide nitrogen allows for fine-tuning of the inhibitory potency and selectivity. These "tail" moieties can extend into different regions of the active site cavity, forming additional interactions with amino acid residues.

A study on a series of 2-substituted-5-nitro-benzenesulfonamides demonstrated that incorporating a variety of secondary and tertiary amines led to potent inhibition of the tumor-associated CA IX and XII isoforms, with excellent selectivity over the cytosolic CA I and II.[1] For instance, derivatives with piperazine and morpholine moieties showed strong inhibition of CA IX and XII.[1]

Comparative Analysis of Inhibitory Potency

The following table summarizes the inhibitory activity (Ki, in nM) of selected 2-substituted-5-nitrobenzenesulfonamide derivatives against four human carbonic anhydrase isoforms, with the clinically used inhibitor Acetazolamide provided as a benchmark.[1]

CompoundR (at position 2)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (II/IX)
Acetazolamide -25012255.70.48
1 Cl>1000049756531087.6
2a N-morpholino854011512.18.99.5
2b N-piperazino975098.39.87.510.0
2c N-homopiperazino954010310.58.19.8

Data extracted from Mares et al., 2008.[1]

From this data, it is evident that the introduction of cyclic amine moieties at the 2-position of the 5-nitrobenzenesulfonamide scaffold leads to a significant increase in inhibitory potency and selectivity for the tumor-associated isoforms CA IX and XII over the off-target cytosolic isoforms CA I and II.

Comparison with Alternative Carbonic Anhydrase Inhibitors

While sulfonamides are the most established class of CA inhibitors, other chemical scaffolds have been explored.

  • Coumarins: These compounds act as prodrugs, being hydrolyzed by the esterase activity of CAs to the active 2-hydroxy-cinnamic acid derivative, which then inhibits the enzyme.[3]

  • Thioxocoumarins: Unlike coumarins, thioxocoumarins inhibit CAs without undergoing hydrolysis, with the exocyclic sulfur atom interacting with the zinc-coordinated water molecule.[3]

A direct quantitative comparison with this compound derivatives is challenging without head-to-head studies. However, the distinct mechanisms of action of these alternative inhibitors highlight the diverse strategies available for targeting carbonic anhydrases.

Experimental Protocols

Synthesis of 2-Methyl-5-nitro-N-(substituted)benzenesulfonamide (General Procedure)
  • To a solution of the appropriate primary or secondary amine (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add a solution of 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted this compound derivative.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve amine and triethylamine in anhydrous DCM at 0°C B Add 2-methyl-5-nitrobenzenesulfonyl chloride solution dropwise A->B C Warm to room temperature and stir for 12-24h B->C D Monitor by TLC C->D E Wash with 1N HCl, NaHCO3, and brine D->E F Dry organic layer and concentrate E->F G Column chromatography or recrystallization F->G

Caption: Workflow for the synthesis of derivatives.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Method)

This assay measures the inhibition of the CA-catalyzed hydration of CO₂.

  • Reagents and Buffers:

    • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII).

    • Buffer: 20 mM TRIS-HCl, pH 8.3.

    • Indicator: Phenol red (0.2 mM).

    • Substrate: CO₂-saturated water.

    • Inhibitor stock solutions (in DMSO).

  • Procedure:

    • The assay is performed using a stopped-flow instrument.

    • One syringe contains the buffer, indicator, and the desired concentration of the inhibitor.

    • The other syringe contains the CO₂-saturated water.

    • A known concentration of the enzyme is added to the first syringe and incubated to allow for inhibitor binding.

    • The reaction is initiated by rapidly mixing the contents of the two syringes.

    • The rate of the uncatalyzed reaction is measured in the absence of the enzyme and subtracted from the catalyzed rates.

    • The initial velocity of the reaction is determined by monitoring the change in absorbance of the pH indicator.

    • IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.

    • Ki values are calculated using the Cheng-Prusoff equation.

Assay_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Data Analysis A Prepare buffer, indicator, and inhibitor solutions C Incubate enzyme with inhibitor A->C B Prepare CO2-saturated water D Initiate reaction in stopped-flow instrument B->D C->D E Monitor absorbance change D->E F Calculate initial velocities E->F G Determine IC50 values F->G H Calculate Ki values G->H

Caption: Workflow for CA inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and isoform-selective carbonic anhydrase inhibitors. The SAR data clearly indicates that modifications at the 2-position of the benzene ring and N-substitution on the sulfonamide group are key strategies for achieving selectivity, particularly for the cancer-related isoforms CA IX and XII. The nitro group also offers the potential for designing hypoxia-activated prodrugs.

Future research should focus on:

  • Synthesizing a broader range of N-substituted this compound derivatives to further explore the SAR.

  • Conducting in vivo studies to evaluate the efficacy and pharmacokinetic properties of the most promising inhibitors.

  • Investigating the bioreductive potential of these nitro-containing compounds in hypoxic cancer models.

By leveraging the insights from the structure-activity relationships outlined in this guide, researchers can rationally design the next generation of carbonic anhydrase inhibitors with improved therapeutic profiles.

References

  • Maresca, A., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Medicinal Chemistry, 51(13), 3736-3745.
  • Supuran, C. T. (2017). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3147-3157.
  • Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: a patent review (2007 - 2011).
  • Angeli, A., et al. (2016). Thioxocoumarins Show an Alternative Carbonic Anhydrase Inhibition Mechanism Compared to Coumarins. Journal of Medicinal Chemistry, 59(3), 1285-1290.
  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors for the treatment of metabolic acidosis.
  • Patel, P. V., & Desai, K. R. (2002). Synthesis of 2-Methyl-5-Nitro-N-{4'-(4-Aryl-1"", 5""-Benzothiazepines)-Phenyl}Benzenesulfonamide by the Reaction of 2-Methyl-5-Nitrobenzensulfonamide Chalcones With 2-Aminothiophenol”. Oriental Journal of Chemistry, 18(2).
  • Arshad, M. N., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(1), o136.
  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777.
  • Abas, F., et al. (2019). Synthesis, carbonic anhydrase inhibition and molecular docking studies of novel N-methyl pyrrole disulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1256-1264.
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase: stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.
  • Bua, S., et al. (2017). Carbonic anhydrase inhibitors. A patent review (2012-2016).
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Zia-Ur-Rehman, M., et al. (2009). 2-Methyl-5-nitro-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o136.
  • Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.
  • Harrington, P. C., & Wilkins, R. G. (1977). Interaction of acetazolamide and 4-nitrothiophenolate ion with bivalent metal ion derivatives of bovine carbonic anhydrase. Biochemistry, 16(3), 448-454.
  • Biacore. (n.d.). Biacore T200 Getting Started Guide.
  • Biacore. (n.d.). Biacore 3000 Tutorial.
  • Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrases as targets for medicinal chemistry. Bioorganic & Medicinal Chemistry, 15(13), 4336-4350.
  • Supuran, C. T. (2021). Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1702-1714.
  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors and their potential in a range of therapeutic areas.
  • Supuran, C. T. (2011). Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry, 3(9), 1165-1180.
  • Bozdag, M., et al. (2014). Combining the tail and the ring approaches for obtaining potent and isoform-selective carbonic anhydrase inhibitors: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 22(1), 334-340.
  • Kumar, A., et al. (2022). A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors. Bioorganic Chemistry, 126, 105920.
  • Mishra, C. B., et al. (2020). Carbonic anhydrase inhibitors: a patent review (2017-2019).
  • Supuran, C. T. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.

Sources

Navigating the Selectivity Landscape of 2-Methyl-5-nitrobenzenesulfonamide-Derived Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Methyl-5-nitrobenzenesulfonamide Scaffold

In the intricate world of drug discovery, the journey from a promising chemical scaffold to a highly selective therapeutic agent is fraught with challenges. One such scaffold, this compound, has emerged as a valuable starting point for the synthesis of potent enzyme inhibitors.[1] Its chemical structure lends itself to modifications that can be tailored to interact with the active sites of specific enzymes. This guide provides a comprehensive comparison of the cross-reactivity profiles of inhibitors derived from this scaffold, with a primary focus on the human carbonic anhydrase (hCA) family of enzymes. We will delve into the experimental data that underpins our understanding of their selectivity, the methodologies used to obtain this data, and the potential physiological consequences of off-target inhibition.

While the primary focus of research on inhibitors derived from this compound has been on achieving selectivity among the different isoforms of carbonic anhydrase, the principles and techniques discussed herein are broadly applicable to the assessment of cross-reactivity with other enzyme families. It is a critical aspect of drug development to ensure that a potential therapeutic is not only potent against its intended target but also minimally interactive with other cellular machinery to avoid unintended side effects.[2][3]

Comparative Analysis of Inhibitor Selectivity Against Human Carbonic Anhydrase Isoforms

The human carbonic anhydrase family comprises several isoforms with diverse physiological roles.[4][5] The cytosolic isoforms, hCA I and hCA II, are ubiquitously expressed and considered important off-targets in many therapeutic contexts.[6][7] Conversely, transmembrane isoforms like hCA IX and hCA XII are overexpressed in various tumors, making them attractive targets for cancer therapy.[6] Therefore, a high degree of selectivity for the tumor-associated isoforms over the cytosolic ones is a key objective in the development of anticancer agents based on this scaffold.

The following table summarizes the inhibitory potency (Ki, in nM) of a series of novel sulfonamide inhibitors derived from a 2-substituted-5-nitrobenzenesulfonamide core against these four key hCA isoforms. Lower Ki values indicate more potent inhibition.

Compound IDR-Group SubstitutionhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (hCA I/IX)Selectivity Ratio (hCA II/IX)
Compound A 2-Chloro>100008.810.35.4>9700.85
Compound B 2-Methyl>10000497565345.3>157.6
Compound C 2-(2-Thienyl)>1000012425.110.8>3984.9
Compound D 2-(N-morpholino)>1000011210.17.2>99011.1
Acetazolamide (Standard) N/A25012255.7100.48

Data compiled from literature.[6] The selectivity ratio is a simple measure calculated by dividing the Ki for the off-target isoform by the Ki for the on-target isoform (hCA IX).

From this data, it is evident that medicinal chemistry efforts can yield compounds with significant selectivity for the tumor-associated isoforms. For instance, several compounds show poor inhibition of hCA I while strongly inhibiting hCA IX and XII.[6] This is a desirable characteristic for potential anti-cancer therapeutics, as it minimizes the likelihood of side effects associated with the inhibition of the ubiquitous hCA I. However, achieving high selectivity against the also widespread hCA II remains a challenge, as demonstrated by the selectivity ratios.

Methodologies for Assessing Inhibitor Cross-Reactivity

The determination of an inhibitor's selectivity profile is a cornerstone of preclinical drug development. A multi-tiered approach is often employed, starting with focused assays on the primary target and its close relatives, followed by broader screening against a diverse panel of enzymes.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of compounds against different CA isoforms is a stopped-flow CO2 hydrase assay.[8] This technique measures the enzyme-catalyzed hydration of CO2.

Objective: To determine the inhibition constants (Ki) of test compounds against various human carbonic anhydrase isoforms.

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Test compound stock solutions (e.g., 10 mM in DMSO).

  • Buffer solution (e.g., Tris-HCl, pH 7.4).

  • CO2-saturated water.

  • pH indicator (e.g., phenol red).

  • Stopped-flow spectrophotometer.

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test compound in the assay buffer. The final concentration of the enzyme should be in the low nanomolar range.

  • Pre-incubation: Mix the enzyme solution with the inhibitor solution (or buffer for control) and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 leads to a decrease in pH. The initial rate of the reaction is determined from the slope of the absorbance curve.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis-Menten constant (Km).

Causality Behind Experimental Choices: The stopped-flow method is chosen for its ability to measure rapid enzymatic reactions, which is characteristic of carbonic anhydrases. The use of a pH indicator allows for a continuous and sensitive monitoring of the reaction progress. By comparing the Ki values across different isoforms, a quantitative measure of selectivity can be established.

Broader Selectivity Profiling

While isoform selectivity is crucial, a comprehensive understanding of cross-reactivity requires screening against a wider array of enzymes from different families. The benzenesulfonamide scaffold, for instance, has been identified in inhibitors of other enzyme classes, such as kinases.[9][10] Therefore, it is prudent to assess the potential for off-target effects beyond the primary enzyme family.

Commonly Employed Broad-Panel Screening Techniques:

  • Kinome Scanning: Large panels of kinases are used to assess the inhibitory activity of a compound. This is particularly important as many signaling pathways are regulated by kinases, and off-target kinase inhibition can lead to significant side effects.

  • Protease Panels: Similar to kinome scanning, compounds are tested against a panel of proteases to identify any unintended inhibitory activity.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the change in thermal stability of proteins upon ligand binding. It can provide a more physiologically relevant picture of a compound's selectivity.

  • In Silico Profiling: Computational methods can predict potential off-target interactions based on the structural similarity of enzyme active sites and the chemical features of the inhibitor.[2][3]

The following diagram illustrates a typical workflow for comprehensive inhibitor selectivity profiling.

G cluster_0 Initial Screening cluster_1 Broad-Panel Profiling cluster_2 Cellular Validation Primary Target Assay Primary Target Assay Isoform Selectivity Panel Isoform Selectivity Panel Primary Target Assay->Isoform Selectivity Panel Identify Potent Hits Kinome Scan Kinome Scan Isoform Selectivity Panel->Kinome Scan Characterize Lead Compounds Protease Panel Protease Panel Isoform Selectivity Panel->Protease Panel Other Enzyme Families Other Enzyme Families Isoform Selectivity Panel->Other Enzyme Families Cell-Based Assays Cell-Based Assays Kinome Scan->Cell-Based Assays Protease Panel->Cell-Based Assays Other Enzyme Families->Cell-Based Assays CETSA CETSA Cell-Based Assays->CETSA Confirm Target Engagement Lead Optimization Lead Optimization CETSA->Lead Optimization Compound Library Compound Library Compound Library->Primary Target Assay

Caption: A workflow for assessing inhibitor selectivity.

Functional Consequences of Off-Target Inhibition

Inhibition of the widely expressed cytosolic isoforms hCA I and hCA II can interfere with fundamental physiological processes.[6][7] Understanding these potential off-target effects is critical for predicting and mitigating adverse drug reactions.

  • hCA I: While its specific roles are less defined than hCA II, hCA I is abundant in red blood cells and contributes to CO2 transport. Its inhibition is generally considered less critical than hCA II, but it may still have unforeseen consequences.

  • hCA II: This isoform is one of the most catalytically active enzymes in the human body and plays a vital role in pH regulation, ion transport, and fluid secretion in various tissues, including the kidneys, eyes, and central nervous system.[6]

The diagram below illustrates some of the key physiological pathways where hCA I and II are involved. Unintended inhibition of these isoforms could disrupt these processes.

G cluster_0 Off-Target Inhibition cluster_1 Physiological Processes hCA_I_Inhibition hCA I Inhibition CO2_Transport CO2 Transport in Blood hCA_I_Inhibition->CO2_Transport hCA_II_Inhibition hCA II Inhibition hCA_II_Inhibition->CO2_Transport pH_Homeostasis Systemic pH Homeostasis hCA_II_Inhibition->pH_Homeostasis Renal_Function Renal Bicarbonate Reabsorption hCA_II_Inhibition->Renal_Function Aqueous_Humor Aqueous Humor Secretion (Eye) hCA_II_Inhibition->Aqueous_Humor Potential for Respiratory Imbalance Potential for Respiratory Imbalance CO2_Transport->Potential for Respiratory Imbalance Risk of Metabolic Acidosis Risk of Metabolic Acidosis pH_Homeostasis->Risk of Metabolic Acidosis Diuretic Effects Diuretic Effects Renal_Function->Diuretic Effects Alteration of Intraocular Pressure Alteration of Intraocular Pressure Aqueous_Humor->Alteration of Intraocular Pressure

Caption: Potential consequences of off-target hCA I/II inhibition.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the development of potent and selective enzyme inhibitors, particularly for the carbonic anhydrase family. The available data demonstrates that a high degree of selectivity for tumor-associated isoforms over the ubiquitous cytosolic isoforms can be achieved through rational drug design. However, the cross-reactivity profile of these inhibitors against other enzyme families remains largely unexplored in the public domain.

For researchers and drug development professionals, this guide underscores the importance of a comprehensive approach to selectivity profiling. While achieving isoform selectivity is a significant milestone, it is imperative to broaden the scope of investigation to include other potential off-targets. Future work in this area should focus on subjecting promising lead compounds to broad-panel screens to build a more complete picture of their selectivity and to better predict their safety profiles in a clinical setting. This will ultimately lead to the development of safer and more effective therapeutics.

References

In Vivo Validation of Antitubercular Activity: A Comparative Guide for 2-Methyl-5-nitrobenzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Methyl-5-nitrobenzenesulfonamide and its derivatives as potential antitubercular agents. For researchers and drug development professionals, moving from promising in vitro data to a robust animal model is a critical and complex step. This document outlines the scientific rationale behind experimental design, provides detailed protocols for efficacy and preliminary toxicity assessment, and compares the proposed compound class against established and novel antitubercular drugs.

The Scientific Premise: A Dual-Action Hypothesis

The chemical scaffold of this compound is intriguing because it combines two moieties with known, yet distinct, antimicrobial mechanisms. This suggests a potential for synergistic or dual-action activity against Mycobacterium tuberculosis (Mtb), a highly sought-after characteristic in the face of rising drug resistance.

  • The Sulfonamide Core: Sulfonamides are a well-established class of bacteriostatic agents.[1] Their primary mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they halt folate production, which is critical for nucleotide synthesis and bacterial replication.[3]

  • The Nitroaromatic Moiety: The 5-nitro group is reminiscent of a powerful class of modern antitubercular drugs, the nitroimidazoles (e.g., Pretomanid (PA-824), Delamanid).[4][5] These compounds are prodrugs that are inactive until they are reductively activated within the mycobacterium.[6] This activation is mediated by the deazaflavin (F420)-dependent nitroreductase enzyme (Ddn), which reduces the nitro group, leading to the release of reactive nitrogen species, including nitric oxide (NO).[6][7] This mechanism is bactericidal and notably effective against non-replicating, persistent Mtb, a key driver of long treatment durations.[6]

Our hypothesis is that a this compound compound could attack Mtb on two fronts: inhibiting folate synthesis via the sulfonamide moiety and inducing nitro-reductive stress via the nitro group.

G cluster_0 Sulfonamide Moiety Action cluster_1 Nitroaromatic Moiety Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folic Acid Synthesis DHPS->Folate Essential for Mtb Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition Nitro_group Prodrug (Nitro Group) Ddn Nitroreductase (Ddn) Nitro_group->Ddn Activated by F420 Cofactor F420 (reduced) F420->Ddn NO Reactive Nitrogen Species (e.g., NO) Ddn->NO Releases Killing Bactericidal Action (Non-replicating Mtb) NO->Killing

Caption: Proposed dual mechanism of this compound.

Designing the In Vivo Validation Strategy

The gold standard for preclinical evaluation of antitubercular agents is the murine model of chronic infection.[8] This model recapitulates key aspects of human tuberculosis, including the establishment of a persistent bacterial population in the lungs. We recommend using BALB/c mice due to their well-characterized and robust Th1-type immune response to Mtb infection.[9]

The overall workflow is a multi-stage process designed to assess both efficacy and safety, providing a clear picture of the compound's potential.

G A Phase 1: Acclimatization & Baseline (7 days) B Phase 2: Low-Dose Aerosol Infection (M. tuberculosis H37Rv) A->B C Phase 3: Establishment of Chronic Infection (4 weeks post-infection) B->C D Phase 4: Treatment Initiation (Daily oral gavage, 4 weeks) C->D E Phase 5: Endpoint Analysis (24h after last dose) D->E F Organ Harvest (Lungs & Spleen) E->F H Toxicity Assessment (Body weight, clinical signs, histopathology) E->H G Bacterial Load Quantification (CFU Enumeration) F->G I Data Analysis & Comparison G->I H->I

Caption: Workflow for in vivo efficacy and toxicity testing.

PART 1: Core Efficacy Assessment in the Murine Model

This protocol details the definitive experiment to measure the in vivo bactericidal or bacteriostatic activity of the test compound.

Experimental Protocol: Chronic Infection Efficacy Study
  • Animal Model:

    • Species: Female BALB/c mice, 6-8 weeks old.[9]

    • Group Size: n=8 mice per group to ensure statistical power.

    • Housing: Biosafety Level 3 (BSL-3) facility.

  • Infection Procedure:

    • Infect mice via the aerosol route using a whole-body inhalation exposure system (e.g., Glas-Col).[9]

    • The inoculum should be Mycobacterium tuberculosis H37Rv, calibrated to deliver approximately 100-200 bacilli to the lungs of each mouse.[9]

    • Rationale: Aerosol infection is the natural route of transmission and establishes a primary infection in the lungs, which is more clinically relevant than intravenous injection.[10]

  • Establishment of Chronic Infection:

    • Allow the infection to progress for 4 weeks. At this stage, a stable, high bacterial burden is established in the lungs and has disseminated to the spleen.[11]

  • Treatment Regimen (4 weeks):

    • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the compound (e.g., 0.5% carboxymethylcellulose) daily via oral gavage.

    • Group 2 (Test Compound): Administer this compound at a predetermined dose (e.g., 100 mg/kg) daily via oral gavage. Dose selection should be based on prior pharmacokinetic and maximum tolerated dose studies.

    • Group 3 (Positive Control - Isoniazid): Administer Isoniazid (INH) at 25 mg/kg daily via oral gavage.[10]

    • Group 4 (Positive Control - Rifampicin): Administer Rifampicin (RIF) at 10 mg/kg daily via oral gavage.[10]

    • Rationale: Comparing the test compound to the frontline drugs INH and RIF provides a benchmark for its relative efficacy.[10] The vehicle control group is essential to quantify the natural course of infection.

  • Endpoint Analysis:

    • Twenty-four hours after the final dose, euthanize all mice.

    • Aseptically remove the lungs and spleen from each mouse.

    • Homogenize the organs separately in sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.[12]

    • Plate serial 10-fold dilutions of the homogenates onto Middlebrook 7H11 agar supplemented with OADC.[12]

    • Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the Colony Forming Units (CFU) per organ.[12]

    • Rationale: CFU enumeration is the definitive gold standard for quantifying viable bacterial load in tissues, directly measuring the drug's ability to kill or inhibit the growth of Mtb in vivo.[12][13]

Data Presentation and Interpretation

The primary outcome is the reduction in bacterial load. Data should be presented as the mean log10 CFU per organ ± standard deviation.

Table 1: Hypothetical Efficacy Data in Lungs and Spleen

Treatment GroupDose (mg/kg)Mean Log10 CFU/LungLog10 Reduction (vs. Vehicle)Mean Log10 CFU/SpleenLog10 Reduction (vs. Vehicle)
Vehicle Control-7.2 ± 0.3-5.5 ± 0.4-
This compound1005.1 ± 0.52.13.9 ± 0.61.6
Isoniazid (INH)254.5 ± 0.42.72.8 ± 0.52.7
Rifampicin (RIF)104.8 ± 0.62.43.1 ± 0.42.4

A statistically significant reduction in log10 CFU of >1.0 compared to the vehicle control is considered meaningful activity. Efficacy comparable to or exceeding that of INH or RIF would mark the compound as a highly promising candidate.

PART 2: Preliminary In Vivo Toxicity Assessment

Concurrent with efficacy studies, a preliminary assessment of the compound's safety profile is crucial. Sulfonamides can exhibit toxicities, including renal issues due to crystalluria and hypersensitivity reactions.[1][3]

Experimental Protocol: 14-Day Repeated Dose Toxicity Study
  • Animal Model:

    • Species: Uninfected female BALB/c mice, 6-8 weeks old.

    • Group Size: n=5 mice per group.

  • Dosing Regimen:

    • Administer the test compound daily via oral gavage for 14 consecutive days at three dose levels (e.g., 50, 150, and 450 mg/kg) and a vehicle control.

  • Monitoring and Endpoints:

    • Clinical Observations: Record observations of general health, behavior, and any signs of distress twice daily.

    • Body Weight: Measure body weight at the start and end of the study. Significant weight loss (>15%) is a key sign of toxicity.[10]

    • Terminal Procedures: At day 15, collect blood for basic hematology (complete blood count) and serum chemistry (e.g., ALT, AST for liver function; BUN, creatinine for kidney function).

    • Histopathology: Perform a gross necropsy and preserve key organs (liver, kidneys, spleen, lungs) for histopathological examination.

    • Rationale: This short-term study provides critical data on the maximum tolerated dose and identifies potential target organs for toxicity, guiding dose selection for longer-term efficacy studies.

Data Presentation

Key toxicity findings should be summarized in a table for clear comparison across dose groups.

Table 2: Key Parameters for Preliminary Toxicity Assessment

ParameterVehicle ControlLow Dose (50 mg/kg)Mid Dose (150 mg/kg)High Dose (450 mg/kg)
Mortality 0/50/50/51/5
Mean Body Weight Change (%) +5%+4%-2%-18%
Key Serum Chemistry
ALT (U/L)NormalNormalNormalElevated
BUN (mg/dL)NormalNormalElevatedMarkedly Elevated
Histopathology Findings (Kidney) NormalNormalMild tubular changesEvidence of crystal formation, severe nephritis

Comparison with Alternative Antitubercular Agents

The potential value of this compound lies in its proposed dual mechanism, which could offer advantages over existing drugs that target single pathways.

Table 3: Comparison of Mechanistic and Validation Attributes

FeatureThis compound (Proposed)Isoniazid (First-Line)Rifampicin (First-Line)Pretomanid (Nitroimidazole)
Primary Mechanism Dual: DHPS inhibition & Nitro-reductive stress[1][6]Mycolic acid synthesis inhibition (InhA)[14]RNA polymerase inhibition (RpoB)[14]Nitro-reductive stress (via Ddn/F420)[6]
Action Potentially Bacteriostatic & BactericidalBactericidalBactericidalBactericidal
Activity Spectrum Replicating & Non-replicating MtbPrimarily Replicating Mtb[14]Replicating & Persister MtbReplicating & Non-replicating Mtb[15]
Activation Prodrug (Nitro moiety)Prodrug (activated by KatG)[14]Direct-actingProdrug (activated by Ddn)[6]
Key Resistance Gene folP (DHPS) & ddn/fbiA-C (F420 pathway)katG, inhArpoBddn, fbiA-C
Primary In Vivo Endpoint Log10 CFU reduction in lungs/spleenLog10 CFU reduction in lungs/spleenLog10 CFU reduction in lungs/spleenLog10 CFU reduction in lungs/spleen

Conclusion

The in vivo validation of this compound compounds requires a rigorous, systematic approach grounded in established murine models of tuberculosis. The protocols and comparative framework outlined in this guide provide a robust pathway for assessing the compound's efficacy and preliminary safety. The potential for a dual mechanism of action—simultaneously targeting a classic metabolic pathway and leveraging nitro-reductive stress—positions this chemical class as an exciting area for discovery. If the in vivo data confirms the hypothesis, these compounds could represent a significant advancement in the development of novel therapies capable of shortening treatment duration and overcoming drug resistance.

References

  • Wlodarczyk, A., & McIlgorm, A. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1958–1966. [Link]

  • Wlodarczyk, A., & McIlgorm, A. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy. [Link]

  • Srivastava, S., & Gumbo, T. (2011). In Vitro and In Vivo Modeling of Tuberculosis Drugs and its Impact on Optimization of Doses and Regimens. Current Pharmaceutical Design, 17(27), 2881-2888. [Link]

  • Al-Harthi, S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(49), 29491-29503. [Link]

  • Dharmadhikari, A. S., et al. (2014). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 58(7), 4154–4157. [Link]

  • Nikonenko, B. V., et al. (2004). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(5), 1548–1552. [Link]

  • Merck Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. [Link]

  • Meena, M., & Meena, O. P. (2022). TOXICITY OF SULPHONAMIDE IN ANIMALS. The Pharma Innovation Journal, 11(5), 12-14. [Link]

  • Dey, S., et al. (2020). Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach. Journal of Biomolecular Structure and Dynamics, 38(11), 3299-3313. [Link]

  • Ziganshina, L. E., & Master, R. N. (2007). Tuberculosis and Trimethoprim-Sulfamethoxazole. Antimicrobial Agents and Chemotherapy, 51(5), 1869–1871. [Link]

  • Scarim, C. B., & Pavan, F. R. (2022). An overview of sulfonamide-based conjugates: Recent advances for tuberculosis treatment. Drug Development Research, 83(3), 567-577. [Link]

  • Wlodarczyk, A., & McIlgorm, A. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. National Institutes of Health. [Link]

  • Manjunatha, U., et al. (2009). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 53(12), 5227–5230. [Link]

  • Thompson, A. M., et al. (2009). Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][13][16]oxazines, analogues of PA-824. Bioorganic & Medicinal Chemistry Letters, 19(21), 6067–6070. [Link]

  • Vilchèze, C., & Jacobs, W. R., Jr. (2014). Drug Resistance Mechanisms in Mycobacterium tuberculosis. Cold Spring Harbor Perspectives in Medicine, 4(9), a021107. [Link]

  • Manjunatha, U., et al. (2009). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Semantic Scholar. [Link]

  • Anderson, J. R., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Bioorganic & Medicinal Chemistry Letters, 21(23), 7059–7064. [Link]

  • Upton, A. M., et al. (2015). In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(1), 136-144. [Link]

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Comparative study of the antimicrobial spectrum of 2-Methyl-5-nitrobenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Antimicrobial Spectrum of Novel Sulfonamide Derivatives

A Technical Guide for Researchers in Antimicrobial Drug Discovery

Prepared by a Senior Application Scientist, this guide provides an in-depth comparative study of the antimicrobial spectrum of select 2-Methyl-5-nitrobenzenesulfonamide derivatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antimicrobial agents. Herein, we delve into the experimental data supporting the differential activity of these compounds, detail the methodologies for robust antimicrobial susceptibility testing, and provide insights into the underlying mechanisms of action.

Introduction: The Enduring Potential of Sulfonamides in an Era of Resistance

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice, heralding the dawn of the antibiotic era.[1][2] Their mechanism of action is well-established; they act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the synthesis of tetrahydrofolic acid, a vital precursor for nucleotide and amino acid synthesis, ultimately leading to a bacteriostatic effect.[1][3][5]

Despite the emergence of widespread resistance, the sulfonamide scaffold remains a valuable starting point for the development of new antimicrobial agents.[6] The chemical tractability of the sulfonamide group allows for the synthesis of a diverse array of derivatives with potentially improved potency, expanded antimicrobial spectrum, and novel mechanisms of action.[6] This guide focuses on a comparative analysis of specific derivatives of this compound, evaluating their efficacy against clinically relevant pathogens.

Comparative Antimicrobial Spectrum: An In-Vitro Evaluation

A key aspect of preclinical drug development is the determination of a compound's antimicrobial spectrum and potency, often quantified by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]

A study by Bekdemir et al. (2008) investigated the antimicrobial activity of four sulfonamide derivatives against a panel of 50 clinical isolates of Staphylococcus aureus, a significant human pathogen responsible for a range of infections.[3][4][5] The derivatives evaluated included compounds structurally related to this compound. The results of this study provide a valuable dataset for a comparative analysis of these derivatives.

Table 1: Comparative Antimicrobial Activity of Sulfonamide Derivatives against Staphylococcus aureus

Compound IDChemical NameMIC Range (µg/mL) against 50 S. aureus isolates
I N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide16 - 128
II N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide32 - 256
III N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide64 - 512
IV N-(2-Hydroxy-5-methyl-phenyl)-4-methyl-benzenesulfonamide>512

Data synthesized from Bekdemir et al. (2008).[3][4][5]

The data clearly indicates that the substitution pattern on the phenyl ring significantly influences the antimicrobial activity of these sulfonamide derivatives. The presence of a nitro group, an electron-withdrawing moiety, appears to be crucial for enhanced potency against S. aureus.[3][4][5] Specifically, compound I , with a nitro group at the para-position of the phenyl ring, demonstrated the most potent activity, with an MIC as low as 16 µg/mL against some isolates.[3][4][5] This suggests that the electronic properties and spatial arrangement of substituents are key determinants of the interaction between the sulfonamide derivative and its bacterial target.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methodologies are imperative. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[8][9][10] The following is a detailed, step-by-step protocol for the broth microdilution method, a widely used technique for determining the MIC of novel compounds.

Rationale for Method Selection: The broth microdilution method is a quantitative technique that provides a precise MIC value.[7] It is amenable to high-throughput screening and requires smaller volumes of reagents and test compounds compared to macrodilution methods.

Experimental Workflow Diagram:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Compound_Prep Prepare stock solutions of This compound derivatives in DMSO Serial_Dilution Perform 2-fold serial dilutions of compounds in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare sterile Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland standard) Inoculation Inoculate each well with the standardized bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include positive (no drug) and negative (no bacteria) controls Inoculation->Controls Incubate Incubate plates at 37°C for 18-24 hours Controls->Incubate Visual_Inspection Visually inspect for turbidity Incubate->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of sulfonamide derivatives using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Reagents and Materials:

    • Test Compounds: Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. Causality: DMSO is a common solvent for organic compounds and is generally non-toxic to bacteria at the final concentrations used in the assay.

    • Culture Medium: Prepare and sterilize cation-adjusted Mueller-Hinton Broth (MHB) according to the manufacturer's instructions. Causality: MHB is the standard medium recommended by CLSI for susceptibility testing of most common aerobic and facultative anaerobic bacteria.

    • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism (e.g., S. aureus ATCC 29213). Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. Causality: Standardization of the inoculum is critical for the reproducibility of MIC results.

    • Microtiter Plates: Use sterile, 96-well, flat-bottom microtiter plates.

  • Assay Setup:

    • Compound Dilution: In a 96-well plate, add 100 µL of MHB to all wells except the first column. In the first column, add 180 µL of MHB and 20 µL of the 10 mg/mL compound stock solution. This will be the highest concentration tested. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of the dilution series.

    • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well containing the diluted compounds and to the positive control wells. This will result in a final volume of 110 µL per well.

    • Controls:

      • Positive Control (Growth Control): Wells containing MHB and the bacterial inoculum, but no test compound.

      • Negative Control (Sterility Control): Wells containing MHB only, to check for contamination of the medium.

      • Solvent Control: Wells containing MHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay, to ensure the solvent has no inhibitory effect on bacterial growth.

  • Incubation:

    • Cover the microtiter plates and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. A reading mirror or a plate reader can be used to aid in the determination.

Conclusion and Future Directions

The comparative analysis of this compound derivatives reveals that subtle structural modifications can lead to significant differences in antimicrobial activity. The presence and position of electron-withdrawing groups, such as the nitro moiety, appear to be critical for enhancing the potency of these compounds against Staphylococcus aureus.

The detailed experimental protocol provided in this guide offers a robust and standardized framework for the in-vitro evaluation of novel antimicrobial agents. Adherence to such protocols is essential for generating high-quality, reproducible data that can reliably inform the progression of drug discovery projects.

Future research in this area should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship (SAR). Furthermore, promising candidates should be tested against a wider panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to fully elucidate their antimicrobial spectrum. Mechanistic studies to determine if these novel derivatives retain the classical sulfonamide mode of action or possess alternative cellular targets would also be of significant interest.

References

  • Bekdemir, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7(1), 15. [Link]

  • Bekdemir, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. ResearchGate. [Link]

  • Bekdemir, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed. [Link]

  • Tačić, A., et al. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Faculty of Technology, Leskovac, Serbia. [Link]

  • Wikipedia. (2023). Sulfonamide (medicine). Wikipedia. [Link]

  • Vertex AI Search. (n.d.).
  • Kwiecień, M., et al. (2024). Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. Future Medicinal Chemistry, 16(6), 545-562. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • GoodRx. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. GoodRx Health. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • Clinical Microbiology and Infection. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. cmac-journal.ru. [Link]

  • International Organization for Standardization. (2006). ISO 20776-1:2006. iso.org. [Link]

  • ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains. ResearchGate. [Link]

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A Comparative Guide to the Purity of 2-Methyl-5-nitrobenzenesulfonamide from Diverse Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-5-nitrobenzenesulfonamide is a pivotal intermediate in contemporary medicinal chemistry, notably in the synthesis of targeted anti-cancer agents.[1][2][3] Its utility as a precursor for potent inhibitors of carbonic anhydrase and novel deacetylase inhibitors underscores the critical importance of its purity.[1][2][3] The presence of even trace impurities, such as positional isomers or unreacted starting materials, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of this compound synthesized via two distinct methodologies. We will elucidate the chemical rationale behind each synthetic route, present a comprehensive suite of analytical protocols for rigorous purity benchmarking, and offer field-proven insights into the correlation between synthesis strategy and the resulting impurity profile. All experimental data is presented to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction: The Significance of Purity in a Key Synthetic Intermediate

The journey from a simple chemical building block to a life-saving therapeutic is paved with exacting standards, chief among them being chemical purity. This compound stands as a testament to this principle. It is a key component in the synthesis of drugs like Pazopanib, a tyrosine kinase inhibitor used in cancer therapy.[4] The molecular structure of this intermediate, featuring a reactive sulfonamide group and a nitro group amenable to reduction, makes it a versatile synthetic tool. However, the very reactions that create it can also introduce a spectrum of impurities. This guide aims to dissect the common synthesis routes and provide a robust framework for evaluating the purity of the final product, ensuring its suitability for downstream GMP (Good Manufacturing Practice) applications.

Comparative Analysis of Synthesis Methodologies

The purity of this compound is intrinsically linked to its method of preparation. Below, we compare two prevalent synthetic strategies.

Method 1: Classical Two-Step Synthesis via Chlorosulfonation and Ammonolysis

This widely-used, traditional approach involves two distinct chemical transformations. The causality behind this choice is rooted in its reliability and the commercial availability of the initial starting material, p-nitrotoluene.

  • Step A: Chlorosulfonation of p-Nitrotoluene. In this step, p-nitrotoluene is reacted with chlorosulfonic acid to produce 2-methyl-5-nitrobenzenesulfonyl chloride.[5] The reaction is regioselective, with the sulfonic acid group directing ortho to the methyl group.

  • Step B: Ammonolysis of the Sulfonyl Chloride. The intermediate, 2-methyl-5-nitrobenzenesulfonyl chloride, is then subjected to ammonolysis. It is dissolved in a suitable solvent like ether and cooled, followed by the slow addition of ammonia to yield the desired this compound.[1][2] This nucleophilic substitution reaction is typically high-yielding.[1][2]

Method 2: Direct Sulfonation with Sulfur Trioxide (SO₃)

This method offers a more direct route from p-nitrotoluene, potentially streamlining the manufacturing process and reducing waste streams.

  • Direct Sulfonation: p-Nitrotoluene is reacted directly with sulfur trioxide (SO₃) gas, often diluted with an inert gas.[6] This is followed by an "aging" step to ensure the reaction goes to completion. The resulting 2-methyl-5-nitrobenzenesulfonic acid is then typically neutralized and purified. While the primary product of this reaction is the sulfonic acid, it is a direct precursor that can be converted to the sulfonamide. This method avoids the use of chlorosulfonic acid.

Data Summary: Synthesis Method Comparison
ParameterMethod 1: Chlorosulfonation & AmmonolysisMethod 2: Direct SO₃ Sulfonation
Starting Material p-Nitrotoluenep-Nitrotoluene
Key Reagents Chlorosulfonic Acid, Ammonia[5]Sulfur Trioxide (SO₃) gas[6]
Reported Yield High (A yield of 100% for the ammonolysis step has been reported)[1][2]High (Reported purity of 93.3 wt% with a 95% yield for the sulfonic acid)[6]
Advantages Well-established and reliable method.Avoids the use of hazardous chlorosulfonic acid; potentially shorter route.[6]
Potential Impurities Unreacted 2-methyl-5-nitrobenzenesulfonyl chloride, isomeric byproducts from the chlorosulfonation step.Unreacted p-nitrotoluene, sulfone byproducts, other isomeric sulfonic acids.[6]

Experimental Protocols for Purity Benchmarking

To ensure the reliability and reproducibility of purity data, standardized and validated analytical methods are paramount. The following protocols constitute a self-validating system for the comprehensive purity assessment of this compound.

Visualizing the Purity Analysis Workflow

The following diagram outlines the logical flow of the comprehensive purity determination process, from initial sample preparation to multi-technique analysis.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Prep Weigh ~10 mg of This compound Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) to 1 mg/mL Prep->Dissolve MP Melting Point (Bulk Purity Indicator) Prep->MP Use neat solid HPLC HPLC Analysis (Purity, Quantification) Dissolve->HPLC Inject 10 µL GCMS GC-MS Analysis (Volatile Impurities) Dissolve->GCMS Derivatize & Inject NMR NMR Spectroscopy (Structural Confirmation) Dissolve->NMR Prepare in DMSO-d6 Interpret Compare results from all techniques to establish final purity profile. HPLC->Interpret GCMS->Interpret NMR->Interpret MP->Interpret

Caption: Workflow for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination, offering excellent precision and quantification capabilities.[7] A reverse-phase method is typically employed.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to achieve a concentration of ~1 mg/mL.[7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A specialized column like the Newcrom R1 can also be used.[8]

    • Mobile Phase: A gradient of (A) Water with 0.1% Phosphoric Acid and (B) Acetonitrile with 0.1% Phosphoric Acid. For MS compatibility, formic acid can be substituted for phosphoric acid.[8][9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the main component and all impurity peaks. Calculate the percentage purity by dividing the main peak area by the total area of all peaks.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile and semi-volatile impurities. For non-volatile compounds like sulfonamides, derivatization is often required to increase their volatility.[10][11]

Protocol:

  • Sample Preparation: Prepare a test solution of the synthesized compound at a concentration of 10 mg/mL in a suitable solvent like methanol.

  • Derivatization:

    • Transfer a 100 µL aliquot of the sample solution to a vial.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent. A common procedure involves methylation with diazomethane followed by acylation with an agent like pentafluoropropionic anhydride (PFPA).[10][11]

    • Allow the reaction to proceed for at least 30 minutes at room temperature.[12]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • MS Detection: Electron Impact (EI) ionization. Scan from m/z 50 to 500.

  • Data Analysis: Identify the main peak corresponding to the derivatized this compound. Search the chromatogram for any additional peaks and identify them using the mass spectral library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation and can reveal the presence of impurities with distinct chemical shifts.[13]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆, in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum. The expected proton signals for this compound in DMSO-d₆ are approximately δ 8.60 (d), 8.34 (dd), 7.77 (br s, -SO₂NH₂), 7.70 (d), and 2.71 (s, -CH₃).[2]

    • Acquire a ¹³C NMR spectrum for further structural verification.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or literature data.[14] The presence of unexpected signals may indicate impurities. Integration of proton signals can be used for semi-quantitative analysis.

Melting Point Analysis

A simple yet powerful technique to assess bulk purity. Pure crystalline solids have a sharp melting point, while impurities typically cause a depression and broadening of the melting range.[13]

Protocol:

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus to determine the melting point range.

  • Data Analysis: The literature melting point for this compound is 197-199 °C.[2][3] A significant deviation from this range suggests the presence of impurities.

Causality of Impurity Formation

Understanding the potential side reactions in each synthetic route is key to anticipating and controlling the impurity profile.

Impurity_Formation cluster_method1 Method 1: Chlorosulfonation & Ammonolysis cluster_method2 Method 2: Direct SO₃ Sulfonation M1_Start p-Nitrotoluene + Chlorosulfonic Acid M1_Inter 2-Methyl-5-nitro- benzenesulfonyl chloride M1_Start->M1_Inter Chlorosulfonation M1_Imp1 Isomeric Sulfonyl Chlorides M1_Start->M1_Imp1 Side Reaction M1_Product Desired Product M1_Inter->M1_Product Ammonolysis M1_Imp2 Unreacted Sulfonyl Chloride M1_Inter->M1_Imp2 Incomplete Reaction M2_Start p-Nitrotoluene + SO₃ M2_Product Desired Product (via sulfonic acid) M2_Start->M2_Product Sulfonation M2_Imp1 Unreacted p-Nitrotoluene M2_Start->M2_Imp1 Incomplete Reaction M2_Imp2 Isomeric Sulfonic Acids M2_Start->M2_Imp2 Side Reaction M2_Imp3 Sulfone Byproducts M2_Start->M2_Imp3 Side Reaction

Caption: Logical relationship between synthesis methods and potential impurity profiles.

Conclusion and Recommendations

The selection of a synthesis method for this compound should be guided by a thorough assessment of the desired purity, scalability, and environmental impact.

  • Method 1 (Chlorosulfonation/Ammonolysis) is a robust and well-documented procedure. However, it relies on the use of chlorosulfonic acid and may introduce isomeric impurities that require careful purification.

  • Method 2 (Direct SO₃ Sulfonation) presents a more environmentally benign alternative by avoiding chlorinated reagents.[6] However, controlling the reaction to minimize unreacted starting material and sulfone byproducts is critical.

For researchers and drug development professionals, the purity of this compound is non-negotiable. We recommend a multi-pronged analytical approach, spearheaded by HPLC for quantification, and supported by GC-MS for volatile impurities and NMR for definitive structural confirmation. By correlating the data from these orthogonal techniques, one can establish a comprehensive and trustworthy purity profile, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Horwitz, W. (1978). Review of Analytical Methods for Sulfonamides. Journal of the Association of Official Analytical Chemists, 61(4), 814-824. Retrieved from [Link]

  • Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127-138. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • PubChem. (n.d.). 2-Methyl-5-nitrobenzene-1-sulfonamide. Retrieved from [Link]

  • Stolte, S., et al. (2012). A very fast and simple method for the determination of sulfonamide residues in seawaters. Talanta, 96, 105-113. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Methyl-5-nitrobenzenesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitrobenzenesulfonic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzenesulfonic acid, 2-methyl-5-nitro-, sodium salt. Retrieved from [Link]

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  • Google Patents. (n.d.). JPH05194363A - Production of 2-methyl-5-nitrobenzenesulfonic acid and its sodium salt.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methyl-5-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methyl-5-nitrobenzenesulfonamide (CAS No. 6269-91-6), a compound frequently utilized in chemical synthesis and drug development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting our ecosystem. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Understanding the Hazard Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is an aromatic compound containing both a sulfonamide group and a nitro group, functional groups that inform its hazard classification and dictate its disposal requirements.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Harmful if swallowed) [1]

  • Skin Irritation [1]

  • Serious Eye Irritation [1]

  • Specific target organ toxicity — single exposure (May cause respiratory irritation) [1]

The presence of the nitroaromatic moiety suggests that this compound should be handled with the caution afforded to potentially reactive and toxic substances. Aromatic nitro compounds can be strong oxidizing agents and may pose additional risks if mixed with incompatible materials[2]. Therefore, treating all waste containing this compound as hazardous is the most prudent and compliant approach.

Quantitative Data for Disposal Planning

For quick reference, the following table summarizes key information pertinent to the handling and disposal of this compound.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄SPubChem
Molecular Weight 216.22 g/mol PubChem
CAS Number 6269-91-6ChemicalBook[3]
GHS Hazard Statements H302, H315, H319, H335PubChem
Signal Word WarningPubChem
Recommended Storage 2-8°C in a dry, cool, well-ventilated placePharmaffiliates[4], ECHEMI[5]
Incompatible Materials Strong oxidizing agentsBenchchem[6][7]

Immediate Safety and Handling Precautions

Prior to beginning any work that will generate this compound waste, it is imperative to establish a safe working environment.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes, but is not limited to:

    • Eye Protection: Chemical safety goggles and/or a face shield.

    • Hand Protection: Chemical-resistant gloves, such as nitrile.

    • Body Protection: A standard laboratory coat, fully buttoned.

  • Ventilation: All handling of this compound, both in its pure form and as waste, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[6].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed. Familiarize yourself with their operation before beginning work.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final removal by a certified waste management contractor. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash[8][9].

Step 1: Waste Identification and Segregation

The foundation of compliant waste disposal is accurate identification and segregation[10].

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.

  • Avoid Commingling: Do not mix this waste with other waste streams, particularly incompatible materials like strong oxidizing agents[6][7]. As a general best practice for nitroaromatic compounds, segregation from reducing agents and bases is also advised to prevent potentially vigorous or explosive reactions[2]. This compound's waste should be segregated as a non-halogenated organic waste.

Step 2: Waste Collection and Containerization

Proper containment is crucial to prevent leaks, spills, and exposure.

  • Select Appropriate Containers: Use only approved, chemically compatible, and clearly labeled hazardous waste containers that are in good condition with a secure, leak-proof lid[6][11].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic," "Irritant")[6].

  • Container Management: Keep the waste container closed at all times except when adding waste. This is a common point of failure in regulatory inspections and a critical safety measure to prevent the release of vapors[9][11].

Step 3: On-Site Accumulation and Storage

Laboratories must adhere to regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) for waste accumulation[11].

  • Satellite Accumulation Areas (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory[12][13]. This area must be at or near the point of waste generation and under the control of laboratory personnel[12].

  • Quantity Limits: Be aware of the accumulation limits for SAAs, which are typically up to 55 gallons of hazardous waste[12].

  • Storage Conditions: The SAA should be in a secondary containment tray to manage potential leaks. Store away from heat sources and direct sunlight[9].

Step 4: Arranging for Final Disposal

The final step is the transfer of the waste to a licensed hazardous waste disposal company.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste container. They will work with a licensed contractor.

  • Documentation: Ensure all necessary paperwork is completed accurately to maintain a clear "cradle-to-grave" record of the waste, as required by RCRA[14].

  • Preferred Disposal Method: The standard and most environmentally sound disposal method for nitroaromatic compounds is high-temperature incineration at a permitted hazardous waste facility[15]. This process ensures the complete destruction of the hazardous components.

Spill Management Protocol

In the event of a spill, a swift and safe response is critical.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unmanageable spills, contact your EHS department immediately.

  • Control and Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Avoid generating dust if the spill involves solid material[8].

  • Collect and Containerize: Carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste[8].

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Handling cluster_1 Containerization & Storage cluster_2 Final Disposal cluster_3 Emergency Protocol start Generate Waste Containing This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Non-Halogenated Organic Hazardous Waste fume_hood->segregate container Use Approved, Labeled Hazardous Waste Container segregate->container close_container Keep Container Tightly Closed container->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa ehs Contact EHS for Pickup saa->ehs incineration High-Temperature Incineration by Licensed Contractor ehs->incineration spill_response Follow Spill Management Protocol (Contain, Collect, Clean) spill->spill_response Yes spill_response->container Dispose of spill debris

Caption: Workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their institutions.

References

Navigating the Safe Handling of 2-Methyl-5-nitrobenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 2-Methyl-5-nitrobenzenesulfonamide (CAS No. 6269-91-6), a compound utilized in the synthesis of novel therapeutic agents.[1] By moving beyond a simple checklist, we will delve into the rationale behind each procedural step, ensuring a comprehensive understanding of the risks and the corresponding protective measures.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid chemical that presents several hazards upon exposure.[2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[2]

  • Causes skin irritation[2]

  • Causes serious eye irritation[2]

  • May cause respiratory irritation[2]

A thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving, reacting), and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is critical to mitigate the risks of exposure. Standard laboratory attire, such as a fully buttoned lab coat and closed-toe shoes, is mandatory. The following table outlines the specific PPE requirements for handling this compound.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene preferred)To prevent skin contact and irritation.[3][4] Double gloving is recommended when handling larger quantities or during procedures with a high risk of splashing.[5]
Eye Protection Safety glasses with side-shields or safety gogglesTo protect against dust particles and splashes that can cause serious eye irritation.[2][4]
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashing, such as during bulk transfers or when reacting larger quantities.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[4]To prevent inhalation of dust, which may cause respiratory tract irritation.[2] For procedures with a high likelihood of aerosol generation, a NIOSH-approved respirator may be necessary.[6]
Protective Clothing Disposable gown made of low-permeability fabricTo provide an additional layer of protection for the body and prevent contamination of personal clothing.[3][5]

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling This compound AssessQuantity Assess Quantity of Compound Start->AssessQuantity AssessProcedure Assess Procedure Type AssessQuantity->AssessProcedure Quantity Assessed LowRisk Low Risk: - Small quantities (<1g) - Non-aerosol generating AssessProcedure->LowRisk Weighing, simple dissolution HighRisk High Risk: - Large quantities (>1g) - Aerosol generating (e.g., vortexing) AssessProcedure->HighRisk Sonication, heating, vigorous mixing StandardPPE Standard PPE: - Single pair of nitrile gloves - Safety glasses - Lab coat LowRisk->StandardPPE EnhancedPPE Enhanced PPE: - Double gloves - Goggles & Face shield - Disposable gown - Fume hood use mandatory HighRisk->EnhancedPPE

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Work Area Preparation : Always handle this compound in a designated area, preferably within a chemical fume hood, to control dust and vapors.[4]

  • Gather Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Weighing : When weighing the solid compound, do so carefully to avoid generating dust. Use a draft shield on the balance if available.

Dissolution and Reaction
  • Solvent Addition : Add solvents slowly to the solid to prevent splashing.

  • Mixing : If mixing is required, use a magnetic stirrer at a moderate speed. For more vigorous agitation, ensure the vessel is securely capped.

  • Heating : If the procedure requires heating, conduct it in a fume hood and use a controlled heating source like a heating mantle or a hot plate with a stirrer.

Post-Procedure and Decontamination
  • Cleaning : Clean all non-disposable equipment thoroughly after use. The initial rinse should be collected as hazardous waste.[7]

  • Work Surface Decontamination : Wipe down the work area with an appropriate solvent and cleaning agent. Dispose of all cleaning materials as hazardous waste.[4]

Spill Management: Emergency Preparedness

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard level.

  • Ventilate : Ensure the area is well-ventilated.

  • Don Appropriate PPE : Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup : For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[8] For liquid spills, absorb with an inert material like vermiculite or sand and place it in a sealed container for disposal.[4]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, and dispose of all cleanup materials as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste : Collect unused or waste this compound, as well as contaminated items like gloves, weigh papers, and pipette tips, in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste : Collect all liquid waste containing this compound in a dedicated, leak-proof, and appropriately labeled container.[4] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

Container Management
  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[7]

  • Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[9][10]

Final Disposal
  • Arrange for the disposal of all hazardous waste through your institution's EHS-approved hazardous waste contractor. Never dispose of this chemical down the drain or in the regular trash.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring their safety and the integrity of their work while maintaining a responsible approach to chemical management.

References

  • PubChem. (n.d.). 2-Methyl-5-nitrobenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 6269-91-6 | Product Name : this compound. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Nine Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Methyl-5-nitrobenzenesulfonic acid - Hazardous Agents. Retrieved from [Link]

Sources

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